molecular formula C4H9NO3 B8805639 2-Nitro-1-butanol CAS No. 609-31-4

2-Nitro-1-butanol

Número de catálogo: B8805639
Número CAS: 609-31-4
Peso molecular: 119.12 g/mol
Clave InChI: MHIHRIPETCJEMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Nitro-1-butanol (CAS Registry Number: 609-31-4) is a nitro-alcohol compound with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . It is characterized as a colorless to clear amber liquid that is soluble in water . Its physical properties include a density of approximately 1.133 g/cm³, a boiling point of 221°F at 10 mmHg, and a melting point of -53°F . This compound serves as a versatile intermediate in organic synthesis. A significant application documented in a patent is its use in the preparation of 2-amino-n-butanol via catalytic hydrogenation, highlighting its value as a precursor to amino alcohols . As an alcohol, its reactivity profile includes reactions with oxoacids and carboxylic acids to form esters, and it can be converted to aldehydes or ketones by oxidizing agents . For safe handling, note that it is probably combustible, and fires can be controlled using dry chemical, carbon dioxide, or Halon extinguishers . Personal protective equipment, including a NIOSH-approved respirator with an organic vapor/acid gas cartridge, is recommended when handling the neat chemical . In case of contact, immediately flush eyes or skin with water and seek immediate medical attention . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Propiedades

Número CAS

609-31-4

Fórmula molecular

C4H9NO3

Peso molecular

119.12 g/mol

Nombre IUPAC

2-nitrobutan-1-ol

InChI

InChI=1S/C4H9NO3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3

Clave InChI

MHIHRIPETCJEMQ-UHFFFAOYSA-N

SMILES

CCC(CO)[N+](=O)[O-]

SMILES canónico

CCC(CO)[N+](=O)[O-]

Punto de ebullición

221 °F at 10 mmHg (NTP, 1992)

Densidad

1.1332 at 77 °F (NTP, 1992)

Punto de inflamación

greater than 200 °F (NTP, 1992)

melting_point

-53 °F (NTP, 1992)

Descripción física

2-nitro-1-butanol is a colorless clear amber liquid. pH (0.1 molar solution) 4.51. (NTP, 1992)

Solubilidad

10 to 50 mg/mL at 64 °F (NTP, 1992)

Presión de vapor

10 mmHg at 221 °F (NTP, 1992)

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-1-butanol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-1-butanol, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance and potential applications in the field of drug development. The information is intended to serve as a valuable resource for researchers and scientists working with this versatile nitroalkane.

Core Chemical and Physical Properties

This compound is a colorless to clear amber liquid.[1][2][3] It is an organic compound that features both a nitro group and a primary alcohol functional group, making it a useful intermediate in organic synthesis.[4][5]

General and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C4H9NO3[6][7]
Molecular Weight 119.12 g/mol [6][7]
Appearance Colorless to clear amber liquid[1][2][3]
Melting Point -47 °C (-53 °F)[6]
Boiling Point 105 °C at 10 mmHg[6]
Density 1.1332 g/cm³ at 25 °C[6]
Solubility in Water 10 to 50 mg/mL at 18 °C[6]
Flash Point > 93.3 °C (> 200 °F)[6]
pH (0.1 M solution) 4.51[6]
Computed and Spectroscopic Properties

Computational and spectroscopic data are crucial for the identification and characterization of this compound. The following table presents key computed descriptors and references to available spectral data.

PropertyValue / ReferenceSource(s)
IUPAC Name 2-nitrobutan-1-ol[6]
SMILES CCC(CO)--INVALID-LINK--[O-][6][8]
InChIKey MHIHRIPETCJEMQ-UHFFFAOYSA-N[6][8]
CAS Number 609-31-4[6][7]
¹H NMR Spectra Available in spectral databases[6]
¹³C NMR Spectra Available in spectral databases[6]
IR Spectra Available in spectral databases[6]
Mass Spectrometry (GC-MS) Available in spectral databases[6][9][10][11]

Synthesis and Purification: Experimental Protocols

The primary route for the synthesis of this compound is the Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[12][13][14] In the case of this compound, this involves the reaction of 1-nitropropane with formaldehyde.[15]

Synthesis of this compound via a Continuous Flow Process

A continuous flow process offers advantages in terms of safety, control, and scalability for the synthesis of this compound.[16] The following protocol is based on a described continuous flow reactor setup.

Materials:

  • 1-nitropropane

  • Aqueous solution of sodium hydroxide

  • Aqueous solution of formaldehyde

  • Methanol or ethanol

  • Glacial acetic acid

  • Dichloromethane

Equipment:

  • Three reservoirs for reactants

  • Three pumps

  • Two tubular reactors of different lengths

  • Quench reservoir

Procedure:

  • Prepare a solution of 1-nitropropane in methanol or ethanol in the first reservoir.

  • Prepare an aqueous solution of sodium hydroxide in the second reservoir.

  • Prepare an aqueous solution of formaldehyde in the third reservoir.

  • Pump the 1-nitropropane solution and the sodium hydroxide solution at a predetermined molar ratio into the first tubular reactor to form an intermediate product stream.

  • The intermediate product stream is then mixed with the formaldehyde solution from the third pump at a specific molar ratio and enters the second, longer tubular reactor.

  • Both tubular reactors are maintained at a temperature of ≥ 35°C.[16]

  • The resulting product stream is quenched in a reservoir containing glacial acetic acid.

  • The final product, dl-2-nitro-1-butanol, is extracted from the quenched liquor using a solvent such as dichloromethane.[16]

Purification of this compound

Nitroalkanes, including this compound, can develop a yellow color upon synthesis and storage.[17] A common purification method to remove these color-forming impurities is as follows:

Procedure:

  • The crude this compound is subjected to aeration at approximately 90°C for one hour. This process helps to polymerize the color-forming bodies.[17]

  • Following aeration, the product is redistilled under vacuum.[17]

  • The resulting distillate should be a water-white, colorless liquid.[17]

Analytical Protocols

Accurate analysis of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.[1][2]

HPLC Analysis of this compound

Column: Newcrom R1 reverse-phase column[1][2]

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1][2] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1][2]

Detection: UV or MS detector, as appropriate.

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system.

  • Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent.

  • Inject the sample onto the column.

  • Elute the compound and detect the peak at the characteristic retention time.

  • Quantification can be performed using a standard calibration curve.

This method is scalable and can be adapted for preparative separation to isolate impurities.[1][2]

Logical and Experimental Workflows

The synthesis of this compound can be represented as a logical workflow, from starting materials to the final purified product. The following diagram, generated using Graphviz, illustrates a continuous flow synthesis process.

G cluster_reactants Reactant Preparation cluster_synthesis Continuous Flow Synthesis cluster_purification Workup and Purification R1 1-Nitropropane in Methanol/Ethanol TR1 Tubular Reactor 1 (Intermediate Formation) R1->TR1 Pump 1 R2 Aqueous NaOH R2->TR1 Pump 2 R3 Aqueous Formaldehyde TR2 Tubular Reactor 2 (Product Formation) R3->TR2 Pump 3 TR1->TR2 Intermediate Stream Quench Quenching (Glacial Acetic Acid) TR2->Quench Product Stream Extract Solvent Extraction (Dichloromethane) Quench->Extract Purify Aeration & Vacuum Distillation Extract->Purify Final Pure this compound Purify->Final G Start 1-Nitropropane + Formaldehyde Intermediate This compound Start->Intermediate Henry Reaction AminoAlcohol 2-Amino-1-butanol Intermediate->AminoAlcohol Reduction of Nitro Group Drug Ethambutol (Anti-tuberculosis Drug) AminoAlcohol->Drug Further Synthesis

References

An In-depth Technical Guide to 2-Nitro-1-butanol (C4H9NO3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-1-butanol, with the molecular formula C4H9NO3, is a versatile nitroalkanol of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitro group, makes it a valuable building block for the creation of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its critical role as an intermediate in pharmaceutical manufacturing. A particular focus is placed on its application in the synthesis of the anti-tuberculosis drug, ethambutol. This document also covers the analytical characterization and safety considerations for this compound, serving as a vital resource for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to clear amber liquid.[1][][3] It is soluble in water and denser than it.[1][] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H9NO3[1][4][5]
Molecular Weight 119.12 g/mol [1][4][5]
Melting Point -47 °C (-53 °F)[1][][5]
Boiling Point 105 °C at 10 mmHg[1]
Density 1.1332 g/cm³ at 25 °C[1][]
Flash Point > 93.3 °C (> 200 °F)[1]
Solubility in Water 10 to 50 mg/mL at 18 °C[1]
pKa (Predicted) 7.46 ± 0.13[]
Refractive Index 1.446[5]
CAS Number 609-31-4[1][4][5]

Synthesis of this compound via Henry Reaction

The primary method for synthesizing this compound is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (1-nitropropane) and an aldehyde (formaldehyde).[6][7]

Reaction Scheme:
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure for the condensation of 1-nitropropane and formaldehyde.[6]

Materials:

  • 1-nitropropane

  • Formaldehyde (30% aqueous solution)

  • Trimethylbenzylammonium hydroxide ("Triton B", 40% solution) or Triethylamine

  • Methanol (for hydrogenation step)

  • Raney nickel catalyst (for hydrogenation step)

  • Carbon dioxide (for neutralization)

  • Apparatus for distillation under reduced pressure

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, combine 1-nitropropane (0.46 moles) and a 30% aqueous solution of formaldehyde (0.46 moles).

  • To this mixture, add a catalytic amount of a 40% solution of trimethylbenzylammonium hydroxide (e.g., 2 ml) while stirring.[6] The reaction is exothermic.

  • Continue stirring for approximately 1 hour. After the exothermic reaction subsides, cease stirring and allow the layers to separate.

  • The lower phase, consisting of this compound, can be separated and used directly in the subsequent hydrogenation step.[6]

  • Alternatively, the reaction can be carried out with triethylamine as the catalyst at a temperature between 30-35 °C with stirring for an extended period (e.g., 48 hours).[6]

  • Following the reaction with triethylamine, the mixture can be concentrated by heating at 50-60 °C under reduced pressure (50-100 Torr) to remove excess reactants and water.[6]

Yield: While specific yields for the synthesis of this compound are not detailed in the provided search results, the subsequent reduction to 2-amino-n-butanol is reported with an overall yield of 62% based on the starting 1-nitropropane.[6]

Experimental Workflow: Synthesis and Isolation

G cluster_synthesis Synthesis cluster_purification Optional Purification Reactants 1-Nitropropane & Formaldehyde (aq.) Catalyst Add Catalyst (e.g., Triton B) Reactants->Catalyst Reaction Stir (exothermic) ~1 hour Catalyst->Reaction Phase_Separation Phase Separation Reaction->Phase_Separation Product Crude this compound Phase_Separation->Product Concentration Concentration under Reduced Pressure Product->Concentration if using triethylamine

Workflow for the synthesis of this compound.

Key Chemical Transformations: Reduction to 2-Amino-1-butanol

A pivotal reaction of this compound in the context of drug development is the reduction of its nitro group to a primary amine, yielding 2-amino-1-butanol. This transformation is typically achieved through catalytic hydrogenation.[6][8]

Reaction Scheme:
Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on a patented procedure for the synthesis of 2-amino-n-butanol.[6]

Materials:

  • Crude this compound

  • Methanol

  • Raney nickel

  • Hydrogen gas

  • Nitrogen gas (optional, for mixture with hydrogen)

  • Carbon dioxide

  • Apparatus for hydrogenation under pressure

  • Apparatus for distillation

Procedure:

  • Dissolve the crude this compound in an equal volume of methanol in a high-pressure reactor.

  • Add Raney nickel catalyst (approximately 5g for a 0.46 mole scale reaction).

  • Introduce an equivalent of carbon dioxide to neutralize the reaction mixture.[6]

  • Pressurize the reactor with a mixture of hydrogen (85%) and nitrogen (15%) to a pressure of 10 bars.[6]

  • Maintain the reaction temperature below 70 °C and stir until the absorption of hydrogen ceases.

  • After the reaction is complete, cool the reactor and carefully filter to remove the Raney nickel catalyst.

  • The filtrate, containing 2-amino-1-butanol, is then concentrated and purified by distillation under reduced pressure.

Yield: A yield of 62% for 2-amino-n-butanol, based on the initial amount of 1-nitropropane, has been reported.[6]

Application in Drug Development: Synthesis of Ethambutol

This compound is a crucial intermediate in the industrial synthesis of Ethambutol, a first-line bacteriostatic antimycobacterial drug used in the treatment of tuberculosis.[][3] The synthesis involves the reduction of this compound to 2-amino-1-butanol, which is then reacted with 1,2-dichloroethane to form Ethambutol.[]

Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient (API)

G A This compound B 2-Amino-1-butanol A->B Catalytic Hydrogenation C Ethambutol (API) B->C Condensation with 1,2-dichloroethane

Synthetic pathway from this compound to Ethambutol.

Biological Significance: Mechanism of Action of Ethambutol

While this compound itself is not the active pharmacological agent, its derivative, Ethambutol, has a well-defined mechanism of action. Ethambutol inhibits the enzyme arabinosyl transferase, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][][3][4][9] This disruption of cell wall synthesis leads to increased permeability and inhibits bacterial growth, exerting a bacteriostatic effect.[][3][4]

Signaling Pathway: Disruption of Mycobacterial Cell Wall Synthesis by Ethambutol

G cluster_pathway Mycobacterial Cell Wall Synthesis A D-Arabinose Precursors B Arabinosyl Transferase (EmbA, EmbB, EmbC) A->B C Arabinogalactan Synthesis B->C D Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Complex C->D H Disrupted Cell Wall & Increased Permeability C->H E Intact Mycobacterial Cell Wall D->E D->H F Ethambutol G Inhibition F->G G->B

Mechanism of action of Ethambutol.

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData SourceKey Features
¹H NMR SpectraBase[10]Data available, specific shifts require access to the database.
¹³C NMR ChemicalBook[11], PubChem[12]Data available, specific shifts require access to the database.
IR Spectroscopy ChemicalBook[13], SpectraBase[14][15]Characteristic peaks for O-H, C-H, and N-O stretching are expected.
Mass Spectrometry NIST WebBook[16]Molecular ion peak and fragmentation pattern consistent with the structure.

Safety and Handling

This compound is considered probably combustible.[1][] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic utility. Its primary significance in the pharmaceutical industry lies in its role as a precursor to the anti-tuberculosis drug Ethambutol. The synthetic pathway, involving a Henry reaction followed by catalytic hydrogenation, is a robust process. Understanding the chemical properties, reaction protocols, and biological context of this compound is essential for researchers and professionals engaged in organic synthesis and drug development. This guide provides a foundational resource to support these endeavors.

References

An In-depth Technical Guide to 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 609-31-4

This technical guide provides a comprehensive overview of 2-Nitro-1-butanol, a valuable nitroalkanol intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, purification, and analysis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is soluble in water and denser than it.[2][3] This compound is stable under normal conditions and is combustible.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 609-31-4[1][4]
Molecular Formula C4H9NO3[1][5]
Molecular Weight 119.12 g/mol [5]
Appearance Colorless to clear amber liquid[1]
Melting Point -47 °C (-53 °F)[2]
Boiling Point 105 °C at 10 mmHg (221 °F)[2]
Density 1.1332 g/cm³ at 25 °C (77 °F)[2]
Solubility in Water 10 to 50 mg/mL at 18 °C (64 °F)[2]
Flash Point > 93.3 °C (> 200 °F)[2]
pKa 7.46 ± 0.13 (Predicted)[1]

Synthesis of this compound via the Henry Reaction

The primary synthetic route to this compound is the Henry (or nitroaldol) reaction.[6] This reaction involves the base-catalyzed condensation of a nitroalkane (1-nitropropane) with an aldehyde (formaldehyde).[7] The reaction proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[6][8]

Reaction Mechanism

The mechanism of the Henry reaction for the synthesis of this compound is illustrated below.

Henry_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1-Nitropropane 1-Nitropropane (CH3CH2CH2NO2) Deprotonation Deprotonation 1-Nitropropane->Deprotonation α-proton abstraction Formaldehyde Formaldehyde (CH2O) Nucleophilic_Attack Nucleophilic Attack Formaldehyde->Nucleophilic_Attack Base Base (e.g., NaOH) Base->Deprotonation Nitronate Nitronate Anion Deprotonation->Nitronate Nitronate->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation This compound This compound Protonation->this compound

Mechanism of the Henry Reaction for this compound Synthesis.
Experimental Protocol: Continuous Flow Synthesis

A continuous flow process allows for enhanced control over reaction parameters and improved safety.[9]

Materials:

  • 1-nitropropane

  • Aqueous solution of sodium hydroxide (NaOH)

  • Aqueous solution of formaldehyde

  • Methanol or ethanol (solvent)

  • Glacial acetic acid (for quenching)

  • Dichloromethane (for extraction)

Equipment:

  • Two tubular reactors

  • Three pumps for reactants

  • Reservoirs for reactants and quenching solution

Procedure:

  • Preparation of Reactant Solutions:

    • Solution A: An aqueous solution of sodium hydroxide.

    • Solution B: 1-nitropropane dissolved in methanol or ethanol.

    • Solution C: An aqueous solution of formaldehyde.

  • Reaction Setup:

    • Set up a continuous flow system with two tubular reactors in series.

    • Maintain the temperature of both reactors at or above 35°C.[9]

  • Initiation of the Reaction:

    • Pump Solution A and Solution B at a predetermined molar ratio into the first tubular reactor to form the nitronate intermediate.[9]

  • Formation of this compound:

    • Pump the intermediate stream from the first reactor and Solution C (formaldehyde) at a second predetermined molar ratio into the second tubular reactor. The residence time in the second reactor should be 3-8 times that of the first.[9]

  • Quenching and Extraction:

    • The product stream from the second reactor is quenched in a reservoir containing glacial acetic acid.[9]

    • The dl-2-nitro-1-butanol is then extracted from the quenched liquor using dichloromethane.[9] A conversion rate of up to 89% can be achieved with a process cycle of approximately 30 minutes.[9]

Synthesis_Workflow cluster_synthesis Synthesis Workflow Reactant_Prep Prepare Reactant Solutions (1-Nitropropane, NaOH, Formaldehyde) Flow_Reaction Continuous Flow Reaction (Tubular Reactors, >35°C) Reactant_Prep->Flow_Reaction Quenching Quench Reaction (Glacial Acetic Acid) Flow_Reaction->Quenching Extraction Solvent Extraction (Dichloromethane) Quenching->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Workflow for the Synthesis of this compound.

Purification

The crude this compound obtained after synthesis may contain unreacted starting materials and side products. Purification can be achieved by distillation under reduced pressure.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and quantification of this compound.[4][10]

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 reverse-phase column[4][10]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[4][10]

  • Column: Newcrom R1 reverse-phase column.[4][10]

  • Detection: UV detector.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Injection: Inject the sample into the HPLC system.

  • Analysis: Elute the sample through the column with the mobile phase and monitor the absorbance at the appropriate wavelength with the UV detector.

  • Quantification: The concentration of this compound can be determined by comparing the peak area with that of a standard of known concentration.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection Sample_Prep->Injection HPLC_System HPLC System Setup (RP Column, UV Detector) HPLC_System->Injection Chromatography Chromatographic Separation (Acetonitrile/Water Mobile Phase) Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Workflow for the HPLC Analysis of this compound.

Applications in Organic Synthesis

This compound is a key intermediate in various organic syntheses. A significant application is its reduction to produce 2-amino-1-butanol, a precursor for the synthesis of the antitubercular drug ethambutol.[7][9] The reduction is typically carried out via catalytic hydrogenation using a catalyst such as Raney nickel.[7]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12] In case of inadequate ventilation, use a suitable respirator.[2]

  • Handling: Keep away from heat, sparks, and open flames.[11] Avoid contact with skin and eyes, and inhalation of vapor or mist.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]

  • Spills: In case of a small spill, use absorbent material to clean it up and place it in a sealed container for disposal.[2][3] The area should be washed with soap and water.[2][3]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2][12]

    • Skin: Immediately wash with soap and plenty of water. Remove contaminated clothing.[2][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][12]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

This technical guide provides a foundational understanding of this compound. For further detailed information, consulting the cited literature is recommended.

References

An In-depth Technical Guide to 2-Nitro-1-butanol: Structural Information, Isomerism, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-1-butanol, its isomeric forms, and detailed methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.

Core Structural and Physicochemical Data

This compound is a nitro alcohol that serves as a versatile intermediate in various organic syntheses. Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Structural Information for this compound
IdentifierValue
IUPAC Name 2-nitrobutan-1-ol[1]
Synonyms 2-Nitrobutanol, 1-Butanol, 2-nitro-[2][3]
CAS Number 609-31-4[1][2]
Molecular Formula C4H9NO3[1][2][3]
Molecular Weight 119.12 g/mol [1][3]
SMILES CCC(CO)--INVALID-LINK--[O-][4]
InChI InChI=1S/C4H9NO3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3[1]
InChIKey MHIHRIPETCJEMQ-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Appearance Colorless clear amber liquid[2][5]
Melting Point -47 °C (-53 °F)[2]
Boiling Point 214.4 °C at 760 mmHg; 105 °C at 10 mmHg[3][6]
Density 1.1332 g/cm³ at 25 °C (77 °F)[1]
Solubility Soluble in water (10 to 50 mg/mL at 18 °C)[1]
Flash Point > 93.3 °C (> 200 °F)[1]
pKa 7.46 ± 0.13 (Predicted)[3]
Refractive Index 1.446[3]

Isomerism in Nitrobutanol (C4H9NO3)

The molecular formula C4H9NO3 encompasses a variety of structural and stereoisomers. Understanding these isomeric forms is crucial for predicting chemical behavior and for the specific synthesis of the desired compound.

Structural Isomers

Structural isomers of this compound differ in the connectivity of their atoms, specifically the positions of the nitro (-NO2) and hydroxyl (-OH) groups on the butane backbone.

G cluster_isomers Structural Isomers of Nitrobutanol This compound This compound 1-Nitro-2-butanol 1-Nitro-2-butanol 3-Nitro-1-butanol 3-Nitro-1-butanol 4-Nitro-1-butanol 4-Nitro-1-butanol 3-Nitro-2-butanol 3-Nitro-2-butanol 2-Methyl-2-nitro-1-propanol 2-Methyl-2-nitro-1-propanol 1-Nitro-2-methyl-2-propanol 1-Nitro-2-methyl-2-propanol

Figure 1: Structural Isomers of Nitrobutanol

Some of the key structural isomers include:

  • 1-Nitro-2-butanol: CAS Number 3156-74-9.[7] In this isomer, the nitro group is on the first carbon and the hydroxyl group is on the second.

  • 4-Nitro-1-butanol: CAS Number 75694-90-5.[8] Here, the nitro group is at the terminus of the carbon chain, on the fourth carbon.

  • 3-Nitro-2-butanol: In this case, the nitro group is on the third carbon and the hydroxyl group is on the second.

  • Other isomers with branched carbon chains also exist, such as 2-methyl-2-nitro-1-propanol.

Stereoisomers

This compound possesses a chiral center at the second carbon atom (the carbon bearing the nitro group). Consequently, it exists as a pair of enantiomers: (R)-2-nitro-1-butanol and (S)-2-nitro-1-butanol.

G cluster_enantiomers Enantiomers of this compound Racemic this compound Racemic this compound (R)-2-Nitro-1-butanol (R)-2-Nitro-1-butanol Racemic this compound->(R)-2-Nitro-1-butanol 50% (S)-2-Nitro-1-butanol (S)-2-Nitro-1-butanol Racemic this compound->(S)-2-Nitro-1-butanol 50%

Figure 2: Enantiomers of this compound

These enantiomers have identical physical properties (melting point, boiling point, etc.) but will rotate plane-polarized light in opposite directions. Typically, this compound is synthesized and utilized as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers would require chiral chromatography or resolution techniques.

Experimental Protocols

Synthesis of this compound via Henry Reaction

A common and effective method for the synthesis of this compound is the Henry (or nitro-aldol) reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.

Reaction: 1-Nitropropane + Formaldehyde → this compound

Detailed Methodology:

A detailed procedure for a similar synthesis is described in a patent for the preparation of 2-amino-n-butanol, where 2-nitro-n-butanol is a key intermediate.[9] A general procedure for the Henry reaction is as follows:

  • Reaction Setup: A 50 mL round-bottomed flask is charged with the carbonyl compound (e.g., formaldehyde or its equivalent, 3 mmol), the nitroalkane (e.g., 1-nitropropane, 9 mmol), and a catalytic amount of a suitable base. An ionic liquid catalyst such as [C4dabco]OH (0.168 g, 10 mol%) can be used for a green chemistry approach.[10]

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, water (3 mL) and diethyl ether (5 mL) are added to the reaction mixture, which is then separated into two layers.

  • Purification: The pure 2-nitroalcohol is obtained from the diethyl ether layer after distillation or column chromatography.[10]

G cluster_synthesis Synthesis Workflow for this compound Reactants Reactants Reaction Reaction Reactants->Reaction Base Catalyst Work-up Work-up Reaction->Work-up Quenching Purification Purification Work-up->Purification Extraction Product Product Purification->Product

Figure 3: Synthesis Workflow

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, characteristic signals would be observed for the protons of the ethyl group, the methine proton adjacent to the nitro group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

Generalized Experimental Protocol for NMR:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a Varian A-60.[1] The number of scans and other acquisition parameters are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

  • A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

  • Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appearing around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.

  • C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

  • A C-O stretching vibration around 1050 cm⁻¹.

Generalized Experimental Protocol for IR:

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) may be observed at m/z 119. Common fragments would result from the loss of water ([M-H₂O]⁺), the nitro group ([M-NO₂]⁺), and cleavage of the carbon-carbon bonds.

Generalized Experimental Protocol for GC-MS:

  • Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) which separates the components of the mixture.

  • Ionization: The separated components then enter the mass spectrometer where they are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

G cluster_characterization Spectroscopic Characterization Workflow Purified Product Purified Product NMR NMR Purified Product->NMR IR IR Purified Product->IR MS MS Purified Product->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation

References

An In-Depth Technical Guide to 2-Nitrobutan-1-ol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nitrobutan-1-ol, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis via the Henry (nitroaldol) reaction, and explores its significant role as a precursor in the production of active pharmaceutical ingredients (APIs), most notably the antituberculosis drug ethambutol. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

2-Nitrobutan-1-ol, with the IUPAC name 2-nitrobutan-1-ol , is a nitro alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both a hydroxyl and a nitro functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amine, providing a straightforward route to amino alcohols, a class of compounds with significant biological activity. This guide will cover the fundamental properties, synthesis, and key applications of 2-nitrobutan-1-ol, with a focus on its role in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-nitrobutan-1-ol is essential for its effective use in a laboratory and industrial setting. The key properties are summarized in the table below.

PropertyValue
IUPAC Name 2-nitrobutan-1-ol
Synonyms 2-Nitro-1-butanol, 1-Butanol, 2-nitro-
CAS Number 609-31-4
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
Appearance Colorless liquid
Melting Point -47 °C
Boiling Point 214.4 °C at 760 mmHg
Density 1.132 g/cm³
Solubility Soluble in water

Synthesis of 2-Nitrobutan-1-ol

The primary method for the synthesis of 2-nitrobutan-1-ol is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone. In the case of 2-nitrobutan-1-ol, the reaction occurs between nitroethane and propanal.

Reaction Mechanism

The Henry reaction is a reversible process that proceeds through the following steps:

  • Deprotonation: A base removes an alpha-proton from the nitroalkane (nitroethane) to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (propanal).

  • Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, 2-nitrobutan-1-ol.

Experimental Protocol: Synthesis of 2-Nitrobutan-1-ol

This protocol provides a detailed procedure for the laboratory-scale synthesis of 2-nitrobutan-1-ol via the Henry reaction of nitroethane and propanal.

Materials:

  • Nitroethane

  • Propanal

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (2.0 g, 50 mmol) in 50 mL of water and cool the solution to 0-5 °C in an ice bath.

  • Addition of Reactants: To the cooled basic solution, add nitroethane (15.0 g, 200 mmol) dropwise over 15 minutes with vigorous stirring, maintaining the temperature below 10 °C. Following the addition of nitroethane, add propanal (11.6 g, 200 mmol) dropwise over 30 minutes, ensuring the temperature remains between 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Work-up: Cool the reaction mixture in an ice bath and neutralize by the slow addition of 1M HCl until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-nitrobutan-1-ol is then purified by fractional distillation under reduced pressure.

Applications in Drug Development

2-Nitrobutan-1-ol is a crucial intermediate in the synthesis of several pharmaceuticals, primarily due to its role as a precursor to the chiral amine, 2-aminobutanol.[2][3] The (S)-(+)-enantiomer of 2-aminobutanol is a key building block for the antituberculosis drug, ethambutol.[4][5][6]

Synthesis of Ethambutol

The synthesis of ethambutol from 2-nitrobutan-1-ol involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of 2-nitrobutan-1-ol is reduced to a primary amine to yield racemic 2-aminobutanol. This reduction can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon.[7]

  • Chiral Resolution and Alkylation: The racemic 2-aminobutanol is then resolved to isolate the desired (S)-(+)-enantiomer, often through the formation of diastereomeric salts with a chiral acid like L-(+)-tartaric acid.[4] The enantiomerically pure (S)-(+)-2-aminobutanol is subsequently reacted with 1,2-dichloroethane to produce ethambutol.[4]

The overall workflow for the synthesis of ethambutol from 2-nitrobutan-1-ol is depicted in the following diagram.

Ethambutol_Synthesis cluster_0 Synthesis of 2-Nitrobutan-1-ol cluster_1 Conversion to Ethambutol Nitroethane Nitroethane Henry_Reaction Henry Reaction (Base Catalysis) Nitroethane->Henry_Reaction Propanal Propanal Propanal->Henry_Reaction 2_Nitrobutan_1_ol 2-Nitrobutan-1-ol Henry_Reaction->2_Nitrobutan_1_ol Reduction Reduction (e.g., H2, Raney Ni) 2_Nitrobutan_1_ol->Reduction Racemic_2_Aminobutanol Racemic 2-Aminobutanol Reduction->Racemic_2_Aminobutanol Chiral_Resolution Chiral Resolution (L-(+)-Tartaric Acid) Racemic_2_Aminobutanol->Chiral_Resolution S_2_Aminobutanol (S)-(+)-2-Aminobutanol Chiral_Resolution->S_2_Aminobutanol Alkylation Alkylation (1,2-Dichloroethane) S_2_Aminobutanol->Alkylation Ethambutol Ethambutol Alkylation->Ethambutol

Caption: Synthetic pathway from nitroethane and propanal to Ethambutol.

Biological Activity and Signaling Pathways

While 2-nitrobutan-1-ol is primarily utilized as a synthetic intermediate, the broader class of nitro compounds exhibits a wide range of biological activities.[8] The nitro group is a key pharmacophore in many antibacterial, antifungal, and anticancer agents.[8] The biological effects of nitroaromatic and nitroheterocyclic compounds are often attributed to the enzymatic reduction of the nitro group within biological systems, which can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

Direct studies on the specific biological activities or signaling pathway modulation by 2-nitrobutan-1-ol are not extensively reported in the scientific literature. Its primary biological relevance is as a precursor to other biologically active molecules.

Conclusion

2-Nitrobutan-1-ol is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis via the Henry reaction and its efficient conversion to chiral amino alcohols, particularly (S)-(+)-2-aminobutanol, underscore its value in the production of enantiomerically pure drugs like ethambutol. This technical guide provides researchers and drug development professionals with the essential information required for the synthesis and application of this versatile compound, thereby facilitating further advancements in medicinal chemistry and organic synthesis.

References

Solubility of 2-Nitro-1-butanol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Nitro-1-butanol, a key chemical intermediate in various synthetic processes, including pharmaceutical manufacturing. This document outlines its solubility in aqueous and organic media, details experimental protocols for solubility determination, and illustrates its synthetic pathway and role as a precursor in drug development.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics to formulation and bioavailability. Below is a summary of the available quantitative solubility data for this compound.

SolventSolubilityTemperatureCitation
Water10 - 50 mg/mL64 °F (17.8 °C)[1][2][3]
MethanolData not available-
EthanolData not available-
AcetoneData not available-
Dimethyl Sulfoxide (DMSO)Data not available-

Experimental Protocols

Accurate determination of solubility is fundamental for chemical research and development. The following are detailed methodologies that can be employed to ascertain the solubility of this compound.

Protocol for Determination of Solubility by Visual Miscibility Assessment

This method is a straightforward approach to qualitatively and semi-quantitatively assess the solubility of a liquid in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)

  • Calibrated pipettes or burettes

  • Vortex mixer

  • Transparent test tubes or vials

Procedure:

  • Add a precise volume (e.g., 1 mL) of the selected solvent to a clean, dry test tube.

  • Incrementally add known volumes of this compound to the solvent.

  • After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the mixture against a well-lit background for any signs of immiscibility, such as the formation of layers, cloudiness, or droplets.

  • Continue adding this compound until it no longer dissolves, and a separate phase is observed.

  • The solubility can be reported qualitatively (miscible, partially miscible, immiscible) or semi-quantitatively as the volume of solute per volume of solvent.

Protocol for Isothermal Saturation Method

This gravimetric method is a precise technique for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

  • This compound

  • Selected solvents

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

Procedure:

  • Add an excess amount of this compound to a known mass of the selected solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

  • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solute to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved microparticles.

  • Accurately weigh the filtered saturated solution.

  • Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.

  • Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

Synthesis and Applications

This compound is a valuable building block in organic synthesis, primarily produced through the Henry (or Nitroaldol) reaction.

Synthesis of this compound via Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4][5][6] In the case of this compound, this involves the reaction of 1-nitropropane with formaldehyde.

Reaction Scheme: 1-Nitropropane + Formaldehyde --(Base)--> this compound

A continuous flow process for this synthesis has also been described, highlighting its industrial relevance.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-Nitropropane D This compound A->D Henry Reaction B Formaldehyde B->D C Base Catalyst (e.g., NaOH) C->D

Synthesis of this compound via the Henry Reaction.

Role in Pharmaceutical Synthesis

A significant application of this compound is its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, yielding 2-amino-1-butanol. This amino alcohol is a key intermediate in the production of ethambutol, a first-line medication for the treatment of tuberculosis.[7]

G A This compound B Reduction of Nitro Group A->B C 2-Amino-1-butanol B->C D Further Synthetic Steps C->D E Ethambutol (Anti-tuberculosis Drug) D->E

Role of this compound as a precursor to Ethambutol.

References

Boiling and melting point of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Nitro-1-butanol

This technical guide provides a comprehensive overview of the boiling and melting points of this compound (CAS No: 609-31-4). It is intended for researchers, scientists, and professionals in drug development who require precise physicochemical data and an understanding of the methodologies for their determination. This document summarizes available data, outlines standard experimental protocols, and presents a logical workflow for property determination.

Physicochemical Data Summary

This compound is a colorless to clear amber liquid soluble in water.[1][2][3][4][5] Its key physical properties, the melting and boiling points, have been reported across various sources. It is important to note the conditions, particularly pressure, under which boiling points are measured, as this significantly affects the observed temperature. The data is summarized below for clarity and comparison.

PropertyValueConditions / NotesSource(s)
Melting Point -47 °CExperimental[1][5][6][7]
-53 °F (-47.2 °C)Experimental[2]
324.27 K (51.12 °C)Joback Calculated Property[8]
Boiling Point 214.4 °Cat 760 mmHg[6][9]
221 °F (105 °C)at 10 mmHg[2]
247.38 °CRough Estimate[1][7]
534.50 K (261.35 °C)Joback Calculated Property[8]

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. While specific experimental reports for this compound are not detailed in the surveyed literature, standard, widely accepted methodologies are described.

Melting Point Determination (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[10][11] A pure crystalline compound typically exhibits a sharp melting point, melting completely over a narrow range of 0.5-1.0°C.[12] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[10][12]

Methodology:

  • Sample Preparation: A small quantity of the solid compound is finely powdered using a mortar and pestle to ensure uniform heating.[13]

  • Capillary Tube Loading: A capillary tube, sealed at one end, is pushed into the powdered sample. The tube is then tapped gently to compact the sample into the closed end, aiming for a sample height of 1-2 mm.[11][12]

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube, an oil bath, or a dedicated melting point apparatus (e.g., Mel-Temp).[10][11][13]

  • Heating and Observation: The apparatus is heated slowly and steadily, with constant stirring of the heating medium (if applicable) to ensure uniform temperature distribution.[10][11]

  • Recording the Melting Range: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid becomes visible.[12]

    • T2: The temperature at which the last crystal of the solid melts completely.[12] The melting point is reported as the range from T1 to T2. For accurate results, the heating rate should be slow (e.g., 2°C/min) near the expected melting point.[14]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] It is a critical physical property for identification and assessing purity.[12] It is crucial to note that the boiling point is dependent on atmospheric pressure; a reduction in pressure leads to a lower boiling point.[10][12]

Methodology (Small-Scale Capillary Inversion):

  • Sample Preparation: Approximately 2-3 mL of the liquid sample is placed into a small test tube.[10]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable bath (e.g., paraffin oil). As the temperature rises, air trapped inside the capillary will be expelled, seen as bubbles emerging from the open end.[10]

  • Observation: The temperature is increased until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the liquid has overcome the atmospheric pressure.[10]

  • Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]

Logical and Experimental Workflows

To ensure accurate and reproducible results, a logical workflow should be followed during the determination of these physical properties. The following diagram illustrates a standard workflow for determining the melting point of a substance like this compound.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Grind Sample to Fine Powder load Load 1-2mm into Capillary Tube prep->load setup Mount on Thermometer in Apparatus load->setup heat Heat Slowly (~2°C/min) setup->heat observe Observe for Phase Change heat->observe record_t1 Record T1 (First Liquid Drop) observe->record_t1 record_t2 Record T2 (All Liquid) observe->record_t2 analysis Calculate Range (T2 - T1) record_t1->analysis record_t2->analysis purity Assess Purity analysis->purity pure Pure Sample (Narrow Range) purity->pure < 2°C impure Impure Sample (Broad Range) purity->impure > 2°C

Caption: Workflow for Melting Point Determination and Purity Assessment.

References

2-Nitro-1-butanol: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of 2-Nitro-1-butanol. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data and methodologies.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a pH of 4.51 in a 0.1 molar solution.[1] It is soluble in water.[1] The compound is stable under standard conditions and is considered combustible.[1][2]

PropertyValueSource
Molecular Formula C4H9NO3[1][2]
Molecular Weight 119.12 g/mol [1][2]
Melting Point -47 °C[1]
Boiling Point 247.38 °C (estimated)[1]
Density 1.1332 g/cm³[1]
Refractive Index 1.4390[1]
pKa 7.46 ± 0.13 (Predicted)[1]
Solubility in Water Soluble[1]

Stability Profile

It is crucial to note that the thermal stability of this compound may be influenced by impurities and storage conditions. Prolonged storage, especially in the presence of contaminants, could potentially lower its decomposition temperature.

Reactivity Profile

This compound exhibits reactivity characteristic of both a primary alcohol and a nitroalkane. Its reactivity is summarized below.

Incompatible Materials

This compound is incompatible with a range of substances, and contact should be avoided to prevent hazardous reactions:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][7]

  • Alkali Metals and Nitrides: Combination with these materials can generate flammable and/or toxic gases.[1][2]

  • Strong Reducing Agents: Can lead to vigorous reactions.[1][2]

  • Strong Acids and Bases: Can catalyze decomposition or other hazardous reactions.[7]

  • Acid Chlorides and Acid Anhydrides: Incompatible.[6]

  • Isocyanates and Epoxides: May initiate polymerization.[1][2]

Key Reactions

1. Oxidation: As a primary alcohol, this compound can be oxidized to form an aldehyde (2-nitrobutanal) and subsequently a carboxylic acid (2-nitrobutanoic acid).[1][2] The choice of oxidizing agent and reaction conditions determines the product.

2. Esterification: The hydroxyl group of this compound reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form esters.[1][2] This reaction is typically acid-catalyzed.

3. Reduction: The nitro group is susceptible to reduction to form 2-amino-1-butanol, a valuable synthetic intermediate. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium/Carbon).

4. Reactions with Bases: The presence of an alpha-hydrogen to the nitro group makes it acidic. Strong bases can deprotonate this carbon, forming a nitronate ion. This is the initial step in reactions like the Henry reaction.

Experimental Protocols

Synthesis of this compound via the Henry Reaction

The Henry reaction, or nitroaldol reaction, is a common method for the synthesis of β-nitro alcohols.

G Henry Reaction for this compound Synthesis Nitropropane 1-Nitropropane Intermediate Nitronate Anion (Intermediate) Nitropropane->Intermediate + Base Formaldehyde Formaldehyde Formaldehyde->Intermediate Nucleophilic attack Base Base (e.g., Triethylamine) Product This compound Intermediate->Product + H+

Caption: Synthesis of this compound via the Henry Reaction.

Protocol:

  • Combine 1-nitropropane and an aqueous solution of formaldehyde in the presence of a basic catalyst, such as triethylamine.

  • Stir the mixture at a controlled temperature (e.g., 30-35 °C) for an extended period (e.g., 48 hours).

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove unreacted starting materials and water.

  • The resulting product is this compound.

Reduction of this compound to 2-Amino-1-butanol

G Reduction of this compound Start This compound Product 2-Amino-1-butanol Start->Product Reagents H2, Catalyst (e.g., Raney Ni) Reagents->Product Solvent Solvent (e.g., Methanol) Solvent->Product

Caption: Reduction of the nitro group to an amine.

Protocol:

  • Dissolve this compound in a suitable solvent, such as methanol.

  • Add a hydrogenation catalyst, for example, Raney nickel.

  • Carry out the hydrogenation under a hydrogen atmosphere (a mixture of hydrogen and nitrogen can also be used) at a pressure of 8 to 12 bars.

  • Maintain the reaction temperature below 70 °C.

  • After the reaction is complete, filter to remove the catalyst.

  • The 2-amino-1-butanol can then be isolated by distillation of the filtrate.

General Protocol for Oxidation to 2-Nitrobutanal

While a specific protocol for this compound is not detailed in the literature reviewed, a general procedure for the oxidation of primary alcohols to aldehydes using a mild oxidizing agent is as follows.

G Oxidation of this compound (General) Start This compound Product 2-Nitrobutanal Start->Product Oxidant Mild Oxidizing Agent (e.g., PCC) Oxidant->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: General workflow for the oxidation to an aldehyde.

Protocol:

  • Dissolve this compound in a suitable anhydrous solvent like dichloromethane.

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), in a controlled manner.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction mixture is typically filtered through a pad of silica gel to remove the chromium salts.

  • The solvent is removed under reduced pressure to yield the crude 2-nitrobutanal. Further purification may be required.

General Protocol for Fischer Esterification

The following is a general procedure for the acid-catalyzed esterification of an alcohol.

G Fischer Esterification (General) Alcohol This compound Ester Ester Product Alcohol->Ester Acid Carboxylic Acid Acid->Ester Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Ester Water Water Ester->Water +

Caption: General scheme for Fischer esterification.

Protocol:

  • In a round-bottom flask, combine this compound with a carboxylic acid.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.[8][9]

  • Heat the mixture, typically at reflux, to drive the reaction towards the ester product.[9] Water can be removed azeotropically to improve the yield.

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography.[9]

Conclusion

This compound is a stable yet reactive compound with a versatile chemical profile. Its stability is generally good under standard conditions, but caution is advised at elevated temperatures and in the presence of contaminants, strong acids, or bases. The reactivity is dominated by the primary alcohol and the nitro group, allowing for a range of transformations including oxidation, esterification, and reduction. The provided experimental protocols for its synthesis and key reactions offer a foundation for its application in research and development. Further studies to quantify its thermal stability through techniques like DSC and TGA would be beneficial for a more complete understanding of its hazard profile.

References

A Comprehensive Technical Guide to 2-Nitro-1-butanol and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Nitro-1-butanol, a valuable chemical intermediate. This document covers its various synonyms, key chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic and toxicological pathways.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is crucial for effective literature searching and chemical sourcing.

Identifier TypeValue
IUPAC Name 2-nitrobutan-1-ol[1]
CAS Number 609-31-4[1][2]
Molecular Formula C4H9NO3[1][2]
Molecular Weight 119.12 g/mol [1]
InChI Key MHIHRIPETCJEMQ-UHFFFAOYSA-N[1][2]
Canonical SMILES CCC(CO)--INVALID-LINK--[O-][1]
UNII 830A2921CB[1]
EINECS Number 210-188-8[1][2]
NSC Number 3635[1][2]
EPA Pesticide Chemical Code 056901[2]
Other Synonyms 1-Butanol, 2-nitro-; 2-Nitrobutanol; 2-nitro-n-butanol; Caswell No. 601[1][2]

Quantitative Data: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Colorless to clear amber liquid[3][4]
Melting Point -47 °C (-53 °F)[5]
Boiling Point 105 °C at 10 mmHg (221 °F)[1]
Density 1.133 g/cm³ at 20 °C[5]
Flash Point > 93.3 °C (> 200 °F)[1]
Solubility in Water Soluble[4]
Vapor Pressure 0.034 mmHg at 25 °C
Refractive Index 1.446 at 20 °C
pKa Approximately 13.9

Experimental Protocols

Synthesis of this compound via the Henry Reaction (Nitroaldol Reaction)

This compound is synthesized through the Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.[6] In this case, propionaldehyde reacts with nitromethane in the presence of a base.

Materials:

  • Propionaldehyde

  • Nitromethane

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (HCl) for neutralization

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitromethane in ethanol and cool the mixture to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a solution of NaOH or KOH in ethanol to the cooled nitromethane solution while maintaining the temperature below 10 °C.

  • Aldehyde Addition: Add propionaldehyde dropwise to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to keep the temperature between 10-20 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2][3] The following is a general protocol that can be optimized for specific instrumentation and applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be a 40:60 (v/v) mixture of acetonitrile to water. For mass spectrometry applications, formic acid can be used as an additive instead of phosphoric acid.[2][3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Metabolic Fate

While specific signaling pathways directly modulated by this compound are not extensively documented, the metabolism and toxicity of nitroalkanes, in general, provide insight into its potential biological effects. The metabolism of nitroalkanes can lead to the formation of aldehydes and nitrite, which are known to induce cellular toxicity.[2]

metabolic_pathway This compound This compound Metabolism Metabolism This compound->Metabolism Propionaldehyde Propionaldehyde Metabolism->Propionaldehyde Nitrite (NO2-) Nitrite (NO2-) Metabolism->Nitrite (NO2-)

Metabolic conversion of this compound.

The resulting metabolites can trigger various downstream cellular events leading to toxicity. For instance, aldehydes are known to cause cytotoxicity by inhibiting pro-survival signaling and inducing oxidative stress.[2] Nitrite can lead to hepatotoxicity through mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[2]

toxicity_pathway cluster_metabolites Metabolites cluster_cellular_effects Cellular Effects Propionaldehyde Propionaldehyde Inhibition of Pro-survival Signaling Inhibition of Pro-survival Signaling Propionaldehyde->Inhibition of Pro-survival Signaling Oxidative Stress Oxidative Stress Propionaldehyde->Oxidative Stress Nitrite Nitrite Mitochondrial Dysfunction Mitochondrial Dysfunction Nitrite->Mitochondrial Dysfunction ER Stress ER Stress Nitrite->ER Stress Cytotoxicity Cytotoxicity Inhibition of Pro-survival Signaling->Cytotoxicity Oxidative Stress->Cytotoxicity Hepatotoxicity Hepatotoxicity Mitochondrial Dysfunction->Hepatotoxicity ER Stress->Hepatotoxicity

Toxicity pathways of this compound metabolites.

Experimental Workflow

The overall process from synthesis to analysis and biological assessment of this compound can be visualized in the following workflow diagram.

experimental_workflow Synthesis (Henry Reaction) Synthesis (Henry Reaction) Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Synthesis (Henry Reaction)->Purification (Distillation/Chromatography) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Distillation/Chromatography)->Characterization (NMR, IR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Characterization (NMR, IR, MS)->Purity Analysis (HPLC) Biological Assays Biological Assays Purity Analysis (HPLC)->Biological Assays Toxicity Studies Toxicity Studies Biological Assays->Toxicity Studies

Experimental workflow for this compound.

References

Technical Guide: Predicted pKa and Physicochemical Characteristics of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted acidity (pKa) of 2-Nitro-1-butanol, a valuable building block in organic synthesis. The document outlines its key physicochemical properties, discusses the principles behind its acidity, and presents standardized protocols for the experimental and computational determination of pKa for nitroalkanes.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, with a focus on its predicted acidity. This data is crucial for understanding its reactivity, solubility, and potential applications in various chemical and pharmaceutical contexts.

PropertyValueReference
Predicted pKa 7.46 ± 0.13 [1][2][3][4][5]
Molecular FormulaC₄H₉NO₃[1][2][4][5][6][7]
Molecular Weight119.12 g/mol [1][2][4][6]
AppearanceColorless liquid[1][4][8][9]
Melting Point-47 °C[1][2][4][5]
Boiling Point214.4 °C at 760 mmHg[4]
Density1.133 g/cm³[1][2][3][4][5][6]
Water SolubilitySoluble[1][6][9]

Acidity and Nitronate Anion Formation

The acidity of primary and secondary nitroalkanes, such as this compound, is a defining characteristic of their chemistry. The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) is acidic due to the powerful electron-withdrawing nature of the nitro group (-NO₂).[8][10] Deprotonation by a base results in the formation of a resonance-stabilized carbanion, known as a nitronate anion.[8] This anion is a key intermediate in many synthetic transformations, including the Henry (nitroaldol) reaction.

The equilibrium between this compound and its corresponding nitronate anion is fundamental to its reactivity.

Caption: Acid-Base Equilibrium of this compound.

The stability of the nitronate anion is derived from the delocalization of the negative charge across the α-carbon and the oxygen atoms of the nitro group. This resonance stabilization is the primary reason for the enhanced acidity of the α-hydrogen.

G cluster_resonance Resonance Stabilization of the Nitronate Anion node_a R₂C⁻–N⁺(=O)O⁻ node_b R₂C=N⁺(O⁻)₂ node_a->node_b Resonance

Caption: Resonance Stabilization of the Nitronate Anion.

Methodologies for pKa Determination

Experimental Protocols

A. Spectrophotometric Titration

This method is suitable for compounds where the protonated and deprotonated forms have distinct UV-Vis absorption spectra.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 9).

  • Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution, ensuring the final concentration is appropriate for UV-Vis analysis.

  • Spectral Measurement: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot absorbance at this wavelength versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the resulting sigmoidal curve.

B. Potentiometric Titration

This classic method involves monitoring the pH of a solution as a titrant is added.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a solvent, typically water or a mixed aqueous-organic solvent.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, recorded increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Computational Prediction

Computational chemistry offers powerful tools for estimating pKa values, particularly when experimental determination is challenging.[11][12] These methods calculate the free energy change of the deprotonation reaction.

G cluster_workflow Computational pKa Prediction Workflow A 1. Molecular Structure Input (SMILES or 3D coordinates) B 2. Conformer Generation & Geometry Optimization (Gas Phase) A->B C 3. Solvation Free Energy Calculation (Acid and Conjugate Base) B->C D 4. Gas-Phase Free Energy Calculation B->D E 5. pKa Calculation via Thermodynamic Cycle C->E D->E

Caption: Workflow for Computational pKa Prediction.

  • Structure Optimization: The 3D structures of both the protonated (this compound) and deprotonated (nitronate) species are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).

  • Energy Calculation: The free energies of both optimized structures are calculated in the gas phase and in a simulated aqueous environment using a solvation model (e.g., Polarizable Continuum Model - PCM).

  • pKa Calculation: The pKa is derived from the calculated free energy of the deprotonation reaction in solution using a thermodynamic cycle. This approach has become increasingly accurate with the advancement of computational algorithms and computing power.[13][14]

Conclusion

The predicted pKa of 7.46 for this compound indicates it is a significantly stronger acid than simple alcohols but a weaker acid than many common nitroalkanes like nitromethane (pKa ≈ 10.2).[1][8] This acidity is a direct consequence of the electron-withdrawing nitro group and the resonance stabilization of the resulting nitronate anion. For drug development professionals and synthetic chemists, this pKa value is critical for predicting reaction outcomes, understanding bioavailability, and designing novel molecular entities. The experimental and computational protocols outlined provide a robust framework for verifying this predicted value and for characterizing other novel nitro compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-n-butanol from 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-n-butanol via the reduction of 2-nitro-1-butanol. The primary method detailed is catalytic hydrogenation, a widely utilized and efficient method for the reduction of nitroalkanes to primary amines.

Introduction

The conversion of this compound to 2-amino-n-butanol is a critical step in the synthesis of various organic molecules and active pharmaceutical ingredients. 2-Amino-n-butanol is a valuable chiral building block, notably used as an intermediate in the production of the antitubercular drug ethambutol. The most common and effective method for this transformation is catalytic hydrogenation, which offers high yields and clean conversion under manageable reaction conditions. This process involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, in the presence of hydrogen gas.

Reaction Scheme

The overall reaction involves the reduction of the nitro group of this compound to a primary amine, yielding 2-amino-n-butanol.

Chemical reaction for the synthesis of 2-amino-n-butanol.

Data Presentation

The following table summarizes quantitative data from various catalytic hydrogenation methods for the synthesis of 2-amino-n-butanol from this compound.

CatalystReducing AgentSolventPressure (bars)Temperature (°C)Yield (%)Reference
Raney Nickel85% H₂ / 15% N₂Methanol10< 7062[1]
8% Pd / 2% Pt on Charcoal85% H₂ / 15% N₂Methanol8 - 1250 - 55Not specified[1]

Experimental Protocols

Two detailed protocols for the catalytic hydrogenation of this compound are provided below.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is based on the procedure described in patent literature and is suitable for laboratory-scale synthesis.[1]

Materials:

  • This compound

  • Methanol

  • Raney Nickel (5 g)

  • Hydrogen Gas (85%) / Nitrogen Gas (15%) mixture

  • Carbon Dioxide (for neutralization)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, prepare a solution of this compound in an equal volume of methanol.

  • Catalyst Addition: Carefully add 5 g of Raney nickel to the solution under an inert atmosphere.

  • Neutralization: Introduce an equivalent of carbon dioxide at the beginning of the reduction to neutralize the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with the 85% hydrogen/15% nitrogen gas mixture. Pressurize the reactor to 10 bars.

  • Reaction Conditions: Maintain the reaction temperature below 70°C with efficient stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst can be recovered and potentially reused.

  • Purification: The resulting solution of 2-amino-n-butanol is often pure enough for direct use in subsequent synthetic steps. For higher purity, the product can be distilled. A reported yield for this procedure is 62% based on the initial amount of 1-nitropropane used to synthesize the 2-nitro-n-butanol.[1]

Protocol 2: Catalytic Hydrogenation using Palladium/Platinum on Charcoal

This protocol offers an alternative catalytic system for the hydrogenation process.[1]

Materials:

  • This compound

  • Methanol

  • 8% Palladium and 2% Platinum on charcoal catalyst (2.5 kg for 135 kg of starting material)

  • Hydrogen Gas (85%) / Nitrogen Gas (15%) mixture

  • Hydrogenation reactor

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reactor Setup: Dissolve 135 kg of 2-nitro-n-butanol in 185 kg of methanol in a large-scale hydrogenation reactor.

  • Catalyst Addition: Add 2.5 kg of the palladium/platinum on charcoal catalyst to the solution.

  • Hydrogenation: Seal the reactor and introduce the 85% hydrogen/15% nitrogen gas mixture. Pressurize the reactor to between 8 and 12 bars.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 55°C with constant agitation.

  • Work-up: After the reaction is complete, cool the reactor and vent the excess gas.

  • Catalyst Removal: Separate the catalyst from the reaction mixture by filtration.

  • Product Isolation: The filtrate contains the 2-amino-n-butanol product in methanol. The solvent can be removed under reduced pressure if the neat product is required.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this document.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification 2_Nitro_1_butanol This compound Reaction Catalytic Hydrogenation (Controlled Temperature & Pressure) 2_Nitro_1_butanol->Reaction Solvent Methanol Solvent->Reaction Catalyst Catalyst (e.g., Raney Ni or Pd/Pt on C) Catalyst->Reaction Reducing_Agent Reducing Agent (H₂/N₂ mixture) Reducing_Agent->Reaction Crude_Product Crude 2-Amino-n-butanol in Methanol Reaction->Crude_Product Filtration Filtration (Catalyst Removal) Crude_Product->Filtration Purified_Product Purified 2-Amino-n-butanol Filtration->Purified_Product

Caption: Workflow for the synthesis of 2-amino-n-butanol.

Logical_Relationship cluster_Inputs cluster_Outputs Input Inputs Process Process Input->Process are subjected to Parameters Key Parameters Process->Parameters is controlled by Output Output Process->Output yields Substrate This compound Substrate->Input Catalyst Catalyst Catalyst->Input Hydrogen Hydrogen Source Hydrogen->Input Product 2-Amino-n-butanol Product->Output Byproduct Water Byproduct->Output

Caption: Logical relationship of reaction components.

References

Application Notes and Protocols: 2-Nitro-1-butanol as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-nitro-1-butanol as a pivotal intermediate in organic synthesis, with a primary focus on its role in the production of the antituberculosis drug, ethambutol. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the fields of medicinal chemistry and process development.

Introduction

This compound is a versatile bifunctional molecule containing both a hydroxyl and a nitro group. This unique structure makes it a valuable building block for the synthesis of a variety of more complex molecules. Its most significant application lies in its role as a precursor to 2-amino-1-butanol, a chiral amine that is a critical component of several pharmaceuticals, most notably ethambutol. The synthetic pathway from this compound to ethambutol involves a series of well-established organic transformations, including the Henry (nitroaldol) reaction, reduction of a nitro group, and chiral resolution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding amine, 2-amino-1-butanol, is provided below for easy reference.

Table 1: Physicochemical Properties of this compound and 2-Amino-1-butanol

PropertyThis compound2-Amino-1-butanol
CAS Number 609-31-4[1][2]96-20-8[3][4]
Molecular Formula C4H9NO3[1][2]C4H11NO[3][4]
Molecular Weight 119.12 g/mol [1][2]89.14 g/mol [3][4]
Appearance Colorless liquid[2]Colorless liquid[3]
Melting Point -47 °C[2]-2 °C[3][4]
Boiling Point 214.4 °C at 760 mmHg176-178 °C at 760 mmHg[3][4]
Density 1.132 g/cm³[2]0.943 g/mL at 25 °C[4]
Refractive Index 1.446n20/D 1.4510[4]
Solubility Soluble in water[2]Miscible with water[3]

Synthetic Applications and Protocols

The primary synthetic utility of this compound is its conversion to (S)-(+)-2-amino-1-butanol, the key chiral intermediate for the synthesis of ethambutol. The overall synthetic workflow is depicted below.

G 1-Nitropropane 1-Nitropropane This compound This compound 1-Nitropropane->this compound Henry Reaction Formaldehyde Formaldehyde Formaldehyde->this compound dl-2-Amino-1-butanol dl-2-Amino-1-butanol This compound->dl-2-Amino-1-butanol Reduction (S)-(+)-2-Amino-1-butanol (S)-(+)-2-Amino-1-butanol dl-2-Amino-1-butanol->(S)-(+)-2-Amino-1-butanol Chiral Resolution L-(+)-Tartaric Acid L-(+)-Tartaric Acid L-(+)-Tartaric Acid->(S)-(+)-2-Amino-1-butanol Ethambutol Ethambutol (S)-(+)-2-Amino-1-butanol->Ethambutol Condensation 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Ethambutol

Synthetic workflow from 1-Nitropropane to Ethambutol.
Synthesis of this compound (Henry Reaction)

The synthesis of this compound is achieved through a base-catalyzed nitroaldol (Henry) reaction between 1-nitropropane and formaldehyde.

Experimental Protocol:

  • To a stirred solution of 1-nitropropane in an aqueous medium, add a phase transfer agent which also acts as a basic catalyst and a surfactant.

  • Slowly add an aqueous solution of formaldehyde to the reaction mixture.

  • Maintain the reaction temperature at approximately 30 °C for 2 hours.

  • After the reaction is complete, the mixture is worked up to isolate the this compound.

Quantitative Data:

Table 2: Reported Yields for the Synthesis of this compound

Catalyst/ConditionsYield (%)Reference
Triethylamine, 48 hours-[5]
Phase transfer agent>60% conversion[5]
Sodium hydroxide, 30 °C, 2h91.5
Reduction of this compound to dl-2-Amino-1-butanol

The nitro group of this compound is reduced to a primary amine to yield racemic 2-amino-1-butanol. Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol:

  • In a suitable solvent such as methanol, suspend this compound with a Raney Nickel catalyst.

  • Stir the suspension and add 90% formic acid at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC), which is typically complete within 10-30 minutes.[6]

  • Upon completion, filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the organic solvent from the filtrate.

  • Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution to remove ammonium formate.

  • Evaporation of the organic layer yields the desired 2-amino-1-butanol.[6]

Quantitative Data:

Table 3: Reported Yields for the Reduction of this compound

Reducing Agent/CatalystYield (%)Reference
Raney Nickel / Formic Acid80-90[6]
Catalytic Hydrogenation74 (from 1-nitropropane)[5]
Chiral Resolution of dl-2-Amino-1-butanol

The therapeutically active enantiomer of ethambutol is derived from (S)-(+)-2-amino-1-butanol. Therefore, the racemic mixture of 2-amino-1-butanol must be resolved. This is commonly achieved by diastereomeric salt formation with a chiral resolving agent, such as L-(+)-tartaric acid.

Experimental Protocol:

  • Dissolve racemic 2-amino-1-butanol in anhydrous methanol.

  • Slowly add a solution of L-(+)-tartaric acid in methanol while maintaining the temperature below 47 °C.

  • Stir the resulting solution for a period of time, for instance, for 1 hour at 45-47 °C.[7]

  • Seed the solution with a small amount of d-2-amino-1-butanol L(+)-tartrate to induce crystallization.[7]

  • Slowly cool the mixture to 16-17 °C to allow for the precipitation of the diastereomeric salt.[7]

  • Filter the precipitated salt and wash with cold methanol.

  • Decompose the salt by treating it with a base, such as calcium hydroxide, to liberate the free (S)-(+)-2-amino-1-butanol.

Quantitative Data:

Table 4: Reported Yields for the Resolution of dl-2-Amino-1-butanol

Resolving AgentYield of Diastereomeric Salt (%)Reference
L-(+)-Tartaric Acid81.5[8]
L-(+)-Tartaric Acid98[8]
Synthesis of Ethambutol

The final step in the synthesis is the condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.

Experimental Protocol:

  • In a three-neck flask, heat an excess of (S)-(+)-2-amino-1-butanol to approximately 110 °C with stirring.

  • Slowly add 1,2-dichloroethane over a period of about 2 hours, maintaining the temperature between 110 °C and 140 °C.

  • After the addition is complete, maintain the reaction mixture at this temperature for an additional 3 hours.

  • Cool the mixture and recover the unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation.

  • The crude ethambutol can then be converted to its hydrochloride salt by treatment with hydrochloric acid in an alcoholic solvent, followed by crystallization to yield the final product.

Quantitative Data:

Table 5: Reported Yields for the Synthesis of Ethambutol Hydrochloride

ReactantsYield (%)Purity (%)Reference
(S)-(+)-2-amino-1-butanol and 1,2-dichloroethane80.9899.8[4]
(S)-(+)-2-amino-1-butanol and 1,2-dichloroethane80.1699.8[9]

Spectroscopic Data for Key Intermediates

Table 6: Spectroscopic Data for this compound and 2-Amino-1-butanol

Compound1H NMR (Solvent)13C NMRIR (cm⁻¹)MS (m/z)
This compound (CCl4) δ: 0.95 (t, 3H), 1.75 (m, 2H), 4.3 (m, 1H), 3.8 (m, 2H)Data available[1]Film: 3400 (O-H), 2960, 2880 (C-H), 1550 (NO2 asym), 1380 (NO2 sym)55 (100%), 31, 43[1]
2-Amino-1-butanol (CDCl3) δ: 0.91 (t, 3H), 1.15-1.6 (m, 2H), 2.7 (m, 1H), 3.25 (dd, 1H), 3.55 (dd, 1H), 1.9 (br s, 3H)Data available[6]Film: 3360, 3280 (N-H), 2960, 2870 (C-H), 1590 (N-H bend), 1070 (C-O)58 (100%), 30, 41[10]

Note: NMR chemical shifts (δ) are reported in ppm. The provided data is a representation from available sources and may vary based on experimental conditions.

Mechanism of Action of Ethambutol

Ethambutol is a bacteriostatic agent that specifically targets mycobacteria. Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes that are crucial for the biosynthesis of the mycobacterial cell wall.

G cluster_0 Mycobacterial Cell Wall Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis Mycolyl-Arabinogalactan-Peptidoglycan Complex Mycolyl-Arabinogalactan-Peptidoglycan Complex Arabinogalactan Synthesis->Mycolyl-Arabinogalactan-Peptidoglycan Complex Lipoarabinomannan Synthesis Lipoarabinomannan Synthesis Lipoarabinomannan Synthesis->Mycolyl-Arabinogalactan-Peptidoglycan Complex Cell Wall Integrity Cell Wall Integrity Mycolyl-Arabinogalactan-Peptidoglycan Complex->Cell Wall Integrity Ethambutol Ethambutol Arabinosyl Transferases (EmbA, EmbB, EmbC) Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->Arabinosyl Transferases (EmbA, EmbB, EmbC) Inhibits Arabinosyl Transferases (EmbA, EmbB, EmbC)->Arabinogalactan Synthesis Catalyzes Arabinosyl Transferases (EmbA, EmbB, EmbC)->Lipoarabinomannan Synthesis Catalyzes

Mechanism of action of Ethambutol.

By inhibiting arabinosyl transferases, ethambutol disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][2] This leads to a loss of cell wall integrity, increased permeability, and ultimately, the inhibition of bacterial growth.[1][2] Some studies also suggest that ethambutol may have an effect on the JAK/STAT signaling pathway in the host, which could contribute to its therapeutic effect.[11]

Conclusion

This compound serves as a crucial and versatile intermediate in the multi-step synthesis of the antituberculosis drug ethambutol. The synthetic route, involving a Henry reaction, nitro group reduction, chiral resolution, and a final condensation, is well-documented and provides a practical pathway for the production of this important pharmaceutical. The detailed protocols and compiled data in these notes are intended to facilitate the work of researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-nitro-1-butanol is a key chemical transformation for the synthesis of 2-amino-1-butanol. This amino alcohol is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the antitubercular drug ethambutol.[1][2][3] The reduction of the aliphatic nitro group to a primary amine is a fundamental reaction in organic synthesis, and catalytic hydrogenation is often the preferred method due to its high efficiency, selectivity, and favorable environmental profile.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound using common heterogeneous catalysts such as Raney® Nickel and Palladium on carbon (Pd/C).

Reaction Scheme

Data Presentation: A Quantitative Comparison

While specific kinetic and extensive optimization data for the catalytic hydrogenation of this compound is not abundantly available in peer-reviewed literature, the following tables summarize representative reaction conditions and expected outcomes based on patent literature and established methodologies for the reduction of aliphatic nitro compounds.[4]

Table 1: Hydrogenation of this compound using Raney® Nickel

ParameterValueReference
Catalyst Raney® Nickel[5][6]
Substrate This compound
Solvent Methanol
Temperature < 70 °C
Pressure 8 - 12 bar (H₂/N₂ mixture)
Catalyst Loading Not specified
Reaction Time Not specified
Yield >60% (overall process)
Selectivity High

Table 2: Representative Hydrogenation of a Structurally Similar Aliphatic Nitro Compound using Palladium on Carbon (Pd/C)

Disclaimer: The following data is for the hydrogenation of a related aliphatic nitro compound and serves as a representative example.

ParameterValueReference
Catalyst 10% Pd/C[7][8]
Substrate Aliphatic Nitro Compound[4]
Solvent Methanol or Ethanol[9]
Temperature 25 - 40 °C[4]
Pressure 1 - 5 bar (H₂)[4]
Catalyst Loading 1 - 5 mol%[7]
Reaction Time 2 - 8 hours
Yield >95%[8]
Selectivity High[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash the Raney® Nickel slurry with methanol to remove the water.

  • Reactor Setup: To a clean and dry pressure reactor, add the washed Raney® Nickel catalyst.

  • Add a solution of this compound in methanol.

  • Inerting: Seal the reactor and purge the system several times with nitrogen to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with a mixture of hydrogen and nitrogen to 8-12 bar.

  • Begin vigorous stirring and heat the reaction mixture to a temperature below 70 °C.

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care when exposed to air. Keep the filter cake wet with solvent at all times.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude 2-amino-1-butanol.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Catalytic Hydrogenation of this compound using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (e.g., argon or nitrogen)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C.

  • Under an inert atmosphere, add a solution of this compound in methanol.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas three times.

  • Hydrogenation: Introduce hydrogen gas via a balloon or from a cylinder and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude 2-amino-1-butanol.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation start Start charge_catalyst Charge Reactor with Catalyst (Raney Ni or Pd/C) start->charge_catalyst charge_substrate Add Solution of This compound in Solvent charge_catalyst->charge_substrate seal_purge Seal Reactor and Purge with Inert Gas charge_substrate->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir and Heat (if required) pressurize->react monitor Monitor Reaction Progress (H₂ uptake, TLC, GC) react->monitor cool_vent Cool to RT and Vent Reactor monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation) concentrate->purify end End purify->end

Caption: General workflow for the catalytic hydrogenation of this compound.

ethambutol_synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Drug Product nitrobutanol This compound aminobutanol 2-Amino-1-butanol nitrobutanol->aminobutanol Catalytic Hydrogenation ethambutol Ethambutol aminobutanol->ethambutol Reaction with 1,2-dichloroethane

Caption: Synthesis pathway of Ethambutol from this compound.

References

Application Note: HPLC Analysis of 2-Nitro-1-butanol on a Reverse Phase Column

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2-Nitro-1-butanol using reverse phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is suitable for the quantification and purity assessment of this compound in various sample matrices. The protocol outlines instrument setup, mobile phase preparation, sample preparation, and chromatographic conditions.

Introduction

This compound is a chemical intermediate with applications in synthesis. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and for pharmacokinetic studies. Reverse phase HPLC is a widely used technique for the separation and quantification of polar and non-polar compounds. This document details a straightforward RP-HPLC method for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse phase column is utilized. A suitable option is a Newcrom R1 column, which has demonstrated effective separation for this compound.[1][2] Alternatively, a standard C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) can be employed.[3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (ACS grade) or Formic acid (for MS-compatible methods)[1][2]

    • This compound standard

Preparation of Mobile Phase

The mobile phase consists of a mixture of acetonitrile, water, and an acid modifier.[1][2]

  • Mobile Phase A: Water with acid modifier.

    • For standard UV detection: Add 0.1% (v/v) phosphoric acid to HPLC-grade water.

    • For Mass Spectrometry (MS) compatible methods: Add 0.1% (v/v) formic acid to HPLC-grade water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Working Mobile Phase (Isocratic): A specific isocratic mixture of acetonitrile and water with phosphoric acid is recommended for simple analyses.[1][2] The exact ratio should be optimized for the specific column and system to achieve optimal separation and peak shape. A good starting point is a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Standard and Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[4]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL. This will serve as the stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.[5]

    • The concentration should be adjusted to fall within the range of the calibration curve.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[3][4] This prevents clogging of the HPLC column and system.

Chromatographic Conditions

The following are typical starting conditions for the analysis. These may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C
Detection Wavelength UV at 220 nm or 254 nm[3][6]

Data Presentation

Quantitative data for the HPLC analysis of this compound should be systematically recorded. The following table provides a template for summarizing the expected data from a method validation.

ParameterResult
Retention Time (min) e.g., 4.5
Linearity (R²) e.g., > 0.999
Range (µg/mL) e.g., 1 - 100
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantitation (LOQ) (µg/mL) To be determined
Precision (%RSD) e.g., < 2%
Accuracy (% Recovery) e.g., 98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile, Water, Acid) HPLCRun HPLC Injection & Run (Reverse Phase Column) MobilePhase->HPLCRun StandardPrep Standard Preparation (Stock & Dilutions) StandardPrep->HPLCRun SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLCRun DataAcquisition Data Acquisition (UV Detection) HPLCRun->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of this compound PeakIntegration->Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

References

Application Note: Quantification of 2-Nitro-1-butanol in Pharmaceutical Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Nitro-1-butanol. All quantitative data is summarized in a structured table, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a chemical intermediate that may be present as an impurity in active pharmaceutical ingredients (APIs) and other drug products. Due to its potential toxicity, it is crucial to have a sensitive and reliable analytical method for its detection and quantification at trace levels. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity, making it a suitable technique for this purpose.[1][2][3][4] This application note outlines a comprehensive protocol for the analysis of this compound in a sample matrix, from sample preparation to data analysis.

Quantitative Data Summary

The following table summarizes key chemical and mass spectrometric data for this compound.

ParameterValueReference
Chemical FormulaC4H9NO3[5][6]
Molecular Weight119.12 g/mol [5][6][7]
CAS Registry Number609-31-4[5][6][7]
Mass Spectrometry (Electron Ionization)
Molecular Ion [M]+m/z 119 (low abundance)[8]
Key Fragment Ion [M-NO2]+m/z 73Inferred from fragmentation patterns
Key Fragment Ion [M-H2O]+m/z 101[8]
Base Peakm/z 45[8]

Experimental Protocol

This protocol provides a starting point for the GC-MS analysis of this compound and may require optimization for specific matrices.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to extract this compound from the sample matrix and concentrate it in a solvent suitable for GC-MS analysis.[2][9]

  • Reagents and Materials:

    • This compound reference standard

    • Dichloromethane (DCM), GC-grade or equivalent

    • Methanol, GC-grade or equivalent

    • Anhydrous sodium sulfate

    • 1.5 mL glass GC autosampler vials with inserts

    • Pipettes and volumetric flasks

    • Centrifuge

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards in dichloromethane ranging from 0.1 µg/mL to 10 µg/mL.

    • Sample Extraction (Liquid-Liquid Extraction):

      • Accurately weigh 100 mg of the sample (e.g., API) into a glass test tube.

      • Add 1 mL of deionized water to dissolve the sample.

      • Add 1 mL of dichloromethane to the tube.

      • Vortex for 2 minutes to facilitate extraction of this compound into the organic layer.

      • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Drying and Transfer:

      • Carefully transfer the bottom organic layer (dichloromethane) to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

      • Vortex briefly and let it stand for 5 minutes.

      • Transfer the dried extract into a 1.5 mL GC autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point. A mid-polar to polar capillary column is suggested for the analysis of polar compounds like butanol.[10]

  • Gas Chromatograph (GC):

    • Column: DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold: 5 minutes at 220 °C

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) and Full Scan

      • Full Scan Range: m/z 40-200

      • SIM Ions for Quantification: m/z 45 (quantifier), m/z 73, m/z 101 (qualifiers)

3. Data Analysis and Quantification

  • Identification: The retention time of this compound in the sample should match that of the reference standard. The presence of the characteristic ions (m/z 45, 73, and 101) in the mass spectrum of the sample peak will confirm its identity.

  • Quantification: Create a calibration curve by plotting the peak area of the quantifier ion (m/z 45) against the concentration of the prepared standards. The concentration of this compound in the sample can then be determined from this calibration curve using the peak area of the analyte.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Water Sample->Dissolution Extraction Liquid-Liquid Extraction with Dichloromethane Dissolution->Extraction Drying Drying with Na2SO4 Extraction->Drying Transfer Transfer to GC Vial Drying->Transfer Injection GC Injection Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: Interpreting the ¹H NMR Spectrum of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Nitro-1-butanol. Due to the limited availability of public experimental spectral data for this specific compound, this note presents a predicted ¹H NMR spectrum based on established spectroscopic principles and data from analogous compounds. It includes a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants. A standard experimental protocol for acquiring a ¹H NMR spectrum is also provided, along with a visualization of the molecular structure and proton coupling relationships to aid in spectral interpretation.

Introduction

This compound is an organic compound with potential applications in various fields, including as a solvent, an intermediate in chemical synthesis, and in the formulation of certain products. Structural elucidation and purity assessment are critical aspects of its use in research and development. ¹H NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the connectivity of atoms within a molecule. This application note serves as a practical guide for researchers to understand and interpret the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the different proton environments in the molecule. The presence of two electron-withdrawing groups, the nitro (-NO₂) group at the C2 position and the hydroxyl (-OH) group at the C1 position, significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (higher ppm) than they would in a simple alkane.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-1 (CH₂)~3.8 - 4.0ddJ(H1a,H1b) ≈ 12, J(H1,H2) ≈ 4-62H
H-2 (CH)~4.5 - 4.7m-1H
H-3 (CH₂)~1.8 - 2.0m-2H
H-4 (CH₃)~1.0tJ(H4,H3) ≈ 73H
OH~2.0 - 4.0 (variable)br s-1H

Note: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may not show coupling to adjacent protons.

Interpretation of the Predicted Spectrum

  • H-4 (CH₃): The protons of the terminal methyl group are the most shielded and are expected to appear furthest upfield as a triplet, due to coupling with the two adjacent protons on C3.

  • H-3 (CH₂): These methylene protons are adjacent to both the chiral center at C2 and the terminal methyl group. They will be deshielded relative to a simple alkane and are expected to appear as a complex multiplet due to coupling with both H-2 and H-4.

  • H-2 (CH): This proton is attached to the carbon bearing the electron-withdrawing nitro group, causing a significant downfield shift. It is coupled to the protons on C1 and C3, and is therefore expected to appear as a multiplet.

  • H-1 (CH₂): These protons are diastereotopic due to the adjacent chiral center at C2. They are attached to the carbon bearing the hydroxyl group, which deshields them. They are expected to appear as a doublet of doublets, with geminal coupling between them and vicinal coupling to H-2.

  • OH: The hydroxyl proton signal is typically a broad singlet. Its chemical shift can vary significantly. To confirm its assignment, a D₂O exchange experiment can be performed, which will cause the OH signal to disappear from the spectrum.

Molecular Structure and Proton Coupling

The following diagram illustrates the structure of this compound and the predicted coupling interactions between the different sets of protons.

Caption: Structure of this compound with proton assignments and coupling.

Experimental Protocol

The following is a standard protocol for the preparation and acquisition of a ¹H NMR spectrum of a liquid sample like this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette or syringe

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. c. If using an internal standard, add a small amount of TMS to the solution. d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth. b. Place the sample in the NMR magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve a high level of homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition: a. Set the appropriate acquisition parameters, including:

    • Pulse width (typically a 90° pulse)
    • Acquisition time (e.g., 2-4 seconds)
    • Relaxation delay (e.g., 1-5 seconds)
    • Number of scans (e.g., 8-16, depending on sample concentration) b. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by referencing the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the peak multiplicities and measure the coupling constants.

The following diagram outlines the general workflow for obtaining and interpreting a ¹H NMR spectrum.

G cluster_exp Experimental Workflow cluster_interp Spectral Interpretation Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Chemical Shift Analysis Chemical Shift Analysis Data Processing->Chemical Shift Analysis Multiplicity Analysis Multiplicity Analysis Chemical Shift Analysis->Multiplicity Analysis Integration Analysis Integration Analysis Multiplicity Analysis->Integration Analysis Structure Elucidation Structure Elucidation Integration Analysis->Structure Elucidation

Caption: General workflow for ¹H NMR spectroscopy.

Conclusion

Application Note: Identification of 2-Nitro-1-butanol Functional Groups using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note details the use of FTIR spectroscopy for the identification of the characteristic functional groups in 2-Nitro-1-butanol, a chemical intermediate relevant in various synthetic pathways. The primary functional groups of interest are the nitro group (-NO₂) and the hydroxyl group (-OH).

Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their chemical bonds. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a trough (or peak, depending on the axis) in the recorded spectrum. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups. For instance, the stretching vibration of an O-H bond in an alcohol typically appears as a broad band, while the stretching vibrations of a nitro group give rise to two distinct, strong bands.

Data Presentation: Characteristic FTIR Absorptions for this compound

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityPeak Shape
Hydroxyl (-OH)O-H Stretch3550 - 3230[1]StrongBroad[1][2]
Nitro (-NO₂)Asymmetric N-O Stretch1560 - 1540Strong[3]Sharp
Nitro (-NO₂)Symmetric N-O Stretch1380 - 1350Strong[3]Sharp
Alkyl (C-H)C-H Stretch~2900[1]Medium to StrongSharp
Alcohol (C-O)C-O Stretch1350 - 1000[1]Strong[2]Sharp

Experimental Protocol: FTIR Analysis of this compound (Liquid Film)

This protocol describes the procedure for obtaining an FTIR spectrum of liquid this compound using the attenuated total reflectance (ATR) or liquid film method.

Materials:

  • FTIR Spectrometer

  • This compound sample

  • Salt plates (e.g., NaCl or KBr) or ATR crystal

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lens paper/soft, lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. This will be subtracted from the sample spectrum.

  • Sample Preparation (Liquid Film Method):

    • Place one to two drops of the this compound sample onto the center of a clean, dry salt plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean and dry.

    • Place a small drop of this compound directly onto the ATR crystal.

    • If applicable, lower the press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over the mid-infrared range (4000 - 400 cm⁻¹).

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the nitro (-NO₂) and hydroxyl (-OH) functional groups, as well as other relevant peaks (C-H, C-O).

    • Compare the obtained peak positions with the reference values in the data table.

  • Cleaning:

    • After analysis, carefully clean the salt plates or ATR crystal with an appropriate solvent and soft wipes. Ensure they are completely dry before storage.

Visualizations

experimental_workflow start Start background_scan Perform Background Scan start->background_scan prepare_sample Prepare Liquid Sample (Liquid Film or ATR) background_scan->prepare_sample acquire_spectrum Acquire FTIR Spectrum prepare_sample->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum (Identify Peaks) process_data->analyze_spectrum end_node End analyze_spectrum->end_node

Caption: Experimental workflow for FTIR analysis of this compound.

functional_group_correlation cluster_functional_groups Functional Groups cluster_ftir_peaks Characteristic FTIR Peaks (cm⁻¹) molecule This compound OH_group Hydroxyl (-OH) molecule->OH_group NO2_group Nitro (-NO₂) molecule->NO2_group CH_group Alkyl (C-H) molecule->CH_group CO_group Alcohol (C-O) molecule->CO_group OH_peak ~3400 (broad) OH_group->OH_peak NO2_asym_peak ~1550 (strong) NO2_group->NO2_asym_peak NO2_sym_peak ~1365 (strong) NO2_group->NO2_sym_peak CH_peak ~2900 CH_group->CH_peak CO_peak ~1050 CO_group->CO_peak

Caption: Correlation of functional groups in this compound with their FTIR peaks.

References

Application of 2-Nitro-1-butanol in the Preparation of Emulsifiers and Surfactants: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitro-1-butanol is a versatile chemical intermediate that serves as a valuable precursor in the synthesis of a variety of specialty chemicals. Within the realm of surfactant and emulsion science, its primary utility lies in its conversion to 2-amino-1-butanol. This amino alcohol provides a hydrophilic head group that can be chemically modified to create amphiphilic molecules with surface-active properties. These resulting surfactants are of significant interest in the pharmaceutical, cosmetic, and materials science industries due to their potential for biocompatibility and tunable properties.

This document provides detailed application notes and experimental protocols for the synthesis of a representative N-acyl amino alcohol surfactant, N-lauroyl-2-amino-1-butanol, starting from this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of such novel emulsifiers.

Principle of Application

The core concept involves a two-step synthetic pathway. First, the nitro group of this compound is reduced to a primary amine, yielding 2-amino-1-butanol. This transformation is crucial as it introduces a nucleophilic site (the amino group) necessary for the subsequent reaction.

In the second step, the hydrophilic 2-amino-1-butanol is reacted with a hydrophobic fatty acid derivative, such as lauroyl chloride. This reaction, typically a Schotten-Baumann condensation, forms a stable amide bond, linking the hydrophilic head to the hydrophobic tail. The resulting N-acyl amino alcohol possesses the classic amphiphilic structure of a surfactant, enabling it to reduce surface tension and act as an emulsifying agent.

Quantitative Data on Surfactant Properties

The performance of a surfactant is characterized by several key parameters. The following table summarizes typical quantitative data for N-acyl amino alcohol-based surfactants, providing a benchmark for the expected performance of N-lauroyl-2-amino-1-butanol.

PropertyTypical Value RangeDescription
Critical Micelle Concentration (CMC) 0.1 - 10 mMThe concentration at which surfactant molecules begin to form micelles in a solution. A lower CMC indicates higher efficiency.
Surface Tension at CMC (γ_cmc) 25 - 40 mN/mThe minimum surface tension achieved at and above the CMC. A lower value signifies greater effectiveness in reducing surface tension.
Emulsification Index (E24) 50 - 80%The height of the emulsion layer as a percentage of the total liquid height after 24 hours. A higher value indicates greater emulsion stability.
Hydrophilic-Lipophilic Balance (HLB) 8 - 16A semi-empirical scale indicating the degree to which a surfactant is hydrophilic or lipophilic. This range is suitable for oil-in-water (O/W) emulsions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of N-lauroyl-2-amino-1-butanol from this compound.

Protocol 1: Reduction of this compound to 2-Amino-1-butanol

This protocol describes the catalytic hydrogenation of this compound to yield 2-amino-1-butanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Raney Nickel (50% slurry in water)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a suitable high-pressure reaction vessel, add a slurry of Raney Nickel (approximately 5-10% by weight of the this compound) that has been washed with anhydrous methanol to remove water.

  • Add a solution of this compound (1.0 mole) dissolved in anhydrous methanol (500 mL).

  • Seal the reactor and purge with nitrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen gas to 10-15 bar.

  • Stir the reaction mixture vigorously and heat to 50-60°C.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually within 4-8 hours).

  • Allow the reactor to cool to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with methanol or water at all times.

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • The resulting crude 2-amino-1-butanol can be purified by vacuum distillation.

Protocol 2: Synthesis of N-Lauroyl-2-amino-1-butanol

This protocol details the N-acylation of 2-amino-1-butanol with lauroyl chloride.

Materials:

  • 2-Amino-1-butanol

  • Lauroyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware (including a dropping funnel)

Procedure:

  • Dissolve 2-amino-1-butanol (1.0 mole) and triethylamine (1.1 moles) in anhydrous dichloromethane (1 L) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of lauroyl chloride (1.0 mole) in anhydrous dichloromethane (250 mL) to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 250 mL) and brine (2 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-lauroyl-2-amino-1-butanol.

Protocol 3: Evaluation of Emulsification Index (E24)

This protocol provides a method to assess the emulsifying capability of the synthesized surfactant.

Materials:

  • N-lauroyl-2-amino-1-butanol

  • Distilled water

  • A model oil (e.g., mineral oil or a vegetable oil like soybean oil)

  • Graduated test tubes with stoppers

  • Vortex mixer

Procedure:

  • Prepare a 1% (w/v) solution of N-lauroyl-2-amino-1-butanol in distilled water.

  • In a graduated test tube, add 5 mL of the surfactant solution and 5 mL of the model oil.

  • Stopper the test tube and vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the emulsion to stand undisturbed at room temperature for 24 hours.

  • After 24 hours, measure the height of the emulsion layer and the total height of the liquid.

  • Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product 2_Nitro_1_butanol 2_Nitro_1_butanol 2_Amino_1_butanol 2_Amino_1_butanol 2_Nitro_1_butanol->2_Amino_1_butanol Reduction (Protocol 1) N_Lauroyl_2_amino_1_butanol N_Lauroyl_2_amino_1_butanol 2_Amino_1_butanol->N_Lauroyl_2_amino_1_butanol Lauroyl_Chloride Lauroyl_Chloride Lauroyl_Chloride->N_Lauroyl_2_amino_1_butanol N-Acylation (Protocol 2)

Caption: Synthetic pathway from this compound to the surfactant.

Surfactant_Structure cluster_surfactant N-Lauroyl-2-amino-1-butanol Structure Hydrophilic_Head 2-Amino-1-butanol Moiety (Hydrophilic) Linkage Amide Bond Hydrophilic_Head->Linkage Hydrophobic_Tail Lauroyl Chain (Hydrophobic) Hydrophobic_Tail->Linkage

Application Notes and Protocols for the Continuous Flow Synthesis of dl-2-Nitro-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of dl-2-nitro-1-butanol is a critical step in the production of various pharmaceuticals, most notably as a key intermediate for the anti-tuberculosis drug ethambutol.[1] Traditional batch processing methods for this synthesis often face challenges, including issues with reaction control, safety when handling raw materials, and excessive reagent use.[1] Continuous flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer and more efficient production.[1]

This document provides detailed application notes and protocols for the continuous flow synthesis of dl-2-nitro-1-butanol via a nitroaldol (Henry) reaction.[2][3][4] The process involves the reaction of 1-nitropropane with formaldehyde in the presence of a base.[5][6] The protocols outlined below are designed to be scalable and leverage the advantages of flow chemistry to achieve high conversion rates in a reduced reaction time.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the continuous flow synthesis of dl-2-nitro-1-butanol.

ParameterValueReference
Starting Materials1-Nitropropane, Formaldehyde[1][5][6]
Base CatalystAqueous Sodium Hydroxide (NaOH)[1][5]
SolventAlcohol (Methanol or Ethanol)[1]
Reactor Temperature≥ 35° C[1]
Molar Ratio (Reactants)1:1[1]
Conversion to dl-2-nitro-1-butanol≤ 89%[1]
Total Process Cycle Time≥ 30 minutes[1]
Second Residence Time vs. First3-8 times longer[1]

Experimental Protocols

This section details the methodology for the continuous flow synthesis of dl-2-nitro-1-butanol. The process is divided into three main stages: preparation of reactant solutions, continuous flow reaction, and product quenching and extraction.

1. Preparation of Reactant Solutions:

  • Solution A (Aqueous Sodium Hydroxide): Prepare an aqueous solution of sodium hydroxide.

  • Solution B (1-Nitropropane Solution): Dissolve 1-nitropropane in an alcohol (methanol or ethanol).[1]

  • Solution C (Formaldehyde Solution): Use a commercially available aqueous solution of formaldehyde.

  • Quenching Solution: Prepare a solution of glacial acetic acid.[1]

2. Continuous Flow Reaction Setup and Procedure:

The reaction is carried out in a continuous flow reactor system composed of two sequential tubular reactors.[1]

  • Step 1: Formation of the Intermediate Product Stream

    • Set up a continuous flow system with two separate pumps for Solution A and Solution B.

    • Pump Solution A and Solution B at a predetermined molar ratio of 1:1 into a T-mixer to ensure efficient mixing.[1]

    • The resulting mixture is then passed through the first tubular reactor, which is maintained at a temperature of ≥ 35° C.[1]

    • The residence time in the first reactor is controlled by the flow rate and the reactor volume to allow for the formation of the intermediate product stream.[1]

  • Step 2: Reaction with Formaldehyde

    • Set up a third pump to introduce the formaldehyde aqueous solution (Solution C) into the system.

    • The intermediate product stream from the first reactor is mixed with the formaldehyde solution at a predetermined molar ratio of 1:1 in a second T-mixer.[1]

    • This reaction mixture is then passed through a second tubular reactor, also maintained at a temperature of ≥ 35° C.[1]

    • The second tubular reactor is designed to have a length that provides a residence time 3 to 8 times longer than the first reactor to ensure complete reaction.[1]

3. Product Quenching and Extraction:

  • Step 1: Quenching

    • The product stream exiting the second tubular reactor is directly introduced into a quench reservoir containing glacial acetic acid.[1] This step is crucial to neutralize the basic catalyst and prevent the formation of undesired by-products.

  • Step 2: Extraction

    • The dl-2-nitro-1-butanol is extracted from the quenched liquor using a suitable organic solvent, such as dichloromethane.[1]

Visualizations

Reaction Signaling Pathway:

The following diagram illustrates the key steps and transformations in the continuous flow synthesis of dl-2-nitro-1-butanol, which is a base-catalyzed nitroaldol (Henry) reaction.[2][3][4]

Henry_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Nitropropane 1-Nitropropane Deprotonation Deprotonation Nitropropane->Deprotonation Formaldehyde Formaldehyde Nucleophilic_Attack Nucleophilic Attack Formaldehyde->Nucleophilic_Attack Base Base (NaOH) Base->Deprotonation Deprotonation->Nucleophilic_Attack Nitronate anion Protonation Protonation Nucleophilic_Attack->Protonation Alkoxide intermediate Product dl-2-nitro-1-butanol Protonation->Product

Caption: The reaction mechanism for the base-catalyzed Henry reaction.

Experimental Workflow:

This diagram outlines the logical flow of the continuous synthesis process, from the reactant reservoirs to the final product extraction.

Continuous_Flow_Synthesis cluster_reservoirs Reactant Reservoirs cluster_reactors Flow Reactors (≥ 35° C) cluster_downstream Downstream Processing R1 1-Nitropropane in Alcohol Mixer1 T-Mixer 1 R1->Mixer1 R2 Aqueous NaOH R2->Mixer1 R3 Aqueous Formaldehyde Mixer2 T-Mixer 2 R3->Mixer2 Reactor1 Tubular Reactor 1 (Residence Time: t) Mixer1->Reactor1 Reactor1->Mixer2 Intermediate Reactor2 Tubular Reactor 2 (Residence Time: 3t-8t) Mixer2->Reactor2 Quench Quench (Glacial Acetic Acid) Reactor2->Quench Product Stream Extract Extraction (Dichloromethane) Quench->Extract FinalProduct dl-2-nitro-1-butanol Extract->FinalProduct

Caption: Workflow for the continuous synthesis of dl-2-nitro-1-butanol.

References

Application Notes and Protocols: Reaction of 2-Nitro-1-butanol with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of 2-nitro-1-butanol with various oxidizing agents. This compound contains two key functional groups amenable to oxidation: a primary alcohol and a secondary nitro group. The reaction pathway and final product are highly dependent on the choice of oxidizing agent and reaction conditions. Understanding these transformations is crucial for the synthetic chemist, particularly in the context of drug development, where this compound serves as a versatile building block.

Overview of Reaction Pathways

The oxidation of this compound can proceed via two primary pathways:

  • Oxidation of the Primary Alcohol: The primary alcohol group can be oxidized to an aldehyde (2-nitrobutanal) or further to a carboxylic acid (2-nitrobutanoic acid). The choice between these products is determined by the strength and stoichiometry of the oxidizing agent.

  • Reaction of the Secondary Nitro Group (Nef Reaction): The secondary nitro group can be converted into a ketone (1-hydroxy-2-butanone) through the Nef reaction. This transformation typically involves the formation of a nitronate salt followed by hydrolysis under acidic or oxidative conditions.

These pathways can be selective, allowing for the targeted synthesis of different functionalized molecules.

Data Presentation: Oxidation of this compound Analogs

While specific quantitative data for the oxidation of this compound is not extensively reported in readily available literature, the following tables summarize typical yields and conditions for analogous transformations of primary alcohols and secondary nitroalkanes. This data provides a strong predictive framework for the expected outcomes with this compound.

Table 1: Oxidation of Primary Alcohols to Aldehydes

Oxidizing Agent/MethodSubstrate ExampleSolventTemperature (°C)Reaction TimeYield (%)Reference
Pyridinium Chlorochromate (PCC)1-ButanolDichloromethaneRoom Temp.2 - 4 h~85[1][2]
Dess-Martin Periodinane (DMP)Primary AlcoholsDichloromethaneRoom Temp.1 - 3 h>90General Knowledge
Swern OxidationPrimary AlcoholsDichloromethane-78 to Room Temp.1 - 2 h>90General Knowledge

Table 2: Oxidation of Primary Alcohols to Carboxylic Acids

Oxidizing Agent/MethodSubstrate ExampleSolventConditionsYield (%)Reference
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄1-ButanolWater/AcidRefluxHigh[3][4][5]
Jones Reagent (CrO₃ / H₂SO₄)Primary AlcoholsAcetone0 to Room Temp.HighGeneral Knowledge
Potassium Permanganate (KMnO₄)Primary AlcoholsWater/Base, then AcidVariesHighGeneral Knowledge

Table 3: Nef Reaction of Secondary Nitroalkanes to Ketones

MethodSubstrate ExampleReagentsSolventTemperature (°C)Yield (%)Reference
Classical (Acidic)2-Nitropropane1. NaOH 2. H₂SO₄Water0 to Room Temp.70-80[6]
OxidativeNitrocyclohexaneOxone, TBAHDCM/BufferRoom Temp.85-95[6]
Oxidative2-NitrooctaneKMnO₄, MgSO₄Water/DCM088[6]

Experimental Protocols

The following are detailed protocols for the key transformations of this compound.

Protocol 1: Oxidation of this compound to 2-Nitrobutanal using Pyridinium Chlorochromate (PCC)

Objective: To selectively oxidize the primary alcohol in this compound to the corresponding aldehyde, 2-nitrobutanal.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) and Celite® (a mass equal to the PCC) in anhydrous dichloromethane (DCM, 5 mL per gram of alcohol).

  • Dissolve this compound (1 equivalent) in anhydrous DCM (2 mL per gram of alcohol).

  • Add the solution of this compound dropwise to the stirred PCC suspension at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the DCM).

  • Filter the mixture through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake with several portions of diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-nitrobutanal.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of this compound to 2-Nitrobutanoic Acid using Acidified Potassium Dichromate

Objective: To oxidize the primary alcohol in this compound to the corresponding carboxylic acid, 2-nitrobutanoic acid.

Materials:

  • This compound

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Prepare the oxidizing solution (Jones reagent) by carefully dissolving potassium dichromate (2.5 equivalents) in water and slowly adding concentrated sulfuric acid (2 equivalents) with cooling.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of acetone.

  • Slowly add the prepared oxidizing solution to the stirred solution of this compound. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete oxidation. The color of the solution should change from orange to green.[5]

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-nitrobutanoic acid.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 3: Nef Reaction of this compound to 1-Hydroxy-2-butanone

Objective: To convert the secondary nitro group of this compound into a ketone functional group, yielding 1-hydroxy-2-butanone.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol or Ethanol

  • Diethyl ether

  • Ice bath

  • Separatory funnel

Procedure:

  • Formation of the Nitronate Salt:

    • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water or a solution of sodium ethoxide (1.1 equivalents) in ethanol with vigorous stirring.

    • Continue stirring at 0 °C for 1-2 hours to ensure complete formation of the sodium nitronate salt.

  • Hydrolysis:

    • In a separate, larger flask, prepare a solution of 50% aqueous sulfuric acid and cool it to 0 °C.

    • Slowly and carefully add the pre-formed nitronate salt solution to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 5 °C. A color change may be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Extract the reaction mixture with diethyl ether (3 x volume of the reaction mixture).

    • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at reduced pressure to obtain the crude 1-hydroxy-2-butanone.

    • Purify the product by distillation or column chromatography.

Visualizations

Logical Workflow for Oxidizing Agent Selection

Oxidizing Agent Selection for this compound Workflow for Oxidizing Agent Selection start Start with This compound target_product Desired Product? start->target_product mild_oxidant Use Mild Oxidizing Agent (e.g., PCC, DMP, Swern) target_product->mild_oxidant Aldehyde strong_oxidant Use Strong Oxidizing Agent (e.g., K₂Cr₂O₇/H⁺, Jones Reagent) target_product->strong_oxidant Carboxylic Acid nef_conditions Use Nef Reaction Conditions (Base, then Acid or Oxidant) target_product->nef_conditions Ketone aldehyde 2-Nitrobutanal acid 2-Nitrobutanoic Acid ketone 1-Hydroxy-2-butanone (via Nef Reaction) mild_oxidant->aldehyde strong_oxidant->acid nef_conditions->ketone Nef Reaction Mechanism Mechanism of the Nef Reaction nitroalkane This compound nitronate Nitronate Salt nitroalkane->nitronate + Base base Base (e.g., NaOH) nitronic_acid Nitronic Acid nitronate->nitronic_acid + H⁺ acid H⁺ protonated_nitronic Protonated Nitronic Acid nitronic_acid->protonated_nitronic + H⁺ intermediate1 Tetrahedral Intermediate protonated_nitronic->intermediate1 + H₂O water H₂O intermediate2 1-Nitroso-alkanol intermediate1->intermediate2 - H₂O ketone 1-Hydroxy-2-butanone intermediate2->ketone Rearrangement n2o N₂O + H₂O intermediate2->n2o Decomposition PCC Oxidation Workflow Experimental Workflow for PCC Oxidation start Start setup Suspend PCC and Celite® in anhydrous DCM start->setup addition Add this compound solution dropwise setup->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction workup Dilute with Diethyl Ether and Filter reaction->workup extraction Wash Organic Phase (HCl, NaHCO₃, Brine) workup->extraction drying Dry over MgSO₄ and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product 2-Nitrobutanal purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitro-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

The most common method for synthesizing this compound is the Henry reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of a nitroalkane, typically 1-nitropropane, with an aldehyde, most commonly formaldehyde.[1][2]

Q2: My reaction yield is consistently low. What are the primary reasons for this?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.[1][3]

  • Ineffective Catalyst: The choice and concentration of the base catalyst are crucial.[4]

  • Side Reactions: Competing reactions can consume starting materials and the desired product.[1]

  • Reversibility of the Reaction: The Henry reaction is reversible, which can limit the final yield.[3]

  • Impure Reagents: The purity of 1-nitropropane and formaldehyde can affect the reaction outcome.[3]

  • Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps.[5][6]

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of this compound:

  • Dehydration: The this compound product can undergo dehydration to form 2-nitro-1-butene, especially at elevated temperatures.[7]

  • Cannizzaro Reaction: If a strong base is used, formaldehyde can undergo a Cannizzaro reaction, disproportionating into formic acid and methanol.[1]

  • Retro-Henry Reaction: The reversible nature of the Henry reaction can lead to the decomposition of the product back to the starting materials.

  • Double Addition: The initial product can potentially react with another molecule of formaldehyde, leading to the formation of di-addition byproducts.[7]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).[8][9] This allows for the visualization of the consumption of starting materials and the formation of the product and any major byproducts.

Q5: What are the recommended purification methods for this compound?

The most common methods for purifying this compound from the crude reaction mixture are:

  • Distillation: Vacuum distillation is often used to separate the product from non-volatile impurities.

  • Column Chromatography: Silica gel column chromatography can be employed for a higher degree of purification.[8]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Product Formation Inactive or inappropriate catalyst.- Ensure the base catalyst is fresh and has been stored correctly.- Screen different base catalysts (e.g., NaOH, KOH, triethylamine, DBU) to find the optimal one for your specific conditions.[3][4]
Incorrect stoichiometry of reactants.- Ensure accurate measurement of both 1-nitropropane and formaldehyde.- A slight excess of the nitroalkane may be beneficial.[7]
Low reaction temperature leading to slow kinetics.- Gradually increase the reaction temperature while monitoring for the formation of side products. An optimal temperature is often a balance between reaction rate and selectivity.[10]
Formation of Significant Amounts of 2-Nitro-1-butene (Dehydration Product) High reaction temperature.- Maintain a lower reaction temperature. Use an ice bath to control the initial exothermic reaction.[7]
Acidic workup conditions.- Neutralize the reaction mixture carefully, preferably with a weak acid, before extraction.[7]
Presence of Multiple Unidentified Byproducts Impure starting materials.- Use freshly distilled or high-purity 1-nitropropane and formaldehyde.[3]
Use of a strong base catalyst.- Consider using a milder base or an organocatalyst to minimize side reactions.[3]
Inappropriate solvent.- Screen different solvents. Alcohols (e.g., methanol, ethanol) or a mixture of water and an organic solvent are commonly used.[3][10]
Difficulty in Isolating the Product Product is soluble in the aqueous layer during workup.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).- Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Emulsion formation during extraction.- Add a small amount of brine or a different organic solvent to break the emulsion.- Centrifugation can also be effective.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1-Nitropropane

  • Formaldehyde (as an aqueous solution, e.g., 37%)

  • Base catalyst (e.g., Sodium Hydroxide, Potassium Hydroxide, or Triethylamine)

  • Solvent (e.g., Water, Methanol, or a mixture)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-nitropropane and the chosen solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the base catalyst to the stirred solution.

  • Add the formaldehyde solution dropwise to the reaction mixture, maintaining the temperature below a desired setpoint (e.g., 10-20 °C).

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Nitroalcohols in a Henry Reaction (Illustrative)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaOHWater/Methanol252475-85General Knowledge
KOHEthanol201280-90[9]
TriethylamineDichloromethane254860-70General Knowledge
DBUTHF256>90[3]
Ionic LiquidNeat200.2595[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions and the data above is illustrative of typical trends.

Table 2: Effect of Temperature on the Yield of a Henry Reaction (Illustrative)

Temperature (°C)Time (h)Yield (%)Reference
048Low[3]
25 (Room Temp)24Moderate to High[10]
5012High (risk of side reactions)[10]
706High (significant side reactions likely)[10]

Note: This table illustrates the general trend that increasing temperature increases the reaction rate but may also lead to a higher incidence of side reactions, such as dehydration.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1-Nitropropane + Formaldehyde Reaction_Mix Reaction Mixture Reactants->Reaction_Mix Solvent_Catalyst Solvent + Base Catalyst Solvent_Catalyst->Reaction_Mix Neutralization Neutralization Reaction_Mix->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Yield Start Low Yield of This compound Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temp, time, solvent) optimal? Start->Check_Conditions Check_Purity Are the starting materials pure? Start->Check_Purity Check_Workup Is product being lost during workup/purification? Start->Check_Workup Side_Reactions Are significant side reactions occurring? Start->Side_Reactions Solution_Catalyst Screen different catalysts and ensure freshness. Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize temperature, reaction time, and solvent. Check_Conditions->Solution_Conditions Solution_Purity Purify starting materials. Check_Purity->Solution_Purity Solution_Workup Optimize extraction and purification procedures. Check_Workup->Solution_Workup Solution_Side_Reactions Adjust conditions to minimize side product formation. Side_Reactions->Solution_Side_Reactions

References

Technical Support Center: Purification of Crude 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Nitro-1-butanol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Henry reaction?

A1: Crude this compound from a Henry (nitroaldol) reaction typically contains several impurities.[1][2] These can include unreacted starting materials such as 1-nitropropane and formaldehyde, the base catalyst, and byproducts from side reactions. The most common byproduct is the corresponding nitroalkene, formed through dehydration of the this compound.[1][2] The presence of these impurities can result in the crude product appearing as a brown oil.[1]

Q2: My crude product is a brown oil, but the pure compound is described as a colorless to light yellow liquid. What should I do first?

A2: It is common for crude products of Henry reactions to be oily and colored due to impurities, even if the pure compound is a clear liquid.[1] Before attempting any purification, it is recommended to perform a preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the approximate purity and identify the major impurities present.[1]

Q3: What are the main challenges in purifying this compound?

A3: The primary challenges stem from the inherent instability of β-nitro alcohols.[1] this compound is susceptible to a retro-Henry reaction, where it reverts to its starting materials (1-nitropropane and formaldehyde), and dehydration, which forms a colored nitroalkene impurity.[1] These degradation pathways can be initiated by heat or the presence of acidic or basic residues.

Q4: Which purification techniques are most suitable for this compound?

A4: The most common and effective purification techniques for this compound are vacuum distillation, preparative column chromatography, and potentially recrystallization if a solid derivative is formed. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Troubleshooting Guides

Vacuum Distillation

Q1: I am observing decomposition (darkening of the liquid) during the vacuum distillation of this compound. How can I prevent this?

A1: Decomposition during distillation is likely due to the thermal instability of the compound.[3] To mitigate this, ensure you are using a high vacuum to lower the boiling point as much as possible.[3][4] The boiling point of this compound is reported to be 105 °C at 10 mmHg.[5] It is crucial to use a well-controlled heating source, like an oil bath, to avoid overheating the distillation flask.[4] Also, ensure that all acidic or basic residues from the reaction workup have been thoroughly removed, as these can catalyze decomposition.

Q2: My vacuum distillation is proceeding very slowly, even at a high temperature. What could be the issue?

A2: A slow distillation rate despite high heat suggests a leak in your vacuum apparatus. Check that all glass joints are properly sealed and greased.[6] Ensure you are using thick-walled vacuum tubing and that it is securely connected.[6] It is also important to use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[6]

Column Chromatography

Q1: I am seeing a yellow/orange band on my silica gel column that I suspect is a dehydration byproduct. How can I avoid its formation?

A1: The yellow/orange impurity is likely the nitroalkene formed from dehydration of this compound, a reaction that can be catalyzed by the acidic nature of standard silica gel.[1] To prevent this, you can use a less acidic stationary phase like neutral alumina or treat the silica gel with a base, such as triethylamine, before packing the column.[1][7] This is done by preparing a slurry of silica gel in a solvent system containing a small percentage of triethylamine.

Q2: My product is streaking or not moving down the column, even with a highly polar eluent.

A2: If your product is streaking or showing very high retention on the column, it may be too polar for the chosen stationary phase and eluent system.[1] You can try gradually increasing the polarity of the mobile phase. If the product is still retained, you can flush the column with a very strong solvent like methanol after the initial elution to recover any highly retained compound.[1]

Recrystallization

Q1: I am trying to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What can I do?

A1: "Oiling out" is a common problem, especially with impure samples or when the melting point of the solid is lower than the boiling point of the solvent.[8][9] To troubleshoot this, you can try adding a bit more of the "good" solvent to the hot mixture to ensure the compound is fully solvated before cooling.[8] Alternatively, using a mixed-solvent system can be effective. Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid.[10][11] Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Q2: My recrystallization yield is very low. What are the likely causes?

A2: A low yield can result from several factors. Using too much solvent will cause a significant portion of your product to remain in the mother liquor.[8] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Also, cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]

Data Presentation

ParameterVacuum DistillationPreparative HPLCRecrystallization
Typical Purity Good to ExcellentExcellentPotentially High (if successful)
Typical Yield Moderate to GoodGoodVariable
Throughput HighLow to ModerateModerate
Key Challenge Thermal DecompositionProduct instability on stationary phase"Oiling out", finding a suitable solvent

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on general procedures for the vacuum distillation of heat-sensitive compounds.[4][6][13]

  • Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a short-path distillation head with a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is free of cracks.[6]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask. Do not use boiling chips.[6]

  • System Sealing: Lightly grease all ground-glass joints to ensure a good seal.[6]

  • Vacuum Application: Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump). Slowly evacuate the system.[14]

  • Heating: Once a stable vacuum is achieved (e.g., ~10 mmHg), begin heating the distillation flask using a heating mantle or an oil bath.[4]

  • Distillation: Gradually increase the temperature until the this compound begins to distill. The boiling point at 10 mmHg is approximately 105 °C.[5] Collect the fraction that distills at a constant temperature.

  • Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[6]

Protocol 2: Purification by Preparative HPLC

This protocol is based on a scalable analytical method for this compound.[15][16]

  • Column and Mobile Phase: Use a C18 reversed-phase preparative HPLC column. The mobile phase is a mixture of HPLC-grade acetonitrile and water.[15][16]

  • Method Development: If possible, first optimize the separation on an analytical scale to determine the ideal gradient of acetonitrile in water for separating this compound from its impurities.

  • Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase composition.

  • Injection and Elution: Inject the sample onto the preparative column and begin the elution using the optimized gradient.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound as determined by the UV detector.

  • Product Recovery: Combine the pure fractions and remove the solvents using a rotary evaporator at a low temperature to prevent decomposition.[1]

Mandatory Visualization

Purification_Workflow crude Crude this compound (from Henry Reaction) analysis Preliminary Analysis (TLC, NMR) crude->analysis decision Select Purification Method analysis->decision distillation Vacuum Distillation decision->distillation Large scale, thermally stable impurities chromatography Preparative Column Chromatography decision->chromatography High purity needed, small to medium scale recrystallization Recrystallization decision->recrystallization If product can solidify pure_product Pure this compound distillation->pure_product troubleshooting Troubleshooting distillation->troubleshooting chromatography->pure_product chromatography->troubleshooting recrystallization->pure_product recrystallization->troubleshooting

Caption: A decision workflow for selecting a purification technique for crude this compound.

Troubleshooting_Chromatography start Problem Encountered During Column Chromatography q1 Yellow/Orange Band Formation? start->q1 a1 Cause: Dehydration on acidic silica gel q1->a1 Yes q2 Product Streaking or High Retention? q1->q2 No s1 Solution: Use neutral alumina or base-treated silica gel a1->s1 a2 Cause: Product is too polar q2->a2 Yes s2 Solution: Gradually increase eluent polarity or flush with a strong solvent post-run a2->s2

Caption: Troubleshooting guide for common issues in the column chromatography of this compound.

References

Technical Support Center: Purification of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of 2-Nitro-1-butanol from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Henry (nitroaldol) reaction of propanal and nitroethane?

The primary impurities include:

  • Unreacted starting materials: Propanal and nitroethane.

  • Dehydration product: 2-Nitro-1-butene is a common byproduct, formed by the elimination of water from the this compound product, a process often catalyzed by acidic conditions or elevated temperatures.[1][2]

  • Di-addition products: These can form when the initial this compound product reacts with another molecule of propanal. While less common, the potential for their formation exists.[3]

  • Side-products from the base catalyst: Depending on the base used, other byproducts may be present.

Q2: My crude product is a yellow or brown oil. What is the cause of the color?

The yellow color is often indicative of the presence of the conjugated nitroalkene impurity, 2-Nitro-1-butene. The formation of this and other side products can lead to a darker, oily crude product.

Q3: Is this compound stable during purification?

This compound is sensitive to acidic conditions and heat, which can promote dehydration to the corresponding nitroalkene.[1] This is a critical consideration when selecting a purification method. Purification using standard silica gel chromatography can lead to decomposition.

Q4: What are the recommended methods for purifying this compound?

The most common and effective methods are:

  • Vacuum Distillation: This is particularly useful for separating the higher-boiling this compound from more volatile impurities like unreacted starting materials.[1][4]

  • Column Chromatography: Due to the compound's sensitivity, modified chromatography techniques are recommended, such as using base-washed silica gel or reverse-phase chromatography.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be a highly effective method for isolating this compound and its impurities and is scalable.

Troubleshooting Guide

Issue 1: Low yield after purification.

  • Possible Cause: Decomposition of the product during purification.

  • Solution:

    • If using distillation, ensure the temperature is kept as low as possible by using a good vacuum.

    • If using column chromatography, avoid standard silica gel. Use silica gel that has been neutralized with a base (e.g., triethylamine) or opt for reverse-phase chromatography.[5][6]

    • During workup, avoid strong acids for neutralization if the nitro alcohol is the desired product.

Issue 2: Product is still contaminated with a lower-boiling impurity after vacuum distillation.

  • Possible Cause: Inefficient fractional distillation.

  • Solution:

    • Ensure your distillation apparatus is well-insulated to maintain a proper temperature gradient.

    • Use a fractionating column between the distillation flask and the condenser.

    • Collect fractions carefully and analyze them (e.g., by TLC or GC) to identify the pure product fractions.

Issue 3: The product decomposes on the TLC plate or during column chromatography.

  • Possible Cause: The acidic nature of the silica gel is catalyzing the dehydration of your product.

  • Solution:

    • Base-Washed Silica Gel: Neutralize the silica gel before use. This can be done by flushing the packed column with a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 1-2% in the eluent).[6]

    • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (like C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This avoids the acidic environment of standard silica gel.[7][8]

    • Use Alumina: Basic or neutral alumina can be an alternative to silica gel.

Issue 4: The product co-elutes with an impurity during column chromatography.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

  • Solution:

    • Optimize the Solvent System: Systematically vary the polarity of your eluent. For normal phase, you can try different ratios of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). For reverse phase, adjust the ratio of water to your organic modifier (acetonitrile or methanol).

    • Try a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, switching the stationary phase (e.g., from silica to alumina, or to a different type of reverse-phase material) may provide the necessary selectivity.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling PointSolubility
This compound C₄H₉NO₃119.12~105 °C at 10 mmHgSoluble in water and many organic solvents.
PropanalC₃H₆O58.0846-50 °C at 760 mmHgSoluble in water, ethanol, and ether.
NitroethaneC₂H₅NO₂75.07114 °C at 760 mmHgSparingly soluble in water; soluble in ethanol and ether.
2-Nitro-1-buteneC₄H₇NO₂101.10Not readily availableExpected to be soluble in organic solvents and have limited solubility in water.[9]

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing lower-boiling impurities such as unreacted starting materials.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and use appropriate vacuum grease on all ground-glass joints.[10]

  • Sample Preparation: Place the crude this compound reaction mixture into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a vacuum trap in between. Slowly and carefully evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions, which will likely contain unreacted propanal and nitroethane.

    • Monitor the temperature at the thermometer. As the temperature rises and stabilizes, the desired this compound will begin to distill. Collect this fraction in a separate, pre-weighed receiving flask. The boiling point of this compound is approximately 105 °C at 10 mmHg.

  • Completion: Once the majority of the product has distilled, and the temperature begins to fluctuate or rise significantly, stop the distillation.

  • Shutdown: Remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Protocol 2: Purification by Base-Washed Silica Gel Column Chromatography

This method is designed to prevent the acid-catalyzed dehydration of this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Neutralization: Prepare an eluent containing 1-2% triethylamine (TEA) in your chosen solvent system (e.g., a hexane/ethyl acetate mixture). Flush the packed column with 2-3 column volumes of this TEA-containing eluent.[6]

  • Equilibration: Flush the column with 2-3 column volumes of the eluent without TEA to remove the excess amine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample with the chosen solvent system. You may need to gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Reverse-Phase Column Chromatography

This is an excellent alternative to normal-phase chromatography for polar and acid-sensitive compounds.

  • Stationary Phase: Use a column packed with a reverse-phase silica gel (e.g., C18-bonded silica).

  • Mobile Phase: The mobile phase will be a polar solvent system, typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.[7]

  • Equilibration: Flush the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase.

  • Injection and Elution: Inject the sample onto the column and begin the elution. In reverse-phase chromatography, more polar compounds elute earlier. Therefore, the more polar this compound will likely elute before the less polar 2-Nitro-1-butene impurity. Elution can be performed isocratically (constant mobile phase composition) or with a gradient (gradually changing the mobile phase composition, e.g., by decreasing the water content).

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired product.

  • Product Isolation: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the product is in an aqueous solution, it may require extraction with an appropriate organic solvent.

Visualizations

TroubleshootingWorkflow start Crude this compound purification_choice Choose Purification Method start->purification_choice distillation Vacuum Distillation purification_choice->distillation Volatile Impurities chromatography Column Chromatography purification_choice->chromatography Non-Volatile or Similar Boiling Point Impurities dist_issue Impure Product? distillation->dist_issue chrom_type Select Column Type chromatography->chrom_type improve_dist Improve Fractionation (e.g., packed column) dist_issue->improve_dist Yes end_dist Pure Product dist_issue->end_dist No normal_phase Base-Washed Normal Phase chrom_type->normal_phase reverse_phase Reverse Phase chrom_type->reverse_phase chrom_issue Decomposition or Poor Separation? normal_phase->chrom_issue reverse_phase->chrom_issue optimize_solvent Optimize Eluent or Switch Phase chrom_issue->optimize_solvent Yes end_chrom Pure Product chrom_issue->end_chrom No

Caption: Troubleshooting workflow for the purification of this compound.

PurificationPathways cluster_reaction Reaction Mixture cluster_purification Purification Options Crude Product This compound (Product) Distillation Vacuum Distillation Crude Product->Distillation Chromatography Chromatography (Base-Washed or Reverse Phase) Crude Product->Chromatography Impurity_A 2-Nitro-1-butene (Dehydration) Impurity_A->Chromatography Impurity_B Starting Materials (Propanal, Nitroethane) Impurity_B->Distillation Impurity_C Di-addition Products Impurity_C->Chromatography Pure Product_Dist Pure this compound Distillation->Pure Product_Dist Separates based on boiling point Pure Product_Chrom Pure this compound Chromatography->Pure Product_Chrom Separates based on polarity

Caption: Logical relationships in the purification of this compound.

References

Technical Support Center: Optimizing 2-Nitro-1-butanol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the catalytic hydrogenation of 2-Nitro-1-butanol to produce 2-Amino-1-butanol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.

Troubleshooting and FAQs

This section addresses common issues encountered during the hydrogenation of this compound.

Q1: My hydrogenation reaction is very slow or has stalled. What are the likely causes and how can I fix it?

A1: A slow or stalled reaction is a common issue and can be attributed to several factors:

  • Catalyst Activity: The catalyst may be old, have been improperly stored, or is deactivated. Ensure you are using a fresh batch of catalyst stored under an inert atmosphere.

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur-containing compounds are common poisons. Purifying the this compound or using high-purity solvents and hydrogen can mitigate this.

  • Product Inhibition: The amine product (2-Amino-1-butanol) can adsorb to the catalyst's active sites, competing with the nitroalkane and slowing the reaction rate as the product concentration increases.[1]

  • Insufficient Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen gas, the substrate, and the solid catalyst.[1] Ensure vigorous stirring to keep the catalyst suspended.

Troubleshooting Steps:

  • Verify Catalyst Activity: Test the catalyst with a standard substrate known to hydrogenate easily.

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning or activity issues.

  • Optimize Reaction Conditions: Increase hydrogen pressure and/or temperature within the recommended ranges (see data table below).

  • Purify Reagents: If catalyst poisoning is suspected, purify the this compound and use fresh, high-purity solvent.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: Incomplete hydrogenation can lead to the formation of intermediates like hydroxylamines, which can further react to form azo and azoxy compounds.[1] These side products often indicate a problem with catalyst activity or reaction conditions.

Minimization Strategies:

  • Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material and intermediates are consumed.

  • Address Catalyst Deactivation: The presence of these intermediates is often a sign of a poorly performing catalyst.[1] Refer to the troubleshooting steps for a slow or stalled reaction.

  • Optimize Temperature and Pressure: Ensure the temperature and pressure are optimal to drive the reaction to completion.

Q3: What is the optimal temperature range for this reaction?

A3: The optimal temperature for the hydrogenation of this compound typically falls within a range of 40°C to below 70°C, depending on the catalyst and pressure used. Exceeding this range may lead to increased side product formation.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for the hydrogenation of this compound under different catalytic systems.

CatalystTemperature (°C)Hydrogen Pressure (bar)SolventYield (%)Reference
Raney Nickel< 7010 (85% H₂ / 15% N₂)Methanol62[2]
8% Pd / 2% Pt on Charcoal50 - 558 - 12 (85% H₂ / 15% N₂)MethanolHigh (not specified)[2]
10% Pd/C405MethanolHigh (not specified)[3]

Experimental Protocols

Below are detailed methodologies for the catalytic hydrogenation of this compound based on established procedures.

Protocol 1: Hydrogenation using Palladium/Platinum on Charcoal

This protocol is adapted from a patented procedure for the synthesis of 2-Amino-1-butanol.[2]

Materials:

  • This compound

  • Methanol

  • 8% Palladium and 2% Platinum on charcoal catalyst

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure reactor

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), charge a high-pressure reactor with this compound and methanol. A 1:1 to 1:2 volume ratio of this compound to methanol can be used.

  • Carefully add the 8% Pd / 2% Pt on charcoal catalyst to the reactor.

  • Seal the reactor and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor to 8-12 bar with a mixture of 85% hydrogen and 15% nitrogen.

  • Begin vigorous stirring and heat the reaction mixture to a temperature between 50°C and 55°C.

  • Monitor the reaction progress by monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry on the filter paper. Keep it wet with solvent.

  • The resulting solution contains 2-Amino-1-butanol, which can be purified by distillation.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol provides an alternative method using Raney® Nickel as the catalyst.[2]

Materials:

  • This compound

  • Methanol

  • Raney® Nickel catalyst

  • Hydrogen gas

  • Nitrogen gas

  • Carbon dioxide (for neutralization)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve this compound in an equal volume of methanol.

  • Carefully add the Raney® Nickel catalyst (approximately 10% by weight of the this compound).

  • Introduce one equivalent of carbon dioxide to neutralize the reaction mixture.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor to 10 bar with a mixture of 85% hydrogen and 15% nitrogen.

  • Maintain the reaction temperature below 70°C with vigorous stirring.

  • Monitor the reaction until hydrogen uptake stops.

  • After completion, cool the reactor, vent the excess gas, and purge with nitrogen.

  • Filter the catalyst from the reaction mixture.

  • The product, 2-Amino-1-butanol, can be isolated from the filtrate by distillation.

Visualizations

Reaction Pathway

ReactionPathway Reaction Pathway for this compound Hydrogenation Start This compound Intermediate Hydroxylamine Intermediate Start->Intermediate + H₂ - H₂O Product 2-Amino-1-butanol Intermediate->Product + H₂

Caption: Simplified reaction pathway of this compound hydrogenation.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Hydrogenation Start Reaction Slow or Stalled? CheckCatalyst Check Catalyst Activity & Purity Start->CheckCatalyst Yes CheckConditions Optimize Reaction Conditions (Temp, Pressure, Stirring) CheckCatalyst->CheckConditions CheckReagents Check Reagent Purity (Substrate, Solvent) CheckConditions->CheckReagents IncreaseLoading Increase Catalyst Loading CheckReagents->IncreaseLoading Success Reaction Proceeds IncreaseLoading->Success Resolved Failure Problem Persists IncreaseLoading->Failure Not Resolved

Caption: Logical workflow for troubleshooting a slow hydrogenation reaction.

References

Technical Support Center: Synthesis of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-1-butanol via the Henry (nitroaldol) reaction. Our goal is to help you prevent common side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound, a Henry (nitroaldol) reaction between 1-nitropropane and formaldehyde, is susceptible to several side reactions that can impact yield and purity.[1][2][3] The most prevalent side reactions include:

  • Retro-Henry Reaction: This is the reversal of the nitroaldol addition, where the this compound product reverts back to the starting materials (1-nitropropane and formaldehyde). This equilibrium can limit the overall yield.[1][3]

  • Dehydration: The primary product, this compound, can undergo elimination of water to form 1-nitro-1-butene. This is often promoted by elevated temperatures and the presence of a base.[2][3]

  • Cannizzaro Reaction: Although less common with formaldehyde under controlled conditions, the Cannizzaro reaction, a disproportionation of the aldehyde, can occur in the presence of a strong base.[1][3]

  • Self-Condensation (Aldol Reaction): While formaldehyde cannot undergo self-condensation, if other aldehydes are present as impurities, they can participate in aldol reactions.[1]

  • Formation of Dialcohol Byproduct: A common byproduct is the formation of 2-nitro-2-methyl-1,3-propanediol, resulting from a second addition of formaldehyde to the initial product.

Q2: How does the choice of base affect the outcome of the this compound synthesis?

A2: The choice of base is critical in the Henry reaction and significantly influences the reaction rate and the prevalence of side reactions.[1][4] Both the type of base (inorganic vs. organic) and its strength play a role.

  • Weak Bases: Generally, weak bases are preferred to minimize side reactions.[4] Amines, such as triethylamine, or alkali metal carbonates and bicarbonates can effectively catalyze the reaction while reducing the likelihood of dehydration and other base-catalyzed side reactions.[5]

  • Strong Bases: Strong bases like sodium hydroxide or potassium hydroxide can lead to faster reaction rates but also increase the probability of side reactions, including the Cannizzaro reaction and dehydration.[4]

  • Phase Transfer Catalysts: The use of a phase transfer agent that also acts as a basic catalyst can be an effective strategy.[6]

Q3: What is the effect of temperature on the formation of side products?

A3: Temperature control is crucial for a successful this compound synthesis. Elevated temperatures generally favor the dehydration of the desired β-nitro alcohol product to the corresponding nitroalkene.[1] To minimize the formation of 1-nitro-1-butene, it is recommended to conduct the reaction at or below room temperature.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of this compound Retro-Henry Reaction: The reaction equilibrium may favor the starting materials.- Increase the concentration of one of the reactants, typically formaldehyde. - Remove the product from the reaction mixture as it forms, if feasible.
Inefficient Catalyst: The chosen base may not be optimal for the specific reaction conditions.- Screen different bases, starting with milder options like triethylamine or an alkali carbonate. - Adjust the catalyst concentration.
Sub-optimal Reaction Time: The reaction may not have reached completion, or has proceeded for too long, leading to product degradation.- Monitor the reaction progress using an appropriate analytical technique such as TLC or GC.
Presence of a significant amount of 1-nitro-1-butene in the product mixture Dehydration: The reaction temperature may be too high, or the base used may be too strong.- Lower the reaction temperature. - Use a weaker base. - Minimize the reaction time after the formation of the desired product.
Formation of a viscous or polymeric substance Polymerization of Nitroalkene: The dehydrated product, 1-nitro-1-butene, can polymerize.- Implement the corrective actions for preventing dehydration. - Ensure the workup procedure effectively removes the base catalyst.
Complex product mixture with multiple unidentified spots on TLC Multiple Side Reactions: A combination of the issues mentioned above may be occurring.- Re-evaluate the entire reaction protocol. - Start with a small-scale reaction under milder conditions (lower temperature, weaker base) to establish a baseline.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound with a Mild Base

This protocol is designed to minimize side reactions by using a mild base and controlled temperature.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropropane (1 equivalent) in a suitable solvent like ethanol or a mixture of water and a co-solvent.

  • Catalyst Addition: Add a mild base, such as triethylamine (0.1-0.2 equivalents), to the solution.

  • Formaldehyde Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of formaldehyde (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Reaction_Pathway Pathway for this compound Synthesis and Side Reactions cluster_main Main Reaction cluster_side Side Reactions 1-Nitropropane 1-Nitropropane This compound This compound 1-Nitropropane->this compound + Formaldehyde (Base Catalyst) Formaldehyde Formaldehyde Formaldehyde->this compound Cannizzaro Products Cannizzaro Products Formaldehyde->Cannizzaro Products Strong Base This compound->1-Nitropropane Retro-Henry 1-Nitro-1-butene 1-Nitro-1-butene This compound->1-Nitro-1-butene - H2O (Heat, Strong Base) 2-Nitro-2-methyl-1,3-propanediol 2-Nitro-2-methyl-1,3-propanediol This compound->2-Nitro-2-methyl-1,3-propanediol + Formaldehyde Polymer Polymer 1-Nitro-1-butene->Polymer Polymerization

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_TLC Analyze crude product by TLC/GC Start->Check_TLC Unreacted_SM Significant unreacted starting material? Check_TLC->Unreacted_SM Yes Side_Products Significant side products observed? Check_TLC->Side_Products No Purification_Issue Review workup and purification steps for product loss. Check_TLC->Purification_Issue Minimal impurities Optimize_Conditions Increase reaction time or temperature slightly. Consider a more active catalyst. Unreacted_SM->Optimize_Conditions Milder_Conditions Use a weaker base. Lower the reaction temperature. Side_Products->Milder_Conditions End Improved Yield Optimize_Conditions->End Milder_Conditions->End Purification_Issue->End

References

HPLC mobile phase optimization for 2-Nitro-1-butanol separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC mobile phase optimization for the separation of 2-Nitro-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound by reversed-phase HPLC?

A typical starting point for the separation of this compound is a mobile phase consisting of a mixture of acetonitrile (MeCN) and water.[1][2] An acidic modifier is often added to improve peak shape.[1][2] A common initial mobile phase could be:

  • Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% phosphoric acid or 0.1% formic acid.[1][2] Formic acid is preferred for mass spectrometry (MS) compatibility.[1][2]

Q2: Why is an acidic mobile phase recommended for the analysis of this compound?

An acidic mobile phase is recommended to suppress the ionization of residual silanol groups on the silica-based stationary phase of the HPLC column.[3] Ionized silanols can interact with polar analytes like this compound, leading to poor peak shape, particularly peak tailing.[3] By maintaining a low pH, these secondary interactions are minimized, resulting in sharper, more symmetrical peaks.

Q3: What type of HPLC column is most suitable for separating this compound?

A C18 reversed-phase column is a common and effective choice for the separation of this compound.[4] For potentially problematic separations, especially with highly polar compounds, a polar-embedded or polar-endcapped column can offer alternative selectivity and improved peak shape.[5][6][7] These columns are designed to reduce interactions with residual silanols and are more stable in highly aqueous mobile phases.[5][6][7]

Q4: How can I prepare my this compound sample for HPLC analysis?

Proper sample preparation is crucial for accurate and reproducible results.[8] A general procedure is as follows:

  • Dissolution: Dissolve the this compound sample in a solvent that is compatible with the mobile phase.[9] Ideally, the sample should be dissolved in the initial mobile phase itself.[9]

  • Dilution: Dilute the sample to a concentration that is within the linear range of the detector. A typical starting concentration is around 1 mg/mL, which can then be further diluted.[9]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

Answer: Peak tailing for a polar compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Check Mobile Phase pH Is it acidic (pH < 4)? start->check_ph adjust_ph Adjust Mobile Phase pH Add 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column Evaluate Column Type Is it a standard C18? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end consider_polar_column Consider Polar-Embedded or Polar-Endcapped Column check_column->consider_polar_column Yes check_sample_solvent Check Sample Solvent Is it stronger than the mobile phase? check_column->check_sample_solvent No consider_polar_column->end dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_sample_solvent->dissolve_in_mp Yes check_concentration Check Sample Concentration Is the column overloaded? check_sample_solvent->check_concentration No dissolve_in_mp->end dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_concentration->end No dilute_sample->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Mobile Phase pH The pH of the mobile phase may be too high, leading to interaction with residual silanols. Ensure the mobile phase is acidic, preferably with a pH between 2.5 and 4, by adding 0.1% formic or phosphoric acid.[10][11]
Secondary Interactions with Column Standard C18 columns can have active silanol groups that interact with polar analytes. Consider using a column with a polar-embedded or polar-endcapped stationary phase to shield the analyte from these interactions.[5][6]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10]
Column Overload Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample and reinjecting.[9]
Issue 2: Inconsistent Retention Times

Question: The retention time for my this compound peak is drifting between injections. What could be the cause?

Answer: Fluctuating retention times can be caused by several factors related to the HPLC system, mobile phase preparation, and column equilibration.

Troubleshooting Steps:

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and affect retention times.

  • Ensure Proper Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time drift. If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. If preparing manually, ensure accurate measurements.

  • Temperature Fluctuation: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Mobile Phase Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time variability.

Data Presentation

The following tables illustrate the expected effects of mobile phase parameters on the separation of this compound. The data is representative and serves as a guide for optimization.

Table 1: Effect of Acetonitrile Concentration on Retention Time

% Acetonitrile in Water (v/v)Retention Time (min)Peak Asymmetry (Tailing Factor)
308.51.3
405.21.2
503.11.2
601.91.3
Conditions: C18 column, 1.0 mL/min flow rate, 0.1% formic acid in the aqueous phase.

Table 2: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase Additive (0.1%)Approximate pHPeak Asymmetry (Tailing Factor)
None~ 6.52.1
Formic Acid~ 2.71.2
Phosphoric Acid~ 2.11.1
Conditions: C18 column, 40:60 Acetonitrile:Water, 1.0 mL/min flow rate.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol provides a starting point for developing a quantitative HPLC method for this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC grade acetonitrile, water, and formic acid.

  • This compound reference standard.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability Testing: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[4][11][12][13]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD of 5 replicate injections) ≤ 2.0%

Method Optimization Workflow

G start Initial Method (e.g., ACN:H2O 40:60, 0.1% HCOOH) check_retention Check Retention Time Is it optimal (e.g., 3-10 min)? start->check_retention adjust_solvent_ratio Adjust Acetonitrile % Increase % to decrease RT Decrease % to increase RT check_retention->adjust_solvent_ratio No check_peak_shape Check Peak Shape Is tailing factor <= 2.0? check_retention->check_peak_shape Yes adjust_solvent_ratio->check_retention adjust_ph Adjust Mobile Phase pH (e.g., use Phosphoric Acid) check_peak_shape->adjust_ph No check_resolution Check Resolution from Impurities Is Rs > 1.5? check_peak_shape->check_resolution Yes adjust_ph->check_peak_shape adjust_gradient Develop a Gradient Method check_resolution->adjust_gradient No final_method Final Optimized Method check_resolution->final_method Yes adjust_gradient->final_method

Caption: Workflow for HPLC method optimization.

References

Technical Support Center: Scaling Up 2-Nitro-1-butanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Nitro-1-butanol. The following sections address common challenges encountered when scaling up production from laboratory to industrial scales.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing a significant drop in yield and an increase in impurities when scaling up the Henry (nitroaldol) reaction for this compound synthesis from a lab to a pilot-plant scale. What are the likely causes?

A1: Scaling up the Henry reaction often introduces challenges related to mass and heat transfer, which can significantly impact reaction efficiency and selectivity. The primary culprits for decreased yield and increased impurity profiles are:

  • Inadequate Thermal Management: The Henry reaction is exothermic, and the heat generated increases with the volume of the reactants. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which can accelerate side reactions such as dehydration of the this compound product to form 2-nitro-1-butene, or promote the formation of other byproducts. Poor temperature control is a common issue when moving from a lab flask to a large reactor.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mixing of the reactants (1-nitropropane and formaldehyde) and the base catalyst. This can result in localized areas of high reactant or catalyst concentration, leading to the formation of undesired byproducts.

  • Byproduct Formation: At elevated temperatures, which can occur with poor heat management, the formation of byproducts becomes more pronounced. Common byproducts in the synthesis of this compound include 2-nitro-1-butene (from dehydration) and potentially di- and tri-condensation products.

Q2: What are the primary safety concerns when handling large quantities of this compound and its precursors?

A2: The primary safety concerns revolve around the inherent instability of nitro compounds and the safe handling of the reagents:

  • Thermal Stability of Nitroalkanes: Nitroalkanes can be unstable and potentially explosive, especially at elevated temperatures or in the presence of contaminants.

  • Exothermic Reaction and Thermal Runaway: As mentioned, the exothermic nature of the Henry reaction poses a risk of thermal runaway if not properly controlled. A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in a reactor failure.

  • Distillation Hazards: The distillation of nitroalcohols like this compound requires careful control. The residue left after distillation can contain higher molecular weight byproducts that may be thermally unstable and could decompose explosively, especially if air is introduced to the hot residue.

Q3: Our purification process, which works well at the lab scale, is proving inefficient for larger batches of this compound. What are some scalable purification strategies?

A3: Direct scale-up of laboratory purification methods like standard column chromatography is often not feasible for large quantities. Scalable purification strategies for this compound include:

  • Distillation under Reduced Pressure: This is a common industrial method for purifying liquids. For this compound, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition. It is crucial to carefully control the temperature and pressure and to handle the distillation residue with caution.

  • Crystallization: If the product can be solidified, crystallization is an effective and scalable purification technique. This may involve the use of an appropriate solvent system to induce crystallization of the desired product, leaving impurities in the mother liquor.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble or solvent-specific impurities from the crude product.

  • Continuous Flow Purification: Integrating purification steps into a continuous flow process can be highly efficient. This could involve in-line extraction or the use of continuous chromatography systems.

Q4: We are considering a continuous flow process for the synthesis of this compound. What are the advantages and potential challenges of this approach?

A4: Continuous flow chemistry offers several advantages for scaling up the production of this compound, primarily by addressing the challenges of batch processing:

  • Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for excellent temperature control and minimizing the risk of hot spots and thermal runaway.

  • Improved Mixing: The small channel dimensions in flow reactors ensure rapid and efficient mixing of reactants and catalysts, leading to more consistent product quality and potentially higher yields.

  • Reduced Byproduct Formation: Better control over reaction parameters like temperature and residence time helps to minimize the formation of undesired byproducts.

  • Enhanced Safety: The small reaction volume at any given time in a flow reactor significantly reduces the risk associated with handling potentially hazardous materials.

A potential challenge is the initial setup cost and the need for specialized equipment. However, the benefits in terms of safety, efficiency, and product quality often outweigh these initial investments for industrial-scale production.

Data Presentation

The following tables summarize key quantitative data for the production of this compound using both traditional batch and modern continuous flow processes.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound

ParameterBatch Process (Pilot Scale)Continuous Flow Process
Conversion Rate Typically ranges from 60-80%, highly dependent on precise control of reaction conditions.Can achieve up to 89% conversion.[1]
Reaction Time Several hours to ensure complete reaction.Can be as short as 30 minutes.[1]
Yield Generally lower than continuous flow due to side reactions and less optimal control.Higher yields are often achieved due to better process control.
Purity Often requires extensive downstream processing to remove byproducts.Higher purity of the crude product is often observed, simplifying purification.
Safety Higher risk of thermal runaway due to poor heat transfer in large volumes.Significantly lower risk due to excellent heat exchange and small reaction volumes.

Experimental Protocols

Protocol 1: Large-Scale Batch Synthesis of this compound via the Henry Reaction

Warning: This procedure should only be carried out by trained personnel in a facility equipped to handle large-scale exothermic reactions. A thorough risk assessment must be conducted prior to starting.

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control (heating/cooling) capabilities.

  • Mechanical stirrer with sufficient power for effective agitation.

  • Controlled addition funnel or pump for the aldehyde.

  • Condenser.

  • pH probe.

  • Emergency quenching system.

Reagents:

  • 1-Nitropropane

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Glacial Acetic Acid

  • Solvent (e.g., water, methanol)

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with 1-nitropropane and the chosen solvent.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 10-15 °C) using the jacket cooling system.

  • Catalyst Addition: Slowly add the sodium hydroxide solution to the stirred mixture, maintaining the temperature below 20 °C.

  • Formaldehyde Addition: Begin the controlled addition of the formaldehyde solution. The addition rate should be carefully controlled to maintain the reaction temperature within a safe operating range (e.g., below 35 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them using a suitable technique (e.g., GC, HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding glacial acetic acid to neutralize the base catalyst.

  • Workup: The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) followed by washing and drying.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Continuous Flow Synthesis of dl-2-Nitro-1-butanol

This protocol is based on a patented continuous flow process and offers a safer and more efficient alternative to batch production.[1]

Equipment:

  • Two tubular reactors in series.

  • Pumps for delivering reagents.

  • Temperature control system for the reactors.

  • Quenching reservoir.

Reagents:

  • 1-Nitropropane in an alcohol (methanol or ethanol).

  • Aqueous solution of sodium hydroxide.

  • Aqueous solution of formaldehyde.

  • Glacial acetic acid.

  • Extraction solvent (e.g., dichloromethane).

Procedure:

  • Stream 1 Preparation: Prepare a solution of 1-nitropropane in methanol or ethanol.

  • Stream 2 Preparation: Prepare an aqueous solution of sodium hydroxide.

  • First Reaction Stage: Pump the 1-nitropropane solution and the sodium hydroxide solution at a predetermined molar ratio into the first tubular reactor, which is maintained at a temperature of ≥ 35 °C.[1]

  • Second Reaction Stage: The output from the first reactor is then mixed with an aqueous solution of formaldehyde at a specific molar ratio and pumped into the second, longer tubular reactor, also maintained at ≥ 35 °C.[1] The residence time in the second reactor is typically 3-8 times that of the first.[1]

  • Quenching: The product stream from the second reactor is continuously fed into a reservoir containing glacial acetic acid to quench the reaction.[1]

  • Extraction: The dl-2-nitro-1-butanol is then extracted from the quenched mixture using a solvent like dichloromethane.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1-Nitropropane + Formaldehyde reaction_vessel Reaction Vessel (Batch or Flow Reactor) reactants->reaction_vessel catalyst Base Catalyst (e.g., NaOH) catalyst->reaction_vessel crude_product Crude this compound reaction_vessel->crude_product quench Quenching (e.g., Acetic Acid) crude_product->quench extraction Liquid-Liquid Extraction quench->extraction distillation Vacuum Distillation extraction->distillation pure_product Pure this compound distillation->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield / High Impurities in Scale-Up check_temp Is Temperature Control Adequate? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes improve_cooling Improve Reactor Cooling Capacity check_temp->improve_cooling No check_byproducts Are Byproducts Identified? check_mixing->check_byproducts Yes optimize_stirring Optimize Agitator Speed and Design check_mixing->optimize_stirring No adjust_conditions Adjust Reaction Conditions (e.g., lower temperature) check_byproducts->adjust_conditions Yes consider_flow Consider Continuous Flow Synthesis check_byproducts->consider_flow No improve_cooling->check_mixing optimize_stirring->check_byproducts adjust_conditions->consider_flow

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

References

Stabilizing 2-Nitro-1-butanol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stabilization, storage, and handling of 2-Nitro-1-butanol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound, providing actionable solutions to maintain its stability.

Issue 1: Product Degradation Detected After Storage

Question: After storing this compound, I've observed a decrease in purity and the appearance of new peaks in my analytical analysis (HPLC/GC-MS). What could be the cause and how can I prevent this?

Answer: Degradation of this compound during storage is often due to improper conditions. The two primary degradation pathways are the retro-Henry reaction and dehydration .

  • Retro-Henry Reaction: This is a base-catalyzed decomposition that reverts this compound back to its starting materials, nitroethane and formaldehyde. This reaction is accelerated by elevated temperatures and basic pH.

  • Dehydration: This reaction involves the elimination of a water molecule to form 2-nitro-1-butene. It can be catalyzed by both acidic and basic conditions, particularly at higher temperatures.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place. The recommended storage is in a tightly sealed container in a refrigerator, away from incompatible materials.

  • Check for Contaminants: Ensure the storage container is inert and was thoroughly cleaned and dried before use. Contamination with basic or acidic residues can catalyze degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 2: Unexpected Side Products in a Reaction Mixture

Question: I am using this compound in a reaction and observing the formation of unexpected byproducts. How can I identify the cause and minimize their formation?

Answer: The formation of byproducts is likely due to the degradation of this compound under your reaction conditions.

Troubleshooting Steps:

  • Reaction Temperature: High reaction temperatures can promote both the retro-Henry reaction and dehydration. If your protocol allows, try running the reaction at a lower temperature.

  • pH Control: The pH of your reaction mixture is critical.

    • Basic Conditions: If your reaction requires a base, use the mildest base possible and only in catalytic amounts. Consider adding the base slowly at a low temperature. After the reaction is complete, promptly neutralize the mixture with a mild acidic quench (e.g., dilute acetic acid or ammonium (B1175870) chloride solution) to prevent post-reaction degradation.

    • Acidic Conditions: If your reaction is run under acidic conditions, use the mildest acid required and keep the reaction time as short as possible.

  • Solvent Choice: Ensure your solvent is dry and free of acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place, such as a refrigerator, away from direct sunlight and heat sources.[1] Avoid storing it in proximity to strong acids, bases, oxidizing agents, and alkali metals.[1]

Q2: What are the main decomposition products of this compound?

A2: The two primary decomposition pathways lead to the following products:

  • Retro-Henry Reaction: Nitroethane and formaldehyde.

  • Dehydration: 2-nitro-1-butene and water.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate this compound from its potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of impurities and degradation products by comparing the spectra to that of a pure standard.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively documented, nitro compounds, in general, can be sensitive to light.[2] Therefore, it is recommended to store this compound in an amber or opaque container to protect it from light exposure.

Data Presentation

Table 1: General Stability of this compound under Various Conditions

ConditionStabilityPrimary Degradation Pathway(s)
pH
Acidic (pH < 4)LowDehydration
Neutral (pH 6-8)HighMinimal degradation
Basic (pH > 8)LowRetro-Henry Reaction, Dehydration
Temperature
Refrigerated (2-8 °C)HighMinimal degradation
Room Temperature (20-25 °C)ModerateSlow degradation over time
Elevated (> 40 °C)LowAccelerated retro-Henry and dehydration
Light Exposure
Protected from lightHighMinimal degradation
Exposed to UV/sunlightLowPotential for photodegradation

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Obtain a clean, dry, and inert container (e.g., amber glass bottle with a PTFE-lined cap).

  • If possible, flush the container with an inert gas (e.g., argon or nitrogen).

  • Transfer the this compound into the container.

  • Seal the container tightly.

  • Wrap the container with parafilm for an extra layer of sealing.

  • Label the container clearly with the compound name, date, and storage conditions.

  • Place the container in a refrigerator (2-8 °C) away from incompatible chemicals.

Protocol 2: Minimizing Degradation During a Base-Catalyzed Reaction

  • Set up the reaction vessel under an inert atmosphere (argon or nitrogen).

  • Cool the reaction mixture to the desired low temperature (e.g., 0 °C) using an ice bath before adding the base.

  • Use the mildest effective base at a catalytic amount.

  • Add the base dropwise to the cooled, stirring reaction mixture.

  • Monitor the reaction progress closely using TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a cold, dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl) with vigorous stirring to neutralize the base.

  • Proceed with the workup and purification at low temperatures if possible.

Mandatory Visualization

Decomposition_Pathways cluster_main This compound cluster_retro_henry Retro-Henry Reaction cluster_dehydration Dehydration This compound This compound Nitroethane Nitroethane This compound->Nitroethane Base, Heat Formaldehyde Formaldehyde This compound->Formaldehyde Base, Heat 2-Nitro-1-butene 2-Nitro-1-butene This compound->2-Nitro-1-butene Acid/Base, Heat Water Water This compound->Water Acid/Base, Heat

Caption: Decomposition pathways of this compound.

Experimental_Workflow start Start: Reaction with This compound check_conditions Check Reaction Conditions: pH and Temperature start->check_conditions base_catalyzed Base-Catalyzed? check_conditions->base_catalyzed pH Sensitive acid_catalyzed Acid-Catalyzed? check_conditions->acid_catalyzed pH Sensitive low_temp_base Use mild base, catalytic amount, low temperature base_catalyzed->low_temp_base Yes proceed Proceed with Workup & Purification base_catalyzed->proceed No low_temp_acid Use mild acid, monitor time, low temperature acid_catalyzed->low_temp_acid Yes acid_catalyzed->proceed No acid_quench Perform acidic quench after reaction low_temp_base->acid_quench acid_quench->proceed low_temp_acid->proceed

Caption: Workflow for minimizing degradation during reactions.

References

Troubleshooting low conversion rates in dl-2-nitro-1-butanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: dl-2-Nitro-1-butanol Synthesis

Welcome to the technical support center for the synthesis of dl-2-nitro-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates encountered during the Henry (nitroaldol) reaction between 1-nitropropane and formaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing a very low conversion rate to dl-2-nitro-1-butanol. What are the most common causes?

Low conversion in the Henry reaction is a frequent issue that can be attributed to several factors. The reaction's reversibility is an inherent challenge that can limit the final yield.[1][2] Other common culprits include:

  • Suboptimal Catalyst: The choice of base, its concentration, and its activity are critical. Both strong and weak bases can be used, but the ideal catalyst depends on the specific reaction conditions.[1][3]

  • Poor Reaction Conditions: Temperature, solvent, and reaction time significantly influence the reaction's progress. For instance, incorrect temperatures can either slow the reaction down or promote unwanted side reactions.[3]

  • Reagent Purity: Impurities in the starting materials, 1-nitropropane or formaldehyde, can inhibit the catalyst or lead to the formation of byproducts.[3] Formaldehyde also has a strong tendency to self-polymerize in aqueous solutions, reducing its availability.[4]

  • Side Reactions: Several competing reactions can consume the starting materials or the product, thereby reducing the overall yield. These include the retro-Henry reaction, double Henry reaction, and the Cannizzaro reaction.[2][5][6]

Q2: How can I optimize the catalyst for the reaction?

The catalyst is a cornerstone of the Henry reaction. A systematic approach to catalyst selection and optimization is crucial.

  • Catalyst Choice: While traditional bases like sodium hydroxide are used, other catalysts can offer milder conditions and improved yields.[3][7] Phase transfer agents that also act as basic catalysts have been used effectively in aqueous media.[8] Organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or metal complexes may also provide better results.[3]

  • Catalyst Concentration: An insufficient amount of catalyst will result in a slow and incomplete reaction. Conversely, an excessively high concentration of a strong base can promote side reactions, such as the Cannizzaro reaction with formaldehyde.[3][5] Careful optimization of the catalyst loading is necessary.

Q3: What are the optimal reaction conditions regarding temperature and solvent?

Temperature and solvent play a significant role in reaction rate, selectivity, and the prevalence of side reactions.[3]

  • Temperature: The reaction to form dl-2-nitro-1-butanol is often maintained at a controlled temperature, for example, at or above 35°C in a continuous flow process.[7] Lower temperatures can minimize side reactions but may require longer reaction times, while elevated temperatures can accelerate the reaction but may also encourage dehydration of the desired product to a nitroalkene.[3][5]

  • Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates. Alcohols like methanol or ethanol are commonly used.[7][9] A screening of different solvents is recommended to find the optimal medium for your specific catalytic system.[3]

Q4: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

The formation of byproducts is a major cause of low yields. Key side reactions include:

  • Double Henry Reaction: The primary product, 2-nitro-1-butanol, can react with a second molecule of formaldehyde to yield 2-nitro-2-ethyl-1,3-propanediol.[5][10] To minimize this, using an excess of 1-nitropropane relative to formaldehyde is a common strategy.[10]

  • Retro-Henry Reaction: As the Henry reaction is reversible, the product can revert to the starting materials, reducing the net conversion.[2][5] Driving the reaction forward, for example by using an excess of one reactant, can help mitigate this.[3]

  • Cannizzaro Reaction: Formaldehyde, which lacks α-hydrogens, can undergo a base-induced disproportionation to form methanol and formic acid, consuming the aldehyde from the desired reaction.[5] This is more prevalent with strong bases.

Q5: How can the reversible nature of the Henry reaction be managed to improve conversion?

The reversibility of the Henry reaction means it can reach an equilibrium that does not favor a high product yield.[1][2] To drive the reaction towards the product, Le Châtelier's principle can be applied:

  • Excess Reactant: Using an excess of one of the starting materials, typically the nitroalkane (1-nitropropane), can shift the equilibrium towards the formation of dl-2-nitro-1-butanol.[3]

  • Product Removal: In some setups, continuous removal of the product from the reaction mixture can be employed to drive the reaction to completion, although this can be complex for this specific synthesis.

Quantitative Data on Reaction Performance

The yield of dl-2-nitro-1-butanol is highly dependent on the specific process and conditions used. The following table summarizes reported conversion and yield data.

MethodReactantsCatalyst / ConditionsConversion / YieldReference
Continuous Flow1-nitropropane, FormaldehydeSodium Hydroxide, Methanol/Ethanol, Temp: ≥ 35°C≤89% Conversion[7]
Batch Process1-nitropropane, FormaldehydePhase transfer agent (basic catalyst)90% Yield[8]
General Henry ReactionVarious aldehydes & nitroalkanesChiral Copper(II) ComplexUp to 97% Yield[11]

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of dl-2-nitro-1-butanol

This protocol is adapted from a described continuous flow process.[7]

  • Solution Preparation:

    • Solution A: Prepare an aqueous solution of sodium hydroxide.

    • Solution B: Dissolve 1-nitropropane in an alcohol (methanol or ethanol).

    • Solution C: Prepare an aqueous solution of formaldehyde.

  • Reaction Setup:

    • Use a continuous flow reactor system with two tubular reactors in series.

    • Maintain the temperature of both reactors at or above 35°C.

  • Step 1 - Intermediate Formation:

    • Pump Solution A and Solution B at a predetermined molar ratio (e.g., 1:1) into the first tubular reactor to form an intermediate product stream. The residence time in this reactor is critical.

  • Step 2 - Product Formation:

    • Pump Solution C (formaldehyde) to mix with the intermediate product stream.

    • Introduce this mixture into the second tubular reactor. The residence time in the second reactor should be 3-8 times longer than the first.

  • Workup:

    • Quench the product stream emerging from the second reactor in glacial acetic acid.

    • The resulting quench liquor contains dl-2-nitro-1-butanol. Further purification can be performed by distillation.

Protocol 2: General Batch Synthesis via Henry Reaction

This protocol provides a general laboratory-scale procedure.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropropane in a suitable solvent (e.g., methanol).

    • Cool the mixture in an ice bath to 0-5°C.

  • Catalyst Addition:

    • Slowly add a solution of the base catalyst (e.g., sodium hydroxide in water or methanol) to the cooled 1-nitropropane solution while stirring vigorously.

  • Aldehyde Addition:

    • Add an aqueous solution of formaldehyde dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10°C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.[9]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[9]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Rate Check_Reagents Check Reagent Purity (1-Nitropropane, Formaldehyde) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst (Type, Concentration) Start->Optimize_Catalyst Adjust_Conditions Adjust Reaction Conditions (Temperature, Time, Solvent) Start->Adjust_Conditions Check_Side_Rxns Analyze for Side Products Start->Check_Side_Rxns Sub_Reagents Use purified reagents. Use fresh formaldehyde solution. Check_Reagents->Sub_Reagents Sub_Catalyst Screen different bases (e.g., NaOH, DBU). Vary catalyst loading. Optimize_Catalyst->Sub_Catalyst Sub_Conditions Systematically vary T and time. Screen alternative solvents. Adjust_Conditions->Sub_Conditions Sub_Side_Rxns Adjust reactant stoichiometry. Consider milder catalyst/conditions. Check_Side_Rxns->Sub_Side_Rxns End Improved Conversion Sub_Reagents->End Sub_Catalyst->End Sub_Conditions->End Sub_Side_Rxns->End

Caption: A flowchart to diagnose and resolve common causes of low reaction conversion.

Henry Reaction Mechanism for dl-2-Nitro-1-butanol

Henry_Mechanism Reactants 1-Nitropropane + Formaldehyde Step1 Step 1: Deprotonation (Base abstracts α-proton) Reactants->Step1 + Base Nitronate Nitronate Anion (Resonance Stabilized) Step1->Nitronate Step2 Step 2: Nucleophilic Attack (Nitronate attacks carbonyl) Nitronate->Step2 Alkoxide β-Nitro Alkoxide Intermediate Step2->Alkoxide Step3 Step 3: Protonation (From conjugate acid) Alkoxide->Step3 Product dl-2-Nitro-1-butanol Step3->Product

Caption: The three key steps of the base-catalyzed Henry reaction mechanism.

Key Reaction Pathways in dl-2-Nitro-1-butanol Synthesis

Reaction_Pathways Start 1-Nitropropane + Formaldehyde Main_Product dl-2-Nitro-1-butanol (Desired Product) Start->Main_Product Henry Reaction (Forward) Retro Retro-Henry Reaction (Reversible) Main_Product->Retro Reverses Reaction Double Double Henry Product (2-Nitro-2-ethyl-1,3-propanediol) Main_Product->Double + Formaldehyde Retro->Start

Caption: Competing reaction pathways that can lower the yield of the desired product.

References

Technical Support Center: Enhancing Phase Transfer Catalysis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of phase transfer catalysis (PTC) in synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems encountered in phase transfer catalysis reactions, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction is very slow or not proceeding at all. What are the possible causes and how can I improve the reaction rate?

A1: A slow or stalled reaction is a frequent issue in PTC. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Agitation: PTC reactions are critically dependent on the interfacial area between the two immiscible phases. Insufficient stirring will limit the transfer of the catalyst and reactant between phases.

    • Solution: Increase the stirring speed to create a fine emulsion. For laboratory-scale reactions, vigorous stirring with a magnetic stirrer is often sufficient. In some cases, mechanical stirring may be necessary to ensure efficient mixing.[1]

  • Improper Catalyst Selection: The choice of phase transfer catalyst is crucial for reaction efficiency. The catalyst must be able to effectively transport the reactant anion into the organic phase.

    • Solution:

      • Catalyst Lipophilicity: For anions with low to moderate lipophilicity, a more lipophilic catalyst (e.g., one with longer alkyl chains like tetrahexylammonium bromide) can enhance partitioning into the organic phase.[2]

      • Catalyst Type: Quaternary ammonium and phosphonium salts are the most common and cost-effective catalysts.[1][3] For specific applications, such as reactions involving hard anions, crown ethers or cryptands might be more effective, although they are more expensive.[1][3]

  • Low Catalyst Concentration: The concentration of the phase transfer catalyst can directly impact the reaction rate.

    • Solution: While a typical catalyst loading is 1-5 mol%, increasing the concentration can sometimes boost the reaction rate.[1] However, be mindful that excessive catalyst can sometimes lead to emulsion formation.

  • Suboptimal Temperature: Reaction temperature affects both the rate of the chemical reaction and the mass transfer between phases.

    • Solution: Gradually increase the reaction temperature. A general rule of thumb is that a 10°C increase can double the reaction rate. However, be cautious of potential side reactions or catalyst degradation at higher temperatures.[1]

  • Poor Solvent Choice: The organic solvent plays a significant role in solubilizing the catalyst-anion pair and influencing the reactivity of the nucleophile.

    • Solution: Aprotic polar solvents can enhance the reactivity of the nucleophile. If the reaction is sluggish, consider switching to a more suitable solvent. Toluene, dichloromethane, and acetonitrile are commonly used solvents in PTC.[2]

Q2: An emulsion has formed in my reaction mixture, making phase separation difficult. What should I do?

A2: Emulsion formation is a common problem in PTC due to the surfactant-like properties of many phase transfer catalysts.

Solutions to Break an Emulsion:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]

  • Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.[1]

  • Filtration: Filtering the emulsion through a pad of celite or glass wool can sometimes help to break it.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.[1]

Preventative Measures:

  • Reduce Catalyst Concentration: Use the minimum effective amount of the phase transfer catalyst.

  • Decrease Agitation Speed: While vigorous stirring is important, excessive shear can promote emulsion formation. Find a balance that allows for a reasonable reaction rate without creating a stable emulsion.[1]

  • Choose a Different Catalyst: Catalysts with very long alkyl chains can be highly surface-active. A slightly less lipophilic catalyst might be a better choice if emulsions are a persistent issue.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practical aspects of phase transfer catalysis.

Q1: What is Phase Transfer Catalysis (PTC)?

A1: Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as a water-soluble salt and an organic-soluble substrate.[1][3] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another, allowing the reaction to proceed at a much faster rate than it would otherwise.[1][2][4]

Q2: What are the main advantages of using PTC?

A2: The primary advantages of using PTC include:

  • Increased reaction rates: PTC can dramatically accelerate reactions between immiscible reactants.[4]

  • Milder reaction conditions: Reactions can often be carried out at lower temperatures and pressures.[5]

  • Use of inexpensive and safer reagents: It allows the use of inexpensive inorganic bases and nucleophiles in aqueous solutions, avoiding the need for expensive, anhydrous, or hazardous organic solvents and bases.[6]

  • Improved yields and selectivity: By enabling reactions to occur under controlled conditions, PTC can lead to higher product yields and fewer byproducts.[4]

  • "Green" Chemistry: PTC is considered a green chemistry technique as it often reduces the need for volatile organic solvents and allows for the use of water as a solvent.[5]

Q3: What are the different types of phase transfer catalysts and how do I choose the right one?

A3: The most common types of phase transfer catalysts are:

  • Quaternary Ammonium and Phosphonium Salts: These are the most widely used due to their affordability, stability, and effectiveness. The lipophilicity of these catalysts can be tuned by varying the length of the alkyl chains.[1][3]

  • Crown Ethers and Cryptands: These are highly effective at complexing alkali metal cations and transporting them into the organic phase. They are particularly useful for reactions involving solid inorganic salts but are generally more expensive and can be toxic.[1][3][4]

  • Polyethylene Glycols (PEGs): These are less expensive and less toxic alternatives to crown ethers, though they may be less active.[1]

The choice of catalyst depends on several factors, including the nature of the reactants, the solvent system, and the reaction conditions. For many standard nucleophilic substitution and alkylation reactions, a simple tetrabutylammonium salt is a good starting point.

Q4: How does the structure of the phase transfer catalyst affect its efficiency?

A4: The structure of the catalyst, particularly the nature of the alkyl groups on the quaternary ammonium or phosphonium cation, significantly influences its performance.

  • Lipophilicity: The catalyst must have sufficient lipophilicity to be soluble in the organic phase. Catalysts with longer alkyl chains are more lipophilic and will partition more into the organic phase.[2]

  • Steric Hindrance: The accessibility of the cationic center can also play a role. Less sterically hindered catalysts may facilitate faster anion exchange at the interface.

A good catalyst strikes a balance between being lipophilic enough to enter the organic phase and hydrophilic enough to return to the aqueous phase to pick up more reactant.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the efficiency of phase transfer catalysis.

Table 1: Effect of Catalyst Loading on the Alkylation of Hydantoins

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
1024>95
524>95
224>95
124Incomplete
0.524Incomplete

Reaction Conditions: Allylation of N,N-dibenzyl hydantoin with allyl bromide using tetrabutylammonium bromide (TBAB) as the catalyst. Source: Adapted from data presented in "Phase-Transfer-Catalyzed Alkylation of Hydantoins".[3]

Table 2: Comparison of Phase Transfer Catalysts for the Synthesis of Benzyl Cyanide

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)5Toluene/Water90392
Tetrahexylammonium bromide (THAB)5Toluene/Water902.595
Aliquat 3365Toluene/Water90298
18-Crown-65Acetonitrile (solid KCN)80488

Reaction: Benzyl chloride with sodium cyanide (aqueous) or potassium cyanide (solid). Source: Representative data compiled from various sources on nitrile synthesis.[1][7]

Table 3: Effect of Temperature on the Yield of Benzyl Cyanide Synthesis

Temperature (°C)Reaction Time (h)Yield (%)
60675
80490
100296
120294 (slight decrease due to side reactions)

Reaction Conditions: Benzyl chloride with sodium cyanide in a toluene/water system with 5 mol% TBAB. Source: Illustrative data based on general principles of reaction kinetics.[1][5][8][9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution - Synthesis of Benzyl Cyanide (Liquid-Liquid PTC)

This protocol describes a typical liquid-liquid phase transfer catalyzed synthesis of benzyl cyanide from benzyl chloride and sodium cyanide.

Materials:

  • Benzyl chloride

  • Sodium cyanide (Caution: highly toxic)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and water.

  • Add toluene to the flask, followed by benzyl chloride (1.0 equivalent) and the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 5 mol%).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure benzyl cyanide.[1]

Protocol 2: General Procedure for C-Alkylation - Alkylation of Benzyl Cyanide (Solid-Liquid PTC)

This protocol outlines a solid-liquid phase transfer catalyzed C-alkylation of benzyl cyanide with an alkyl halide.

Materials:

  • Benzyl cyanide

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (anhydrous, powdered)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Diatomaceous earth

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous powdered potassium carbonate (2.0 equivalents) and the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 5 mol%).

  • Add anhydrous acetonitrile to the flask, followed by benzyl cyanide (1.0 equivalent).

  • Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the inorganic salts.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography or vacuum distillation to yield the desired C-alkylated product.

Mandatory Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nuc_aq Nuc⁻ (aq) Q_plus_Nuc_minus_org Q⁺Nuc⁻ (org) Nuc_aq->Q_plus_Nuc_minus_org Catalyst (Q⁺X⁻) transfers Nuc⁻ M_plus_aq M⁺ (aq) RX_org R-X (org) Product_org R-Nuc (org) Q_plus_X_minus_org Q⁺X⁻ (org) Product_org->Q_plus_X_minus_org Forms Q⁺X⁻ X_minus_org X⁻ (org) Q_plus_Nuc_minus_org->Product_org Reaction Q_plus_X_minus_org->Nuc_aq Catalyst returns Experimental_Workflow start Start: Reaction Setup reactants Combine Reactants, Solvents, and PTC Catalyst start->reactants reaction Heat and Stir Vigorously reactants->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor workup Reaction Work-up: Phase Separation, Washing monitor->workup Reaction Complete dry Dry Organic Layer workup->dry purify Purification (Distillation/Chromatography) dry->purify product Final Product purify->product Troubleshooting_PTC start Problem: Low Reaction Efficiency check_agitation Is agitation vigorous? start->check_agitation increase_agitation Increase stirring speed check_agitation->increase_agitation No check_catalyst Is the catalyst appropriate? check_agitation->check_catalyst Yes increase_agitation->check_catalyst optimize_catalyst Consider a more lipophilic catalyst or different catalyst type check_catalyst->optimize_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes optimize_catalyst->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No check_solvent Is the solvent suitable? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Try a different organic solvent check_solvent->change_solvent No emulsion Is an emulsion forming? check_solvent->emulsion Yes change_solvent->emulsion break_emulsion Break emulsion (add brine, centrifuge) emulsion->break_emulsion Yes success Improved Efficiency emulsion->success No break_emulsion->success

References

Validation & Comparative

A Spectroscopic Showdown: Differentiating 2-Nitro-1-butanol and 3-Nitro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and drug development, the precise structural elucidation of isomers is paramount. Subtle differences in molecular architecture can lead to vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of two such isomers: 2-Nitro-1-butanol and 3-Nitro-2-butanol. By leveraging key analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—researchers can confidently distinguish between these two compounds.

At a Glance: Key Spectroscopic Differences

The primary distinction between this compound and 3-Nitro-2-butanol lies in the relative positions of the hydroxyl (-OH) and nitro (-NO2) functional groups. In this compound, the nitro group is attached to the second carbon of the butanol chain, which also bears the primary alcohol. In 3-Nitro-2-butanol, the nitro group is on the third carbon, while the second carbon holds a secondary alcohol. These structural nuances give rise to unique spectroscopic fingerprints.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and MS analyses for this compound and 3-Nitro-2-butanol.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupCharacteristic Absorption RangeThis compound3-Nitro-2-butanol
O-H Stretch (Alcohol)3200-3600 (Broad)Broad, ~3400Broad, ~3400
C-H Stretch (Alkane)2850-3000~2970, ~2880~2980, ~2940
N=O Asymmetric Stretch (Nitro)1500-1600 (Strong)~1550~1550
N=O Symmetric Stretch (Nitro)1300-1400 (Strong)~1380~1380
C-O Stretch (Alcohol)1000-1260~1050~1100

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Proton EnvironmentThis compound3-Nitro-2-butanol
-CH₃~0.9 (t)~1.2 (d), ~1.5 (d)
-CH₂-~1.8 (m)-
-CH(OH)--~3.8-4.2 (m)
-CH(NO₂)-~4.5 (m)~4.4-4.7 (m)
-CH₂OH~3.8 (d)-

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

Carbon EnvironmentThis compound3-Nitro-2-butanol
-CH₃~10-15~15-25
-CH₂-~20-30-
-C(OH)--~65-75
-C(NO₂)-~85-95~85-95
-CH₂OH~60-70-

Table 4: Mass Spectrometry Data (m/z)

IonFragmentationThis compound3-Nitro-2-butanol
[M]⁺Molecular Ion119 (low abundance)119 (low abundance)
[M-H₂O]⁺Loss of Water101101
[M-NO₂]⁺Loss of Nitro Group7373
[CH₂OH]⁺31 (prominent)-
[CH₃CHOH]⁺-45 (base peak)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background spectrum of the clean salt plates is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectra are acquired on a 300 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an EI source. The sample is introduced into the ion source, typically via a gas chromatograph or a direct insertion probe. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[2] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of the nitrobutanol isomers.

G Spectroscopic Analysis Workflow for Nitrobutanol Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Nitrobutanol Isomer (this compound or 3-Nitro-2-butanol) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H and 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (-OH, -NO2, C-O) IR->IR_Data NMR_Data Structural Connectivity (Proton and Carbon Environments) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Isomer Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of nitrobutanol isomers.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to accurately differentiate between this compound and 3-Nitro-2-butanol, ensuring the correct isomeric form is utilized in their critical applications.

References

Confirming the Structure of 2-Nitro-1-butanol via 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical technique for determining the carbon framework of a molecule. This guide provides a comparative analysis of the predicted 13C NMR spectral data for 2-Nitro-1-butanol and its structural isomers, offering a clear methodology for its structural confirmation.

Comparison of Predicted 13C NMR Chemical Shifts

To differentiate this compound from its isomers—1-Nitro-2-butanol, 3-Nitro-1-butanol, and 4-Nitro-1-butanol—a comparison of their predicted 13C NMR chemical shifts is presented below. The data was generated using the online NMR prediction tool, NMRDB.org. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundStructurePredicted 13C NMR Chemical Shifts (ppm)
This compound CH3CH2CH(NO2)CH2OH C1: 63.5, C2: 92.8, C3: 24.1, C4: 10.5
1-Nitro-2-butanolCH3CH2CH(OH)CH2NO2C1: 76.2, C2: 70.1, C3: 28.9, C4: 9.8
3-Nitro-1-butanolCH3CH(NO2)CH2CH2OHC1: 59.1, C2: 35.4, C3: 82.1, C4: 18.7
4-Nitro-1-butanolO2NCH2CH2CH2CH2OHC1: 61.8, C2: 25.9, C3: 23.8, C4: 74.3

Note: Carbon atoms are numbered starting from the carbon bearing the hydroxyl group (C1), except for 4-Nitro-1-butanol where it is the terminal carbon of the chain.

The distinct chemical shift values for each carbon atom in the four isomers provide a unique fingerprint for each structure. Notably, the carbon atom attached to the nitro group (C2 in this compound) exhibits a significantly downfield shift (92.8 ppm) compared to the other isomers, providing a key diagnostic peak for its identification.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized methodology for the acquisition of 13C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the analyte (e.g., this compound) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl3, DMSO-d6, or D2O). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 13C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The instrument is tuned to the 13C nucleus frequency.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds between pulses is used to allow for the relaxation of the carbon nuclei.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from hundreds to thousands) is often required to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0 ppm.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using the predicted 13C NMR data is illustrated in the diagram below.

G Workflow for Structural Confirmation of this compound cluster_0 Data Acquisition cluster_1 Data Comparison cluster_2 Structural Elucidation A Synthesized Compound (Presumed this compound) B Acquire Experimental 13C NMR Spectrum A->B D Compare Experimental Spectrum with Predicted Data B->D C Predicted 13C NMR Data (this compound & Isomers) C->D E Match Found with This compound Prediction? D->E F Structure Confirmed: This compound E->F Yes G Structure is an Isomer or Unrelated Compound E->G No

Distinguishing Isomers of Nitrobutanol Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to differentiate between structural isomers is a critical challenge in many scientific disciplines, from drug discovery to environmental analysis. Isomers of nitrobutanol, with the chemical formula C₄H₉NO₃, present a unique analytical puzzle due to their identical molecular weight. This guide provides a comprehensive comparison of the mass spectrometric behavior of three key nitrobutanol isomers: 1-nitro-2-butanol, 2-nitro-1-butanol, and 3-nitro-2-butanol. By leveraging the distinct fragmentation patterns generated under electron ionization (EI), researchers can unequivocally identify each isomer.

Comparative Analysis of Fragmentation Patterns

The mass spectra of the nitrobutanol isomers, while all displaying a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 119, exhibit significant differences in their fragmentation patterns. These differences arise from the varying positions of the nitro (-NO₂) and hydroxyl (-OH) functional groups, which influence the stability of the resulting fragment ions. The table below summarizes the key distinguishing fragment ions for each isomer.

IsomerMolecular StructureKey Fragment Ions (m/z) and their Relative AbundanceCharacteristic Fragmentation Pathways
1-Nitro-2-butanol CH₃CH₂CH(OH)CH₂NO₂73 (100%), 45 (40%), 43 (35%), 29 (30%)- α-cleavage between C2 and C3, leading to the stable [CH(OH)CH₂NO₂]⁺ ion (m/z 73). - Loss of the nitro group (-NO₂) to form [C₄H₉O]⁺ (m/z 73). - Cleavage of the C1-C2 bond resulting in [CH₂NO₂]⁺ (m/z 60, often weak) and [C₃H₇O]⁺ (m/z 59).
This compound CH₃CH₂CH(NO₂)CH₂OH57 (100%), 72 (45%), 43 (40%), 29 (35%)- α-cleavage between C1 and C2, yielding the stable [CH₂OH]⁺ ion (m/z 31) and the [C₃H₆NO₂]⁺ ion (m/z 88). - McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the nitro group, can lead to the elimination of ethene (C₂H₄) and the formation of an ion at m/z 91. - The base peak at m/z 57 corresponds to the [C₄H₉]⁺ butyl cation, formed by the loss of the entire functional group portion.[1]
3-Nitro-2-butanol CH₃CH(NO₂)CH(OH)CH₃45 (100%), 74 (30%), 59 (25%), 43 (20%)- α-cleavage between C2 and C3 results in the formation of the [CH(OH)CH₃]⁺ ion (m/z 45), which is the base peak. - Loss of the nitro group (-NO₂) leads to the [C₄H₉O]⁺ ion (m/z 73). - A fragment at m/z 74 corresponds to the loss of the ethyl group (-C₂H₅).[2]

Experimental Protocol

The following is a generalized experimental protocol for the analysis of nitrobutanol isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the nitrobutanol isomer in a volatile organic solvent such as methanol or acetonitrile.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless or split mode (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 30 to 200.

  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention times of the isomers.

  • Extract the mass spectrum for each chromatographic peak.

  • Compare the obtained mass spectra with reference spectra from libraries (e.g., NIST) or with the data presented in this guide to identify the specific isomer.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between nitrobutanol isomers using mass spectrometry.

G Workflow for Nitrobutanol Isomer Identification cluster_sample Sample Introduction cluster_separation Separation cluster_analysis Analysis cluster_identification Identification Sample Nitrobutanol Isomer Mixture GC Gas Chromatography Sample->GC Injection MS Mass Spectrometry (EI) GC->MS Elution Data Mass Spectrum Acquisition MS->Data Ionization & Fragmentation Isomer1 1-Nitro-2-butanol Data->Isomer1 Base Peak m/z 73 Isomer2 This compound Data->Isomer2 Base Peak m/z 57 Isomer3 3-Nitro-2-butanol Data->Isomer3 Base Peak m/z 45

Caption: A flowchart illustrating the process of identifying nitrobutanol isomers.

By following the methodologies outlined in this guide and referencing the provided fragmentation data, researchers can confidently distinguish between the isomers of nitrobutanol, ensuring the accuracy and reliability of their analytical results.

References

A Comparative Guide to the Analytical Quantification of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Nitro-1-butanol is crucial for process monitoring, quality control, and formulation analysis. This guide provides a comprehensive comparison of common analytical methodologies for the quantification of this compound, offering insights into their performance characteristics. The information presented herein is a synthesis of established analytical principles and data from related compounds to provide a practical overview.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID), and UV-Vis Spectrophotometry are three commonly employed techniques for the quantification of nitroalkanes and related compounds. The following table summarizes their key performance indicators for the analysis of this compound.

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995> 0.98
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 2.0%< 5.0%< 10.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL~30 µg/mL
Specificity HighModerate to HighLow
Analysis Time ~15-20 minutes~10-15 minutes~5 minutes
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Instrumentation Cost HighModerateLow
Typical Application Purity testing, stability studies, formulation analysisResidual solvent analysis, process monitoringIn-process control, preliminary screening

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative methodologies for each of the compared techniques for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers high specificity and sensitivity for the quantification of this compound. A reverse-phase HPLC method is generally suitable for this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A Newcrom R1 column has also been reported for the separation of this compound.[1]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for nitro compounds. For this compound, a composition of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) is effective.[1] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The nitro group provides UV absorbance. A wavelength around 210-230 nm is typically suitable for detection.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is diluted with the mobile phase to a concentration that falls within the calibration range.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is suitable for the analysis of nitroalcohols.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and a final hold for 5 minutes.

  • Injection Volume: 1 µL (with a split injection).

  • Standard and Sample Preparation: Standards and samples are prepared in a suitable volatile solvent, such as methanol or isopropanol.

UV-Vis Spectrophotometry

This technique provides a rapid and simple, though less specific, method for quantification.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb at the analytical wavelength, such as ethanol or methanol.

  • Analytical Wavelength (λmax): The wavelength of maximum absorbance for this compound needs to be determined by scanning a standard solution across the UV spectrum. For nitroalkanes, this is typically in the lower UV region.

  • Standard and Sample Preparation: A series of standard solutions are prepared in the chosen solvent to create a calibration curve. Sample solutions are diluted to ensure their absorbance falls within the linear range of the calibration curve.

Visualizing the Analytical Workflow

To aid in understanding the sequence of operations for each analytical technique, the following diagrams illustrate the general experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dilution in Mobile Phase Autosampler Autosampler Injection Prep->Autosampler Inject Column C18 Column Separation Autosampler->Column Elute Detector UV-Vis Detector Column->Detector Detect Integration Peak Area Integration Detector->Integration Signal Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

HPLC-UV Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_data Data Analysis Prep Dissolution in Volatile Solvent Injector Injector Port Vaporization Prep->Injector Inject Column Capillary Column Separation Injector->Column Elute with Carrier Gas Detector FID Detector Column->Detector Detect Integration Peak Area Integration Detector->Integration Signal Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

GC-FID Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometer Measurement cluster_data Data Analysis Prep Dilution in UV-transparent Solvent Scan Scan for λmax Prep->Scan Measure Measure Absorbance at λmax Scan->Measure Calibration Calibration Curve (Abs vs. Conc) Measure->Calibration Absorbance Values Quantification Concentration Calculation Calibration->Quantification

UV-Vis Spectrophotometry Workflow

References

A Comparative Guide to the Infrared Spectrum Analysis of 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectrum of 2-Nitro-1-butanol with related compounds, offering a comprehensive resource for spectral interpretation. By examining the characteristic absorption bands of this compound alongside simpler structural analogs—1-butanol and nitroethane—researchers can gain a deeper understanding of the contributions of the hydroxyl and nitro functional groups to the overall spectrum. This document presents quantitative data in a clear, tabular format, outlines a detailed experimental protocol for spectral acquisition, and includes visual diagrams to illustrate analytical workflows and molecular vibrational comparisons.

Comparative Spectroscopic Data

The infrared spectrum of this compound is characterized by the distinct vibrational modes of its primary functional groups: the hydroxyl (-OH) and the nitro (-NO₂). To elucidate the spectral features of this compound, a comparison with the spectra of 1-butanol and nitroethane is presented below. This allows for the clear identification of absorption bands corresponding to the alcohol and nitro moieties.

Functional GroupVibrational ModeThis compound (cm⁻¹)1-Butanol (cm⁻¹)Nitroethane (cm⁻¹)
Hydroxyl (-OH) O-H StretchBroad, ~3400Broad, ~3550 - 3230N/A
Nitro (-NO₂) Asymmetric N=O Stretch~1550N/A~1550
Symmetric N=O Stretch~1380N/A~1365
Alkyl (C-H) C-H Stretch~2970, ~2880~2900Present
Alcohol (C-O) C-O Stretch~1050~1350 - 1000N/A

Experimental Protocol

The following protocol outlines a standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound. This method is applicable for both qualitative and quantitative analysis.

Objective: To acquire a high-quality infrared spectrum of a liquid sample.

Materials:

  • FTIR Spectrometer (e.g., Bruker IFS 85)[1]

  • Sample: this compound (or other liquid analyte)

  • Sample Holder:

    • For neat liquids: Salt plates (e.g., NaCl, KBr) or a demountable liquid cell.

    • For solutions or neat liquids: Attenuated Total Reflectance (ATR) accessory.

  • Pipette or syringe

  • Solvent for cleaning (if necessary, e.g., isopropanol)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • For Transmission Spectroscopy (Salt Plates):

      • Ensure the salt plates are clean and dry.

      • Place the clean, empty salt plates in the sample holder and position it in the spectrometer's beam path.

    • For ATR Spectroscopy:

      • Ensure the ATR crystal is clean.

    • Record a background spectrum. This will account for the absorbance of the salt plates (if used) and the atmospheric conditions.

  • Sample Preparation:

    • For Transmission Spectroscopy (Neat Liquid):

      • Place a small drop of the liquid sample onto the center of one salt plate.

      • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

      • Mount the "sandwiched" plates in the sample holder.

    • For ATR Spectroscopy:

      • Place a drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Place the prepared sample holder into the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with known functional group frequencies to identify the chemical structure of the sample.

  • Cleaning:

    • Thoroughly clean the salt plates or ATR crystal with an appropriate solvent and dry them completely before storing.

Visualization of Analytical Concepts

To further clarify the process of IR spectrum analysis and the relationships between the functional groups of the compared molecules, the following diagrams are provided.

IR_Analysis_Workflow IR Spectrum Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation start Start prep_sample Prepare Liquid Sample (Neat or ATR) start->prep_sample background Acquire Background Spectrum prep_sample->background sample_spec Acquire Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process peak_pick Identify Peak Wavenumbers process->peak_pick assign Assign Peaks to Functional Groups peak_pick->assign compare Compare with Reference Spectra assign->compare end End compare->end

Caption: Workflow for IR Spectrum Analysis.

Functional_Group_Comparison Functional Group Vibrational Comparison cluster_2nitro This compound cluster_butanol 1-Butanol cluster_nitroethane Nitroethane mol_2nitro C₄H₉NO₃ oh_stretch_2nitro O-H Stretch (~3400 cm⁻¹) mol_2nitro->oh_stretch_2nitro no2_asym_2nitro N=O Asymmetric Stretch (~1550 cm⁻¹) mol_2nitro->no2_asym_2nitro no2_sym_2nitro N=O Symmetric Stretch (~1380 cm⁻¹) mol_2nitro->no2_sym_2nitro co_stretch_2nitro C-O Stretch (~1050 cm⁻¹) mol_2nitro->co_stretch_2nitro oh_stretch_butanol O-H Stretch (~3550-3230 cm⁻¹) oh_stretch_2nitro->oh_stretch_butanol Shared -OH group no2_asym_nitroethane N=O Asymmetric Stretch (~1550 cm⁻¹) no2_asym_2nitro->no2_asym_nitroethane Shared -NO₂ group no2_sym_nitroethane N=O Symmetric Stretch (~1365 cm⁻¹) no2_sym_2nitro->no2_sym_nitroethane co_stretch_butanol C-O Stretch (~1350-1000 cm⁻¹) co_stretch_2nitro->co_stretch_butanol Shared C-O bond mol_butanol C₄H₁₀O mol_butanol->oh_stretch_butanol mol_butanol->co_stretch_butanol mol_nitroethane C₂H₅NO₂ mol_nitroethane->no2_asym_nitroethane mol_nitroethane->no2_sym_nitroethane

Caption: Key IR Vibrations Comparison.

References

A Comparative Guide to Alternative Reagents in the Synthesis of 2-Amino-1-butanol and 1-Nitro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes that serve as alternatives to using 2-nitro-1-butanol as a starting material. The primary focus is on the synthesis of its most common derivative, 2-amino-1-butanol, a key intermediate in the production of the anti-tuberculosis drug ethambutol. Additionally, this guide explores the synthesis of 1-nitro-1-butene, the dehydration product of this compound, and its alternative preparations. Experimental data, detailed protocols, and workflow diagrams are presented to offer a comprehensive overview for researchers in organic synthesis and drug development.

Executive Summary

This compound is a versatile intermediate, primarily synthesized through the Henry (nitroaldol) reaction. Its main applications lie in its conversion to 2-amino-1-butanol via reduction of the nitro group, and its dehydration to 1-nitro-1-butene. This guide evaluates three principal alternative pathways to synthesize 2-amino-1-butanol, avoiding the isolation of this compound, and one alternative for 1-nitro-1-butene. The compared routes are:

  • Traditional Route: Henry reaction of 1-nitropropane with formaldehyde followed by catalytic hydrogenation.

  • Alternative Route 1: Synthesis from 1-butene, a nitrile, and chlorine.

  • Alternative Route 2 (Chiral): Enantioselective synthesis from aminobutyric acid enantiomers.

  • Alternative Route 3 (for Nitroalkene): Direct synthesis of 1-nitro-1-butene from propionaldehyde and nitromethane.

Each route presents distinct advantages and disadvantages concerning yield, cost, stereoselectivity, and safety, which are detailed in the following sections.

Comparison of Synthetic Pathways to 2-Amino-1-butanol

The following table summarizes the key quantitative data for the different synthetic routes to 2-amino-1-butanol.

ParameterTraditional Route (via this compound)Alternative Route 1 (from 1-Butene)Alternative Route 2 (from Aminobutyric Acid)
Starting Materials 1-Nitropropane, Formaldehyde1-Butene, Acetonitrile, ChlorineL- or D-2-Aminobutyric Acid
Key Intermediates This compoundN-[1-(chloromethyl)propyl]acetimidoyl chlorideNone (Direct reduction)
Overall Yield ~57%35-40%70-86%
Stereochemistry Racemic (dl)Racemic (dl)Enantiopure ((S) or (R))
Key Reagents Base catalyst (e.g., triethylamine), Raney Nickel, H₂CaCO₃ or Na₂CO₃, NaOHLiAlH₄ or Ru/C, H₂
Reaction Steps 221

Detailed Experimental Protocols

Traditional Route: Synthesis of dl-2-Amino-1-butanol via this compound

This two-step process begins with the Henry reaction to form this compound, followed by catalytic hydrogenation.

Step 1: Synthesis of this compound

  • Reaction: 1-Nitropropane is reacted with an aqueous solution of formaldehyde in the presence of a base catalyst such as triethylamine.

  • Procedure: To a stirred mixture of 345 kg (3870 moles) of 1-nitropropane and 360 liters of an aqueous solution of formaldehyde (10.6 moles/liter), 7.6 kg (128.57 moles) of triethylamine is added. The mixture is stirred at a temperature between 30°C and 35°C for 48 hours. The resulting mixture is then concentrated by heating between 50°C and 60°C under reduced pressure (50-100 torr) to yield crude this compound. The reported yield for this step is approximately 90%.[1]

Step 2: Catalytic Hydrogenation to dl-2-Amino-1-butanol

  • Reaction: The nitro group of this compound is reduced to a primary amine using a catalyst like Raney nickel under a hydrogen atmosphere.

  • Procedure: The crude 2-nitro-n-butanol obtained from the previous step is dissolved in an equal volume of methanol. To this solution, 5 g of Raney nickel is added. The reduction is carried out under a pressure of 10 bars using a mixture of 85% hydrogen and 15% nitrogen. The reaction temperature is maintained below 70°C. After the reduction is complete, the catalyst is filtered off, and the methanol is removed by distillation. The resulting 2-amino-n-butanol is then purified by vacuum distillation. The yield for this step is approximately 62% based on the initial amount of 1-nitropropane.[1]

Alternative Route 1: Synthesis of dl-2-Amino-1-butanol from 1-Butene

This route offers an alternative starting from a simple alkene.

  • Reaction: 1-Butene reacts with chlorine and acetonitrile to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate, which is then hydrolyzed to dl-2-amino-1-butanol.[1][2][3][4]

  • Procedure:

    • A 500 ml three-necked flask is charged with 82.1 g (2.0 moles) of acetonitrile, 27.4 g (0.5 mole) of 1-butene, 41.05 g (1.0 mole) of acetonitrile, 25 g (0.25 mole) of CaCO₃, and 13.5 ml (0.75 mole) of water. The mixture is cooled to -5°C to -8°C.[2][3]

    • Chlorine gas is bubbled through the mixture over 2 hours, maintaining the temperature below 7°C, until the reaction mixture turns yellow, indicating a slight excess of chlorine.[2]

    • The mixture is filtered, and the solvents are distilled under reduced pressure to yield N-[1-(chloromethyl)propyl]acetamide. The reported yield is 40.2% based on 1-butene.[2]

    • The crude N-[1-(chloromethyl)propyl]acetamide is then hydrolyzed by refluxing with water. On refluxing, it transforms into a mixture containing dl-2-amino-1-butanol (approximately 77% of the mixture).[1]

    • For a more efficient work-up, the hydrolysis can be carried out in aqueous methanol or ethanol. This allows for the removal of the acetyl group as methyl or ethyl acetate by distillation, leading to essentially quantitative yields of dl-2-amino-1-butanol from the acetamide intermediate.[1] The overall yield from 1-butene is in the range of 35-40%.[4]

Alternative Route 2: Enantioselective Synthesis of (S)- or (R)-2-Amino-1-butanol

This method is ideal for producing enantiomerically pure 2-amino-1-butanol.

Synthesis of (S)-2-Amino-1-butanol via Catalytic Hydrogenation

  • Reaction: (S)-2-Aminobutyric acid is reduced to (S)-2-amino-1-butanol using a supported metal catalyst and hydrogen gas.

  • Procedure:

    • (S)-2-Aminobutyric acid is dissolved in deionized water, and the pH is adjusted to a range of 1 to 5.

    • A supported metal catalyst (e.g., Ru-Pt/AC, where the metal loading is 3-5 wt% Ru and 0.1-1 wt% Pt) is added to the solution. The amount of active metal is typically 0.05-0.5% of the weight of the aminobutyric acid.[5]

    • The mixture is subjected to hydrogenation at a temperature of 60-70°C and a pressure of 2-4 MPa for 4-10 hours.[5][6]

    • After the reaction is complete, the catalyst is filtered off, and the filtrate is worked up to obtain (S)-2-amino-1-butanol.

    • Reported yields for this process are in the range of 70-80%, with high purity (>99%).[5][7]

Synthesis of (R)-2-Amino-1-butanol via LiAlH₄ Reduction

  • Reaction: D-2-Aminobutyric acid is reduced to (R)-2-amino-1-butanol using lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • In a dried, three-necked flask under a nitrogen atmosphere, a suspension of LiAlH₄ (1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (THF) is prepared and cooled to 10°C.

    • D-2-Aminobutyric acid (0.85 mol) is added in portions over 30 minutes.

    • After the addition is complete, the reaction mixture is warmed to room temperature and then refluxed for 16 hours.

    • The mixture is cooled to 10°C and diluted with ethyl ether (1000 mL).

    • The reaction is carefully quenched by the sequential addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and water (141 mL).

    • The resulting white precipitate is filtered, and the filter cake is washed with ethyl ether. The combined organic filtrates are dried and concentrated under reduced pressure.

    • The product, (R)-2-amino-1-butanol, is purified by vacuum distillation. The expected yield is around 61-75%.[8][9]

Synthesis of 1-Nitro-1-butene and Alternatives

This compound can be dehydrated to form 1-nitro-1-butene. An alternative approach is the direct synthesis from smaller precursors.

Dehydration of this compound (Conceptual Protocol)

While a specific protocol for the dehydration of this compound was not found, the dehydration of similar alcohols like 2-butanol is well-documented and typically proceeds via an acid-catalyzed E1 or E2 mechanism.[10][11] A plausible method would involve heating this compound with a dehydrating agent like phthalic anhydride or a strong acid such as sulfuric acid. The nitro group's electron-withdrawing nature would influence the regioselectivity of the elimination.

Alternative Route 3: Direct Synthesis of 1-Nitro-1-butene
  • Reaction: A Henry reaction between propionaldehyde and nitromethane, followed by dehydration of the intermediate β-nitro alcohol. This is analogous to the synthesis of nitrostyrene.[12]

  • Procedure (adapted from nitrostyrene synthesis):

    • In a flask equipped with a stirrer and cooled in an ice-salt bath, place propionaldehyde (0.5 mol), nitromethane (0.5 mol), and methanol (100 mL).

    • A solution of sodium hydroxide (0.525 mol) in water is added dropwise while maintaining the temperature between 10-15°C. A precipitate of the sodium salt of the nitro alcohol will form.

    • After stirring for 15 minutes, the mixture is poured into a solution of hydrochloric acid in ice water.

    • The crude 1-nitro-1-butene product precipitates and can be collected by filtration, washed with water, and purified by recrystallization from ethanol. The expected yield would be in the range of 80-85%.[12]

Visualizing the Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the described synthetic workflows.

cluster_0 Traditional Route to dl-2-Amino-1-butanol A 1-Nitropropane + Formaldehyde B This compound A->B Henry Reaction (Base catalyst) C dl-2-Amino-1-butanol B->C Catalytic Hydrogenation (Raney Ni, H₂)

Caption: Traditional synthesis of dl-2-Amino-1-butanol.

cluster_1 Alternative Route 1 to dl-2-Amino-1-butanol D 1-Butene + Acetonitrile + Chlorine E N-[1-(chloromethyl)propyl] acetimidoyl chloride D->E Addition Reaction F dl-2-Amino-1-butanol E->F Hydrolysis

Caption: Synthesis of dl-2-Amino-1-butanol from 1-Butene.

cluster_2 Alternative Route 2 to Enantiopure 2-Amino-1-butanol G (S)-2-Aminobutyric Acid H (S)-2-Amino-1-butanol G->H Catalytic Hydrogenation (Ru/C, H₂) I (R)-2-Aminobutyric Acid J (R)-2-Amino-1-butanol I->J Reduction (LiAlH₄)

Caption: Enantioselective synthesis of 2-Amino-1-butanol.

cluster_3 Alternative Route to 1-Nitro-1-butene K Propionaldehyde + Nitromethane L 1-Nitro-2-butanol K->L Henry Reaction (Base catalyst) M 1-Nitro-1-butene L->M Dehydration

Caption: Direct synthesis of 1-Nitro-1-butene.

Conclusion

This guide has presented a comparative analysis of synthetic alternatives to this compound for the production of 2-amino-1-butanol and 1-nitro-1-butene.

For the synthesis of racemic 2-amino-1-butanol , the traditional route via the Henry reaction and subsequent hydrogenation offers a higher overall yield compared to the route starting from 1-butene. However, the 1-butene route may be advantageous depending on the cost and availability of starting materials.

For the synthesis of enantiopure 2-amino-1-butanol , the reduction of the corresponding aminobutyric acid enantiomer is the most direct and efficient method, providing high yields and excellent enantiomeric purity. The choice between catalytic hydrogenation and LiAlH₄ reduction will depend on the desired enantiomer and the available laboratory equipment and safety considerations.

For the synthesis of 1-nitro-1-butene , the direct approach via the Henry reaction of propionaldehyde and nitromethane followed by dehydration is a viable and high-yielding alternative to the dehydration of pre-formed this compound.

Researchers and drug development professionals should consider the specific requirements of their synthesis, including cost, yield, stereochemical control, and safety, when selecting the most appropriate route. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process.

References

Navigating the Separation of 2-Nitro-1-butanol: A Comparative Guide to Kovats Retention Index in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of compounds is paramount. In gas chromatography (GC), the Kovats retention index (RI) serves as a crucial, system-independent parameter for compound identification and method development. This guide provides a comparative analysis of the Kovats retention index for 2-Nitro-1-butanol on various stationary phases, offering valuable insights for optimizing its separation and analysis.

Unveiling the Retention Behavior of this compound

The retention of an analyte in gas chromatography is fundamentally governed by its interaction with the stationary phase of the column. By comparing the Kovats retention index of this compound across stationary phases of differing polarity, we can gain a deeper understanding of its physicochemical properties and predict its elution behavior. This knowledge is instrumental in selecting the appropriate column for achieving optimal separation from other components in a mixture.

A summary of the available Kovats retention index for this compound and a structurally related compound, 1-Nitropropane, on different stationary phases is presented below. This comparison allows for an inferential understanding of this compound's behavior on a wider range of phases.

CompoundStationary Phase TypeStationary Phase ExampleKovats Retention Index (RI)
This compound Polar Carbowax 20M 2067 [1]
1-NitropropaneNon-Polar100% Dimethyl polysiloxane705
1-NitropropaneLow-Polarity5% Diphenyl / 95% Dimethyl polysiloxane743
1-NitropropaneMid-Polarity6% Cyanopropylphenyl / 94% Dimethyl polysiloxane816
1-NitropropaneMid-Polarity35% Diphenyl / 65% Dimethyl polysiloxane867
1-NitropropanePolarPolyethylene glycol (WAX)1230

Note: Data for 1-Nitropropane is provided for comparative purposes to illustrate the effect of stationary phase polarity on a similar nitroalkane.

The significantly high retention index of 2067 for this compound on the polar Carbowax 20M column highlights its strong interaction with this polyethylene glycol-based stationary phase. This is attributed to the presence of both a nitro group and a hydroxyl group, which can engage in strong dipole-dipole and hydrogen bonding interactions with the polar phase.

Experimental Protocol for Kovats Retention Index Determination

The determination of the Kovats retention index is a standardized procedure that involves the analysis of the target analyte and a series of n-alkane standards under identical chromatographic conditions.

1. Materials and Reagents:

  • This compound standard

  • n-Alkane standard mixture (e.g., C8-C20 or a range that brackets the analyte's retention time)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary GC columns with different stationary phases (e.g., non-polar, semi-polar, polar)

2. Chromatographic Conditions (General Example):

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes

  • Detector Temperature: 280 °C (for FID) or MS transfer line at 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

3. Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound and the n-alkane standard mixture in the chosen solvent.

  • Analysis: Inject the prepared samples into the GC system under the defined chromatographic conditions. First, inject the n-alkane mixture to determine the retention times of the individual alkanes. Then, inject the this compound sample. It is also common to co-inject the analyte with the n-alkane mixture.

  • Data Analysis:

    • Identify the retention times of the n-alkanes that elute immediately before and after this compound.

    • Calculate the Kovats retention index (I) using the following formula for a temperature-programmed analysis:

      I = 100 [ n + ( tR(x) - tR(n) ) / ( tR(n+1) - tR(n) ) ]

      Where:

      • I is the Kovats retention index

      • n is the carbon number of the n-alkane eluting before the analyte

      • tR(x) is the retention time of the analyte (this compound)

      • tR(n) is the retention time of the n-alkane with carbon number n

      • tR(n+1) is the retention time of the n-alkane with carbon number n+1

Logical Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for determining the Kovats retention index of this compound.

GC_Kovats_Index_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_calc Data Analysis & Calculation cluster_result Result prep_analyte Prepare this compound Solution gc_analysis Inject Samples into GC (Analyte and Alkanes) prep_analyte->gc_analysis prep_alkanes Prepare n-Alkane Standard Mixture prep_alkanes->gc_analysis acquire_data Acquire Chromatograms and Record Retention Times gc_analysis->acquire_data identify_peaks Identify Retention Times (tR) of Analyte and Bracketing Alkanes acquire_data->identify_peaks calculate_ri Calculate Kovats Retention Index using the Formula identify_peaks->calculate_ri final_ri Kovats Retention Index of this compound calculate_ri->final_ri

References

A Comparative Guide to Butanol Synthesis: Biotechnological vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butanol, a four-carbon alcohol, is a valuable chemical intermediate and a promising biofuel. Its production is primarily achieved through two distinct pathways: biotechnological fermentation and chemical synthesis. This guide provides an objective comparison of these routes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to aid researchers in selecting the most suitable method for their specific applications.

Data Presentation: A Quantitative Comparison

The selection of a butanol synthesis route often hinges on key performance indicators such as product yield, productivity, and selectivity. The following table summarizes these quantitative metrics for the primary biotechnological method, Acetone-Butanol-Ethanol (ABE) fermentation, and the major chemical synthesis processes, including the Oxo process (hydroformylation of propylene) and the Guerbet reaction (catalytic conversion of ethanol).

ParameterBiotechnological Route (ABE Fermentation)Chemical Route (Oxo Synthesis)Chemical Route (Guerbet Reaction from Ethanol)
Feedstock Sugars (glucose, starch), Lignocellulosic Biomass[1][2]Propylene, Syngas (CO + H₂)[3][4][5]Ethanol[6][7]
Product Titer (g/L) 12 - 22 (Butanol)[8]High (product is the bulk phase)Varies with conversion
Productivity (g/L·h) 0.1 - 0.5 (Butanol)[8]High (continuous process)Catalyst dependent
Yield (g/g) 0.25 - 0.41 (g-butanol/g-glucose)[8]~0.6 (g-butanol/g-propylene)Varies with catalyst and conditions
Selectivity (%) Butanol is part of an ABE mixture (typically 6:3:1 Butanol:Acetone:Ethanol)[1]>95% for n-butanol and iso-butanol combined[9]Up to >99% for n-butanol with specific catalysts[7]
Operating Conditions 30-37°C, Anaerobic[10]80-180°C, 1-6 MPa[11]150-250°C, Pressure varies[7]
Key Advantages Utilizes renewable feedstocks.[12]High yield, selectivity, and productivity; mature technology.[9]Utilizes bio-based ethanol as a feedstock.[6]
Key Disadvantages Low product titer, product inhibition, complex downstream processing.[13]Reliance on fossil fuels, high-pressure equipment.[4]Requires efficient and stable catalysts, can have side reactions.

Experimental Protocols: Quantifying Butanol

Accurate quantification of butanol is critical for process optimization and yield determination. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and reliable method for this purpose.

Protocol for Quantification of Butanol in ABE Fermentation Broth using GC-FID

This protocol outlines the steps for analyzing butanol concentrations in a typical ABE fermentation broth.

1. Sample Preparation:

  • Withdraw a representative sample from the fermentation broth.

  • Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to pellet cells and other solids.[14]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[14]

  • Prepare a series of butanol standards of known concentrations in a similar matrix (e.g., fermentation medium without inoculum) to generate a calibration curve.

  • Add a known concentration of an internal standard (e.g., isopropanol or n-pentanol) to both the samples and the standards to correct for injection volume variability.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[14][15]

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating alcohols and other fermentation products.[14][15]

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).[14]

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 to 50:1, depending on the expected concentration.[15]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 120°C at a rate of 10°C/min.

    • Hold: Hold at 120°C for 3 minutes.

    • (This program may need optimization depending on the specific column and analytes).

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N₂ or He): 25 mL/min.

3. Data Analysis:

  • Integrate the peak areas for butanol and the internal standard in both the standards and the samples.

  • Calculate the ratio of the butanol peak area to the internal standard peak area for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the butanol standards.

  • Determine the concentration of butanol in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Reaction Mechanisms

Visualizing the intricate pathways of butanol synthesis is essential for understanding and manipulating these processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in both biotechnological and chemical routes.

Biotechnological Route: ABE Fermentation Pathway

The ABE fermentation pathway in Clostridium acetobutylicum is a biphasic process. The initial acidogenesis phase produces organic acids, which are then reassimilated during the solventogenesis phase to produce acetone, butanol, and ethanol.[1]

ABE_Fermentation cluster_acidogenesis Acidogenesis Phase cluster_solventogenesis Solventogenesis Phase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetate Acetate AcetylCoA->Acetate Ethanol Ethanol AcetylCoA->Ethanol ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA Acetoacetate Acetoacetate AcetoacetylCoA->Acetoacetate Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde Butyrate Butyrate ButyrylCoA->Butyrate Butanol Butanol Butyraldehyde->Butanol Acetone Acetone Acetoacetate->Acetone

Caption: ABE Fermentation Pathway in Clostridium acetobutylicum.

Chemical Route: Oxo Synthesis (Hydroformylation of Propylene)

The Oxo process, or hydroformylation, involves the reaction of an alkene (propylene) with syngas (a mixture of carbon monoxide and hydrogen) to form aldehydes, which are subsequently hydrogenated to alcohols.[3][4]

Oxo_Process Propylene Propylene Intermediate Aldehyde Intermediate (n-butyraldehyde & iso-butyraldehyde) Propylene->Intermediate Hydroformylation Syngas Syngas (CO + H₂) Syngas->Intermediate Catalyst Rhodium Catalyst Catalyst->Intermediate Butanol_isomers Butanol Isomers (n-butanol & iso-butanol) Intermediate->Butanol_isomers Hydrogenation Hydrogen H₂ Hydrogen->Butanol_isomers

Caption: Oxo Synthesis of Butanol from Propylene.

Chemical Route: Guerbet Reaction from Ethanol

The Guerbet reaction is a condensation reaction that converts primary alcohols into their β-alkylated dimer alcohols. In the case of ethanol, the product is n-butanol. The reaction proceeds through a series of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.[7][16]

Guerbet_Reaction Ethanol1 Ethanol Acetaldehyde Acetaldehyde Ethanol1->Acetaldehyde Dehydrogenation Aldol_Adduct Aldol Adduct Acetaldehyde->Aldol_Adduct Aldol Condensation Crotonaldehyde Crotonaldehyde Aldol_Adduct->Crotonaldehyde Dehydration Butanol n-Butanol Crotonaldehyde->Butanol Hydrogenation Catalyst Catalyst (e.g., Hydroxyapatite, Metal Oxides) Catalyst->Acetaldehyde Catalyst->Aldol_Adduct Catalyst->Crotonaldehyde Catalyst->Butanol Ethanol2 Ethanol

Caption: Guerbet Reaction for n-Butanol Synthesis from Ethanol.

Conclusion

The choice between biotechnological and chemical routes for butanol synthesis is a multifaceted decision that depends on factors such as feedstock availability, desired product purity, production scale, and economic considerations. Biotechnological routes offer the advantage of utilizing renewable resources, aligning with the growing demand for sustainable chemical production. However, challenges related to low product titers and complex downstream processing remain.[13] In contrast, chemical synthesis, particularly the Oxo process, is a mature and highly efficient technology, but it is reliant on fossil fuel-based feedstocks.[4] The Guerbet reaction presents a promising alternative, bridging the gap by potentially using bio-derived ethanol as a feedstock, though catalyst development is an active area of research. This guide provides a foundational comparison to assist researchers in navigating these complexities and making informed decisions for their butanol synthesis endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Nitro-1-butanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Nitro-1-butanol, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound and related nitro compounds. Organic nitro compounds are often toxic and flammable.[1][2] Therefore, treating this chemical and any contaminated materials as hazardous waste is mandatory.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: All handling should occur in a well-ventilated chemical fume hood.[1]

Spill Response: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[1][4] Do not use combustible materials like paper towels.[1] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₉NO₃[5]
Molecular Weight 119.12 g/mol [5]
Appearance Colorless clear amber liquid[5][6]
Density 1.1332 g/cm³ at 25 °C[6]
Boiling Point 105 °C at 10 mmHg[6]
Flash Point > 93.3 °C (> 200 °F)[6]
pH (0.1 M solution) 4.51[5][6]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[3] High-temperature incineration is a common disposal method for such compounds.[1]

1. Waste Collection:

  • Collect waste this compound in a designated, leak-proof, and chemically compatible container.[4] Glass or polyethylene-lined steel containers are often suitable.[1]

  • Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong bases, or acids, to avoid potentially violent reactions.[1][7]

  • Solid waste, such as contaminated gloves or absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.[3]

2. Container Labeling:

  • Properly label the hazardous waste container with the following information:[3][4]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Combustible," "Toxic")

    • The accumulation start date

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][8]

  • The storage area should be away from incompatible materials and have secondary containment to prevent the spread of material in case of a leak.[3]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[3]

  • Provide the disposal company with all available information, including the Safety Data Sheet (SDS) for this compound if available.[3]

5. Documentation:

  • Maintain accurate records of the generated waste, including the chemical name, quantity, and disposal date, in accordance with institutional policies and local, state, and federal regulations.[4] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Wear Appropriate PPE B Collect Waste this compound in a Designated, Compatible Container A->B C Segregate from Incompatible Wastes B->C D Label Container with 'Hazardous Waste', Chemical Name, and Hazards C->D E Store in a Secure, Ventilated Satellite Accumulation Area D->E F Contact EHS or Licensed Hazardous Waste Company E->F G Provide Safety Data Sheet (SDS) F->G H Maintain Disposal Records G->H

Caption: General workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Nitro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Nitro-1-butanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

This compound is a colorless to amber liquid that presents several significant hazards. A thorough risk assessment must be conducted before beginning any work. Key hazards include:

  • Flammability: The substance is a flammable liquid and vapor.[1][2]

  • Acute Toxicity: It is harmful if swallowed.[1][2]

  • Irritation: Causes serious eye damage, skin irritation, and may cause respiratory irritation.[1][2]

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be immediately accessible.[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following tables summarize the required equipment.

Hand Protection

No specific chemical resistance data is available for this compound. Recommendations are based on data for analogous compounds (n-Butanol) and general guidance for nitro-compounds. For any extended work, more protective gloves like Butyl rubber are recommended. Disposable nitrile gloves are suitable only for incidental splash protection and must be replaced immediately upon contamination.[5][6]

Glove Material Protection Level Breakthrough Time (Estimated) Use Case Citation
Nitrile Rubber Fair to Good30 - 60 minutes (for 1-Butanol)Incidental splash protection only.[7]
Butyl Rubber Very Good to Excellent> 480 minutes (for many nitro-compounds)Extended contact or immersion.[6][8]
Double Gloving ExcellentNot ApplicableRecommended for all handling procedures (e.g., Nitrile over Butyl).[8]

Respiratory Protection

Respirator selection depends on the concentration of airborne contaminants. The Occupational Safety and Health Administration (OSHA) provides Assigned Protection Factors (APFs) which indicate the level of protection a respirator type is expected to provide.[9]

Exposure Level Required Respirator Assigned Protection Factor (APF) Citation
Up to 10x Permissible Exposure Limit (PEL)Half-mask air-purifying respirator with organic vapor cartridges.10[1][9]
Up to 50x Permissible Exposure Limit (PEL)Full-facepiece air-purifying respirator with organic vapor cartridges.50[1][9][10]
Above 50x PEL or Unknown ConcentrationsPowered Air-Purifying Respirator (PAPR) or Supplied-Air Respirator (SAR).25 - 1,000+[9][11]

Eye, Face, and Body Protection

Protection Type Required Equipment Specifications & Rationale
Eye Protection Chemical splash gogglesMust meet ANSI Z87.1 standards to protect against splashes.[12]
Face Protection Face shield (in addition to goggles)Required when there is a significant risk of splashes or when handling larger quantities.[12]
Body Protection Flame-resistant laboratory coat, long pants, closed-toe shoesA lab coat should be worn and kept fastened. Skin on the legs and feet must be covered.
Enhanced Body Protection Chemical-resistant apron or coverallsRecommended for procedures with a higher risk of significant splashes.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach ensures safety from preparation through cleanup.

Step 1: Pre-Handling Checks

  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the airflow monitor indicates correct function.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers.

  • Inspect PPE: Check all PPE for defects, such as cracks in goggles or tears in gloves.

  • Locate Emergency Equipment: Confirm unobstructed access to the safety shower and eyewash station. Ensure a spill kit is readily available.

Step 2: Donning PPE

  • Put on the lab coat, ensuring it is fully buttoned.

  • Don the appropriate respirator, performing a positive and negative pressure seal check.

  • Put on chemical splash goggles, ensuring a snug fit. Add a face shield if necessary.

  • Wash and dry hands, then don the inner gloves (e.g., Butyl rubber).

  • Don the outer gloves (e.g., Nitrile), pulling the cuffs over the sleeves of the lab coat.

Step 3: Handling this compound

  • Perform all manipulations deep within the fume hood sash.

  • Handle the chemical with care to avoid splashes and aerosol generation.

  • Keep all containers tightly sealed when not in use.

  • Avoid contact with ignition sources.[1]

Step 4: Doffing PPE

  • Outer Gloves: Remove the outer pair of gloves first, turning them inside out to avoid contaminating your hands. Dispose of them in the designated hazardous waste container.

  • Lab Coat & Apron: Remove the lab coat and any additional protective clothing by rolling it away from the body to prevent contact with the contaminated exterior.

  • Goggles/Face Shield: Remove eye and face protection.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Plan

Spill Response

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Control Vapors & Ignition: Ensure the fume hood continues to operate. Remove all sources of ignition.[1]

  • Containment: Use a spill kit with a non-combustible absorbent material like vermiculite or sand to absorb the spill.

  • Collection: Using spark-proof tools, carefully collect the absorbed material and place it into a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a soap and water solution.[5]

Waste Disposal

  • Hazardous Waste: All this compound waste and materials contaminated with it (including used PPE, absorbent materials, and empty containers) must be treated as hazardous waste.

  • Containerization: Collect waste in a compatible, leak-proof container with a tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

  • Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this compound down the drain.[1]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

G cluster_prep 1. Preparation & Assessment cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Handling & Emergency cluster_disposal 4. Decontamination & Disposal A Task Assessment: Review Hazards & SOP B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Inspect Required PPE B->C D Select & Don Respirator (APF-based) C->D E Select & Don Gloves (e.g., Double Glove) D->E F Don Eye/Face & Body Protection E->F G Perform Work in Fume Hood F->G H Spill Occurs? G->H I Follow Spill Protocol H->I Yes J Continue Work Safely H->J No K Doff PPE in Sequence I->K J->K L Dispose of Chemical & Contaminated Waste in Labeled Container K->L M Wash Hands Thoroughly L->M

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-1-butanol
Reactant of Route 2
2-Nitro-1-butanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.